molecular formula C11H15Cl2N3 B1603408 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride CAS No. 24169-73-1

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Cat. No.: B1603408
CAS No.: 24169-73-1
M. Wt: 260.16 g/mol
InChI Key: ONLIUHLROTWPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a useful research compound. Its molecular formula is C11H15Cl2N3 and its molecular weight is 260.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-imidazol-1-yl-1-phenylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c12-11(8-14-7-6-13-9-14)10-4-2-1-3-5-10;;/h1-7,9,11H,8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLIUHLROTWPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592104
Record name 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24169-73-1
Record name 2-(1H-Imidazol-1-yl)-1-phenylethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a compound of interest for researchers in drug development and medicinal chemistry. The described methodology is grounded in established chemical principles and supported by peer-reviewed literature. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthesis, including mechanistic insights, step-by-step protocols, and data presentation.

Introduction

Imidazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules.[1][2] The 2-imidazol-1-yl-1-phenyl-ethylamine scaffold, in particular, represents a privileged structure with potential applications in various therapeutic areas. This guide delineates a robust and logical synthetic pathway to obtain the dihydrochloride salt of this target molecule, ensuring high purity and suitability for further research. The chosen synthetic strategy emphasizes efficiency, regioselectivity, and the use of readily available starting materials.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule, 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, suggests a convergent synthesis strategy. The primary disconnection is at the carbon-nitrogen bond of the ethylamine moiety and the nitrogen-carbon bond of the imidazole ring. This leads to two key precursors: imidazole and a functionalized phenylethane derivative.

A forward synthesis, based on this analysis, involves the N-alkylation of imidazole with a suitable electrophile.[3][4] A particularly effective approach involves the ring-opening of an epoxide, which offers high regioselectivity and atom economy.[5] Specifically, the reaction of imidazole with styrene oxide provides a direct route to the key intermediate, 1-phenyl-2-(1H-imidazol-1-yl)ethanol. Subsequent conversion of the hydroxyl group to an amine, followed by salt formation, completes the synthesis.

Synthesis Pathway Overview

The proposed synthetic route is a three-step process commencing with the regioselective ring-opening of styrene oxide with imidazole. This is followed by the conversion of the resulting secondary alcohol to an amine, and concludes with the formation of the dihydrochloride salt.

Synthesis_Pathway StyreneOxide Styrene Oxide Intermediate 1-phenyl-2-(1H-imidazol-1-yl)ethanol StyreneOxide->Intermediate Step 1: Ring Opening Imidazole Imidazole Imidazole->Intermediate Amine_Intermediate 2-Imidazol-1-yl-1-phenyl-ethylamine Intermediate->Amine_Intermediate Step 2: Halo/Azido Substitution & Reduction Final_Product 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride Amine_Intermediate->Final_Product Step 3: Salt Formation (HCl)

Caption: Proposed synthetic pathway for 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-phenyl-2-(1H-imidazol-1-yl)ethanol

The initial step involves the nucleophilic ring-opening of styrene oxide with imidazole. This reaction is highly regioselective, with the imidazole nitrogen preferentially attacking the less sterically hindered β-carbon of the epoxide ring.[5][6] This reaction can be performed under solvent-free conditions or with a suitable solvent to facilitate mixing and heat transfer.[5][7]

Reaction Scheme:

(Imidazole) + (Styrene Oxide) → 1-phenyl-2-(1H-imidazol-1-yl)ethanol

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq) and styrene oxide (1.1 eq).

  • The reaction mixture is heated to 60-80 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford 1-phenyl-2-(1H-imidazol-1-yl)ethanol as a crystalline solid.

Parameter Value Reference
Reactants Imidazole, Styrene Oxide[5]
Stoichiometry 1.0 eq Imidazole, 1.1 eq Styrene OxideN/A
Temperature 60-80 °C[5]
Reaction Time 4-6 hoursN/A
Typical Yield 75-85%[5]
Step 2: Synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine

The conversion of the hydroxyl group in 1-phenyl-2-(1H-imidazol-1-yl)ethanol to an amine is a critical transformation. A common and effective method involves a two-step sequence: conversion of the alcohol to a better leaving group (e.g., a tosylate or a halide), followed by nucleophilic substitution with an azide, and subsequent reduction to the amine. An alternative is the direct conversion using methods like the Mitsunobu reaction with a suitable nitrogen source. For this guide, we will detail the azide-based route due to its reliability.

Reaction Scheme:

  • 1-phenyl-2-(1H-imidazol-1-yl)ethanol + SOCl₂ → 1-(2-chloro-2-phenylethyl)-1H-imidazole

  • 1-(2-chloro-2-phenylethyl)-1H-imidazole + NaN₃ → 1-(2-azido-2-phenylethyl)-1H-imidazole

  • 1-(2-azido-2-phenylethyl)-1H-imidazole + H₂/Pd-C → 2-Imidazol-1-yl-1-phenyl-ethylamine

Experimental Protocol:

2a. Chlorination of the Alcohol:

  • Dissolve 1-phenyl-2-(1H-imidazol-1-yl)ethanol (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude chloride.

2b. Azide Formation:

  • Dissolve the crude 1-(2-chloro-2-phenylethyl)-1H-imidazole (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

2c. Reduction of the Azide:

  • Dissolve the crude 1-(2-azido-2-phenylethyl)-1H-imidazole in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 2-imidazol-1-yl-1-phenyl-ethylamine.

Parameter Value
Reagents Thionyl Chloride, Sodium Azide, H₂/Pd-C
Solvents Dichloromethane, DMF, Methanol/Ethanol
Typical Overall Yield (3 steps) 50-60%
Step 3: Formation of 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride

The final step is the formation of the dihydrochloride salt to improve the stability and aqueous solubility of the amine.

Reaction Scheme:

2-Imidazol-1-yl-1-phenyl-ethylamine + 2 HCl → 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Experimental Protocol:

  • Dissolve the crude 2-imidazol-1-yl-1-phenyl-ethylamine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl (2.2 eq) dropwise with stirring.

  • A precipitate will form. Continue stirring in the cold for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.[8]

Parameter Value
Reagent Hydrochloric Acid (in a suitable solvent)
Solvent Isopropanol or Diethyl Ether
Typical Yield >95%

Characterization

The synthesized compounds at each step should be characterized using standard analytical techniques to confirm their identity and purity.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of the crystalline final product.

Safety Considerations

  • Styrene oxide: A potential carcinogen and mutagen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[6][9]

  • Thionyl chloride: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Sodium azide: Highly toxic and can form explosive heavy metal azides. Use with caution and follow proper disposal procedures.

  • Hydrogen gas: Highly flammable. Ensure proper grounding and ventilation during hydrogenation.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these chemical syntheses.

Conclusion

This guide has detailed a practical and efficient synthetic pathway for the preparation of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. The methodology leverages a regioselective epoxide ring-opening reaction, followed by a reliable conversion of an alcohol to an amine and subsequent salt formation. The provided protocols are based on established chemical literature and offer a solid foundation for researchers to synthesize this valuable compound for further investigation in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfanyl}ethyl benzoate derivatives 7a–l and 9a,b. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate.
  • ResearchGate. (2025). Alkylating Potential of Styrene Oxide: Reactions and Factors Involved in the Alkylation Process. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Depurination and imidazole ring-opening in nucleosides and DNA alkylated by styrene oxide. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

  • SpringerLink. (2014). Alkylating potential of styrene oxide: reactions and factors involved in the alkylation process. Retrieved from [Link]

  • Google Patents. (n.d.). CN110655490A - Halogenated imidazole compounds, preparation method and application.
  • ResearchGate. (2025). Solvent-free direct regioselective ring opening of epoxides with imidazoles. Retrieved from [Link]

  • MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Organic Synthesis: The Versatility of Imidazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). C-Alkylation of N-alkylamides with styrenes in air and scale-up using a microwave flow reactor. Retrieved from [Link]

  • Google Patents. (n.d.). CN103641725A - Preparation method of phenylethylamine.
  • PMC. (n.d.). Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Retrieved from [Link]

  • PMC. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 . Ring-opening of styrene oxide (1 mmol) with MeOH (1 mmol) in.... Retrieved from [Link]

  • ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). Ring-Opening Polymerization of ε-Caprolactone and Styrene Oxide–CO 2 Coupling Reactions Catalyzed by Chelated Dehydroacetic Acid–Imine Aluminum Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450089B - Preparation method of 4-phenylimidazole.
  • Oriental Journal of Chemistry. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

  • Synthesis. (n.d.). I2-DMSO Promoted Direct Synthesis of Substituted Imidazoles from Styrene and Benzylamine under Solvent-free Conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylethylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Epoxy ring open under the promotion of imidazole, then reacts with.... Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the potential mechanism of action of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. Given the limited direct experimental data on this specific molecule, this document synthesizes information from structurally related compounds to propose a likely biological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the investigation of this compound.

Introduction: Structural Insights and Potential Pharmacological Class

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a molecule that combines two key pharmacophores: a phenylethylamine backbone and an imidazole ring. The phenylethylamine structure is the foundation for a wide range of neuroactive compounds, including stimulants and psychedelics[1]. The imidazole moiety is also a versatile component in medicinal chemistry, found in drugs with diverse activities such as antifungal and antihistaminic properties[2][3].

The amalgamation of these two structural features suggests that 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride could exhibit complex pharmacology, potentially interacting with multiple biological targets within the central nervous system and periphery. Its structural similarity to known psychoactive substances warrants a thorough investigation into its mechanism of action to understand its potential therapeutic applications and toxicological profile.

Postulated Mechanisms of Action

Based on its chemical structure, several primary mechanisms of action can be hypothesized for 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. These hypotheses are grounded in the known pharmacology of its constituent moieties.

Adrenergic System Modulation

The phenylethylamine core is a classic feature of compounds that interact with adrenergic receptors. These G protein-coupled receptors (GPCRs) are crucial for regulating a multitude of physiological processes, including cardiovascular function, arousal, and the "fight-or-flight" response.

Hypothesis: 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride acts as a ligand for alpha (α) and/or beta (β) adrenergic receptors.

  • Rationale: The unsubstituted phenyl ring and the ethylamine side chain are key features for binding to adrenergic receptors. The nature of the interaction (agonist, antagonist, or partial agonist) would depend on the specific substitutions and stereochemistry of the molecule. Imidazoline-containing compounds have been reported to be partial agonists at α1-adrenoceptors[4].

Histaminergic System Modulation

The imidazole ring is the core structure of histamine and is a key feature for binding to histamine receptors (H1, H2, H3, and H4). These receptors are involved in a wide array of physiological functions, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.

Hypothesis: 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride interacts with one or more histamine receptor subtypes.

  • Rationale: Many imidazole-containing compounds are potent ligands for histamine receptors[2]. For instance, the imidazole ring is a key pharmacophore for interacting with histamine H3 receptors, which are primarily expressed in the central nervous system and act as presynaptic autoreceptors and heteroreceptors, modulating the release of histamine and other neurotransmitters[2].

Monoamine Transporter Inhibition

Phenylethylamine derivatives are well-known for their ability to inhibit monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to an increase in the synaptic concentration of these neurotransmitters, resulting in stimulant and/or antidepressant effects.

Hypothesis: 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride inhibits the reuptake of dopamine, norepinephrine, and/or serotonin.

  • Rationale: The phenylethylamine scaffold is a common feature of monoamine reuptake inhibitors[5]. The specific selectivity and potency for each transporter would be determined by the overall chemical structure.

Experimental Workflows for Target Validation

To elucidate the actual mechanism of action of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a systematic experimental approach is necessary. The following workflows outline the key experiments required to test the aforementioned hypotheses.

Radioligand Binding Assays

The initial step in characterizing the interaction of a compound with its potential targets is to determine its binding affinity.

Objective: To quantify the affinity of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride for a panel of receptors and transporters.

Experimental Protocol: Membrane-Based Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues endogenously or recombinantly expressing the target of interest (e.g., HEK293 cells expressing human α1A-adrenergic receptor).

  • Assay Buffer: Prepare an appropriate binding buffer for each target.

  • Competition Binding:

    • Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Prazosin for α1-adrenergic receptors) and a range of concentrations of the unlabeled test compound (2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride).

    • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity Profile

TargetRadioligandKi (nM)
α1A Adrenergic Receptor[³H]-PrazosinTBD
α2A Adrenergic Receptor[³H]-RauwolscineTBD
β1 Adrenergic Receptor[³H]-CGP-12177TBD
β2 Adrenergic Receptor[³H]-ICI-118,551TBD
Histamine H1 Receptor[³H]-MepyramineTBD
Histamine H2 Receptor[³H]-TiotidineTBD
Histamine H3 Receptor[³H]-Nα-MethylhistamineTBD
Dopamine Transporter[³H]-WIN 35,428TBD
Norepinephrine Transporter[³H]-NisoxetineTBD
Serotonin Transporter[³H]-CitalopramTBD
TBD: To Be Determined

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Compound Test Compound Dilutions Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Once binding affinity is established, it is crucial to determine the functional activity of the compound at its target(s).

Objective: To characterize 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride as an agonist, antagonist, or inverse agonist at its binding sites.

Experimental Protocol: GPCR Functional Assay (e.g., Calcium Mobilization for Gq-coupled receptors)

  • Cell Culture: Culture cells expressing the target receptor (e.g., CHO cells expressing the histamine H1 receptor) in a suitable medium.

  • Cell Plating: Seed the cells into a 96-well or 384-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Addition:

    • Agonist Mode: Add increasing concentrations of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride and measure the change in intracellular calcium concentration.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, followed by the addition of a known agonist at its EC₅₀ concentration.

  • Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Agonist Mode: Plot the change in fluorescence against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • Antagonist Mode: Plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC₅₀ and calculate the pA₂ value using the Schild equation.

Data Presentation: Functional Activity Profile

TargetAssay TypeActivityEC₅₀/IC₅₀ (nM)Emax (%)
α1A Adrenergic ReceptorCalcium MobilizationTBDTBDTBD
α2A Adrenergic ReceptorcAMP InhibitionTBDTBDTBD
β1 Adrenergic ReceptorcAMP StimulationTBDTBDTBD
β2 Adrenergic ReceptorcAMP StimulationTBDTBDTBD
Histamine H1 ReceptorCalcium MobilizationTBDTBDTBD
Histamine H2 ReceptorcAMP StimulationTBDTBDTBD
Histamine H3 ReceptorcAMP InhibitionTBDTBDTBD
TBD: To Be Determined

Diagram: GPCR Signaling Pathways

G cluster_gq Gq-coupled Receptor cluster_gs Gs-coupled Receptor cluster_gi Gi-coupled Receptor Agonist_Gq Agonist Receptor_Gq Receptor (e.g., H1, α1) Agonist_Gq->Receptor_Gq Gq Gq Receptor_Gq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Agonist_Gs Agonist Receptor_Gs Receptor (e.g., H2, β) Agonist_Gs->Receptor_Gs Gs Gs Receptor_Gs->Gs activates AC_Gs Adenylate Cyclase Gs->AC_Gs activates ATP_Gs ATP AC_Gs->ATP_Gs converts cAMP_Gs cAMP ATP_Gs->cAMP_Gs PKA_Gs PKA Activation cAMP_Gs->PKA_Gs Agonist_Gi Agonist Receptor_Gi Receptor (e.g., H3, α2) Agonist_Gi->Receptor_Gi Gi Gi Receptor_Gi->Gi activates AC_Gi Adenylate Cyclase Gi->AC_Gi inhibits cAMP_Gi ↓ cAMP AC_Gi->cAMP_Gi

Caption: Simplified signaling pathways for major GPCR classes.

Synthesis and Physicochemical Characterization

A reliable synthesis route and a thorough understanding of the physicochemical properties are essential for any further investigation.

Proposed Synthesis Route
Physicochemical Properties

Key physicochemical parameters such as solubility, pKa, and lipophilicity (LogP/LogD) should be experimentally determined as they are critical for interpreting biological data and for any future formulation development.

Conclusion and Future Directions

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a compound of significant interest due to its hybrid structure, which suggests a potential for complex pharmacology. The hypotheses presented in this guide, centered on adrenergic, histaminergic, and monoaminergic systems, provide a solid foundation for a comprehensive investigation into its mechanism of action.

The experimental workflows detailed herein offer a clear path for researchers to elucidate the binding profile and functional activity of this molecule. The results of these studies will be crucial in determining its potential therapeutic value and in guiding any future drug development efforts. A thorough understanding of its structure-activity relationship, through the synthesis and testing of analogs, will also be a valuable avenue for future research.

References

  • American Chemical Society. (2023). 2-Phenylethylamine. ACS. Retrieved from [Link]

  • Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(9), 2533. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylethylamine hydrochloride. PrepChem.com. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol. Google Patents.
  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Semaglutide. Wikipedia. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). Phenylethanolamine. PubChem. Retrieved from [Link]

  • PubMed. (1987). Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and Theoretical Studies of the Vibrational and Electronic Properties of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide: An Anticonvulsant Agent. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a heterocyclic organic compound featuring a core structure that combines a phenyl group and an imidazole moiety linked by an ethylamine bridge. The presence of the imidazole ring, a key component in many biologically active molecules, and the phenylethylamine backbone, a structural motif in numerous neurotransmitters and psychoactive compounds, suggests a high potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis pathway, analytical characterization methods, and a discussion of the potential biological significance and applications of this compound. The dihydrochloride salt form enhances its stability and aqueous solubility, making it suitable for in vitro studies.

Physicochemical Properties

Detailed experimental data for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is not extensively available in public literature, highlighting an opportunity for further research. However, based on its chemical structure and data from related compounds, we can summarize its key properties.

Table 1: Physicochemical Properties of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

PropertyValueSource/Method
IUPAC Name 2-(1H-Imidazol-1-yl)-1-phenylethanamine dihydrochloride---
CAS Number 24169-73-1[1]
Molecular Formula C₁₁H₁₅Cl₂N₃[2]
Molecular Weight 260.16 g/mol [2]
Appearance Solid (predicted)---
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO. The dihydrochloride salt form significantly increases aqueous solubility.[2]Inferred from structure and salt form
pKa The ethylamine moiety is expected to have a pKa in the range of 9-10, typical for primary amines. The imidazole ring has a pKa of approximately 7.Inferred from analogous structures
LogP (predicted) The presence of the phenyl group increases lipophilicity compared to simpler imidazolylethylamines, potentially enhancing its ability to cross the blood-brain barrier.[2]Inferred from structure
Storage Recommended storage at 4°C.[3][3]
Hydration A hydrate form is commercially available (C₁₁H₁₇Cl₂N₃O, MW: 278.18).[4][4]

Synthesis

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from 1-phenyl-2-aminoethanol.

Synthesis_Pathway cluster_0 Step 1: Tosylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Salt Formation A 1-Phenyl-2-aminoethanol B Tosylated Intermediate A->B TsCl, Pyridine D 2-Imidazol-1-yl-1-phenyl-ethylamine B->D C Imidazole C->D NaH, DMF E 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride D->E HCl in Ether

Caption: Proposed synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Tosylated Intermediate

  • Dissolve 1-phenyl-2-aminoethanol in pyridine at 0°C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 2: Synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine

  • To a solution of imidazole in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) at 0°C under an inert atmosphere.

  • Stir the mixture for 30 minutes to form the sodium salt of imidazole.

  • Add the tosylated intermediate from Step 1 to the reaction mixture.

  • Heat the reaction and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the free base.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the crude 2-Imidazol-1-yl-1-phenyl-ethylamine in a minimal amount of a suitable solvent (e.g., diethyl ether).

  • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

  • The dihydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

While specific spectral data for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is not published, the expected analytical characteristics can be inferred from its structure and data from analogous compounds.

Table 2: Predicted Analytical Data

TechniqueExpected Observations
¹H NMR - Multiplet signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the phenyl and imidazole rings. - A multiplet or triplet for the methine proton adjacent to the phenyl group. - Multiplets for the methylene protons of the ethyl chain. - A broad singlet for the amine protons (which may exchange with D₂O).
¹³C NMR - Resonances in the aromatic region (120-140 ppm) for the carbons of the phenyl and imidazole rings. - A signal for the methine carbon. - A signal for the methylene carbon.
Mass Spectrometry (ESI-MS) - A molecular ion peak [M+H]⁺ corresponding to the free base (C₁₁H₁₄N₃⁺, m/z 188.12). - Fragmentation patterns would likely involve cleavage of the ethylamine side chain.
Infrared (IR) Spectroscopy - N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹). - C-H stretching vibrations for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹). - C=C and C=N stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) - A C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable for purity analysis. UV detection at around 254 nm is appropriate.

Potential Biological Activity and Applications

The chemical structure of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride suggests several potential areas of biological activity, making it a compound of interest for further investigation.

Rationale for Potential Biological Activity

Biological_Activity_Rationale cluster_imidazole Imidazole Moiety cluster_phenylethylamine Phenylethylamine Backbone cluster_target Target Compound Imidazole Imidazole Core Antifungal Antifungal Activity (e.g., CYP51 inhibition) Imidazole->Antifungal Anticancer Anticancer Imidazole->Anticancer Antiviral Antiviral Imidazole->Antiviral Antibacterial Antibacterial Imidazole->Antibacterial Target 2-Imidazol-1-yl-1-phenyl-ethylamine Imidazole->Target Phenylethylamine Phenylethylamine Scaffold CNS_Activity Central Nervous System (CNS) Activity (e.g., receptor modulation) Phenylethylamine->CNS_Activity Phenylethylamine->Target

Caption: Structural basis for the potential biological activities.

  • Imidazole Core: The imidazole ring is a well-known pharmacophore present in a vast array of therapeutic agents. It is known to be involved in various biological activities, including antifungal (by inhibiting enzymes like lanosterol 14α-demethylase), anticancer, antiviral, and antibacterial effects.[5]

  • Phenylethylamine Scaffold: The phenylethylamine backbone is a fundamental structure in many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic central nervous system (CNS) stimulants.[6] Its presence in the target molecule suggests a potential for interaction with CNS receptors. The increased lipophilicity due to the phenyl group may facilitate crossing the blood-brain barrier.[2]

Potential Therapeutic Areas of Investigation
  • Antifungal Drug Development: Given the prevalence of the imidazole moiety in antifungal drugs, this compound could be investigated for its efficacy against various fungal pathogens.

  • Neuropharmacology: The phenylethylamine structure warrants investigation into its effects on the central nervous system, including potential modulation of neurotransmitter systems.

  • Oncology: Many imidazole derivatives have shown promise as anticancer agents, suggesting a potential avenue of research for this compound.

  • Infectious Diseases: The broad-spectrum activity of some imidazole compounds against bacteria and viruses makes this an area of interest.

Safety and Handling

Based on safety data for structurally related compounds such as 2-(1H-imidazol-1-yl)ethanamine, 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride should be handled with care.[7]

  • Hazards: May cause skin irritation, serious eye damage, and respiratory irritation.[7]

  • Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust.

  • Storage: Store in a cool, dry place. The recommended storage temperature is 4°C.[3]

Conclusion

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a compound with significant potential for biological activity due to its hybrid structure. While specific experimental data is currently limited, this guide provides a framework for its physicochemical properties, a plausible synthetic route, and expected analytical characteristics based on established chemical principles and data from related molecules. The lack of extensive research on this particular compound presents a clear opportunity for novel investigations into its synthesis, characterization, and pharmacological effects, particularly in the areas of antifungal therapy and neuropharmacology.

References

  • American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. Retrieved January 22, 2026, from [Link]

  • MDPI. (2022, January 27). 2-Nitro-1-vinyl-1H-imidazole. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. Retrieved January 22, 2026, from [Link]

  • AA Blocks. (n.d.). 2614-06-4 | MFCD00210220 | (+)-Thalidomide. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved January 22, 2026, from [Link]

  • PubMed. (1991). Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response. Retrieved January 22, 2026, from [Link]

  • PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved January 22, 2026, from [Link]

  • The Good Scents Company. (n.d.). caprylyl/capryl glucoside, 68515-73-1. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates. Retrieved January 22, 2026, from [Link]

  • PubMed. (n.d.). Characterization of the biological activity of gamma-glutamyl-Se-methylselenocysteine: a novel, naturally occurring anticancer agent from garlic. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a compound of significant interest in medicinal chemistry due to its combination of the pharmacologically active imidazole and phenylethylamine scaffolds. While the specific crystal structure data for this exact compound is not publicly available, this guide establishes a complete methodology, from synthesis and crystallization to advanced single-crystal X-ray diffraction (SCXRD) analysis. By presenting an illustrative analysis based on established crystallographic principles and data from structurally related molecules, this document serves as an authoritative reference for researchers, scientists, and drug development professionals engaged in the solid-state characterization of novel pharmaceutical compounds. The guide emphasizes the causality behind experimental choices and the self-validating nature of crystallographic protocols, ensuring a robust understanding of the structure-property relationships that govern the behavior of such molecules.

Introduction: The Pharmaceutical Significance of Imidazole and Phenylethylamine Scaffolds

The convergence of an imidazole ring and a phenylethylamine backbone in a single molecule creates a scaffold with immense therapeutic potential. The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2][3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component in designing molecules with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The structural features of the imidazole ring allow for multiple ligand-drug interactions, enhancing binding affinity and specificity.[3]

Similarly, the phenylethylamine framework is the basis for a vast class of psychoactive drugs and endogenous compounds like dopamine and norepinephrine that are crucial for neurotransmission. Substituted phenethylamines can act as central nervous system stimulants, antidepressants, and appetite suppressants, among other functions. The combination of these two powerful pharmacophores in 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride suggests its potential as a novel therapeutic agent.

Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for drug development. A crystal structure analysis provides definitive information on molecular conformation, stereochemistry, and intermolecular interactions. This knowledge is critical for structure-activity relationship (SAR) studies, computational modeling, and the formulation of a stable and bioavailable drug product. This guide outlines the essential steps to achieve and interpret such a crystal structure.

Synthesis and Crystallization: From Molecule to Single Crystal

Proposed Synthetic Pathway

A plausible synthesis of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride would likely involve a multi-step process, beginning with the N-alkylation of imidazole followed by further functional group manipulations. A generalized approach is outlined below, drawing from established synthetic methodologies for similar compounds.

G cluster_synthesis Proposed Synthetic Workflow Start Imidazole & 1-Phenyl-2-bromoethanone Step1 N-Alkylation (Base, Solvent e.g., DMF) Start->Step1 Intermediate1 2-Imidazol-1-yl-1-phenylethanone Step1->Intermediate1 Step2 Reductive Amination (e.g., NH4OAc, NaBH3CN) Intermediate1->Step2 Intermediate2 2-Imidazol-1-yl-1-phenyl-ethylamine (Free Base) Step2->Intermediate2 Step3 Salt Formation (HCl in Ether/IPA) Intermediate2->Step3 End 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride Step3->End

Caption: Proposed synthetic workflow for the target compound.

The critical step of N-alkylation of imidazole with a suitable 2-carbon electrophile bearing the phenyl group would be followed by the conversion of a carbonyl group to an amine, for instance, via reductive amination. The final step involves the formation of the dihydrochloride salt to enhance stability and aqueous solubility, which is a common practice for amine-containing active pharmaceutical ingredients (APIs).

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step. The choice of crystallization method and solvent system is crucial and often determined empirically. For a small organic salt like the title compound, several classical techniques are highly effective.

Experimental Protocol: Crystallization via Slow Evaporation

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, isopropanol, water, acetonitrile) at room and elevated temperatures. An ideal solvent is one in which the compound is moderately soluble and which has a suitable vapor pressure for slow evaporation.

  • Solution Preparation: Prepare a nearly saturated solution of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in the chosen solvent (e.g., methanol/water mixture) by gentle heating, if necessary.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap that has been pierced with a needle. This allows for slow solvent evaporation over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed, prismatic crystals of a suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them using a nylon loop.

Other viable techniques include vapor diffusion , where an antisolvent vapor slowly diffuses into the compound solution, and solvent layering , where a layer of antisolvent is carefully added on top of the compound solution.

Single-Crystal X-ray Diffraction (SCXRD) Analysis: Elucidating the 3D Structure

SCXRD is the definitive technique for determining the atomic and molecular structure of a crystalline material. It provides precise information on bond lengths, angles, and the overall three-dimensional arrangement of atoms.

G cluster_xrd Single-Crystal X-ray Diffraction Workflow Start High-Quality Single Crystal Mount Mount Crystal on Goniometer Head Start->Mount DataCollection Data Collection (X-ray Diffractometer, Rotate Crystal) Mount->DataCollection DataProcessing Data Processing (Integration, Scaling, Absorption Correction) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods or Patterson Function) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares Minimization) StructureSolution->StructureRefinement Validation Structure Validation (CheckCIF, R-factors) StructureRefinement->Validation End Final Crystal Structure (CIF) Validation->End

Caption: A typical workflow for SCXRD analysis.

Experimental Protocol: SCXRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations. X-rays are directed at the crystal, which is rotated to collect diffraction patterns from various orientations.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, crystal system, and space group. Intensities are integrated, and corrections for factors like absorption are applied.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map, from which an initial model of the molecule can be built.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. Atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined.

  • Validation: The final refined structure is validated using metrics such as R-factors and goodness-of-fit. A Crystallographic Information File (CIF) is generated, which contains all the information about the crystal structure and its determination.

Results and Discussion: An Illustrative Analysis

Disclaimer: The specific crystal structure for 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is not publicly available. The following data is presented for illustrative purposes to guide researchers in their analysis of this or similar compounds. The hypothetical data is based on typical values for small organic molecules and insights from related structures.

Crystallographic Data Summary

The crystallographic data provides a fundamental description of the crystal lattice.

Parameter Illustrative Value
Chemical FormulaC₁₁H₁₅N₃²⁺ · 2Cl⁻
Formula Weight262.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)15.234(5)
c (Å)10.118(4)
β (°)98.56(2)
Volume (ų)1295.8(8)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.345
Absorption Coefficient (mm⁻¹)0.45
Temperature (K)150
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
Molecular Structure and Conformation

The analysis of the molecular structure would reveal key conformational features. The ethylamine linker between the phenyl and imidazole rings is flexible, and its torsion angles would define the overall shape of the molecule. The C-C-N-C torsion angle would be of particular interest, indicating whether the side chain adopts a gauche or anti conformation. The relative orientation of the phenyl and imidazole rings, defined by the dihedral angle between their planes, would also be a critical parameter. These conformational details are crucial as they dictate how the molecule can interact with a biological target.

Supramolecular Assembly and Hydrogen Bonding

As a dihydrochloride salt, extensive hydrogen bonding is expected to be the dominant intermolecular force governing the crystal packing. The protonated ethylamine group (R-NH₃⁺) and the protonated imidazole ring would act as strong hydrogen bond donors. The chloride anions (Cl⁻) would be the primary hydrogen bond acceptors.

A detailed analysis would identify a network of N-H···Cl hydrogen bonds. These interactions would link the organic cations and the chloride anions into a robust three-dimensional network. Weaker C-H···Cl and C-H···π interactions might also be present, further stabilizing the crystal lattice.

G cluster_hbond Illustrative Hydrogen Bonding Network cation1 C₁₁H₁₅N₃²⁺ cl1 Cl⁻ cation1->cl1 N-H···Cl cl2 Cl⁻ cation1->cl2 N-H···Cl cation2 C₁₁H₁₅N₃²⁺ cation2->cl1 N-H···Cl cation2->cl2 N-H···Cl

Caption: Key hydrogen bonds in the hypothetical crystal structure.

Understanding this hydrogen bonding network is not merely an academic exercise. It directly influences the physicochemical properties of the solid form, including its melting point, solubility, and dissolution rate, all of which are critical parameters in drug formulation.

Conclusion

The crystal structure analysis of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, as outlined in this guide, provides the definitive solid-state characterization necessary for its development as a potential therapeutic agent. Through a systematic approach encompassing synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a precise three-dimensional model of the molecule. This model is invaluable for understanding its conformational preferences and the intricate network of intermolecular interactions that dictate its crystal packing. This structural insight forms the bedrock of rational drug design, enabling the optimization of molecular properties and the development of a stable, effective, and safe pharmaceutical product. The methodologies and analytical frameworks presented herein serve as a robust guide for scientists in the pharmaceutical industry to unlock the full potential of this promising molecular scaffold.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Wikipedia. (2024). Substituted phenethylamine. Retrieved from [Link]

  • Coles, S. J., & Tizzard, G. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1783-1804. Retrieved from [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2014). Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed. Retrieved from [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Tamari, M. A., & Al-Hujaili, A. S. (2022). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cureus, 14(10), e30349. Retrieved from [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Shakil, M. S., Hasan, M. M., & Ahsan, M. (2020). Imidazole: An Emerging Scaffold Showing its Therapeutic Voyage to Develop Valuable Molecular Entities. Current Drug Research Reviews, 12(2), 103-117. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1095–1103. Retrieved from [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. Retrieved from [Link]

  • Wikipedia. (2024). Phenethylamine. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4584. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

  • Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 467-476. Retrieved from [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from [Link]

  • Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 14(3), 209. Retrieved from [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive strategy for the elucidation of the potential biological activities of the novel chemical entity, 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. This compound uniquely combines two pharmacologically significant scaffolds: a phenethylamine core, known for its profound effects on the central nervous system, and an imidazole ring, a versatile heterocycle central to numerous therapeutic agents. Given the absence of extensive public data on this specific molecule, this document provides a framework for its initial characterization, moving from in silico target prediction to detailed, practical protocols for in vitro validation. We hypothesize primary activities related to monoamine transporter modulation and secondary activities including antifungal or antiprotozoal effects. The subsequent workflows are designed as self-validating systems, providing researchers, scientists, and drug development professionals with a robust, step-by-step methodology to systematically uncover and validate the therapeutic potential of this and structurally related compounds.

Introduction and Scientific Rationale

The process of drug discovery often begins with the identification of novel molecular scaffolds that possess the potential for high-affinity interactions with biological targets. The compound 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride (PubChem CID: 17998847) represents a compelling starting point for investigation due to its hybrid structure.[1]

  • The Phenethylamine Backbone: This structural motif is the foundation for a vast array of neuroactive compounds, both endogenous and synthetic.[2][3] Endogenous catecholamines like dopamine and norepinephrine are phenethylamines, playing critical roles in neurotransmission.[2] Synthetic derivatives include classes of drugs such as central nervous system stimulants, appetite suppressants, and antidepressants.[2][4] Their mechanisms often involve the modulation of monoamine transporters (like the dopamine transporter, DAT) or interaction with trace amine-associated receptors (TAAR1).[3][5] Therefore, the presence of this core in our target compound immediately suggests a high probability of CNS-related activity.

  • The Imidazole Moiety: The five-membered imidazole ring is an electronically-rich heterocycle renowned for its ability to participate in diverse biological interactions.[6][7] It serves as a crucial component in natural molecules like the amino acid histidine and is a cornerstone of many FDA-approved drugs, including the antifungal ketoconazole and the antibacterial metronidazole.[6][7][8] Its versatility stems from its ability to act as a hydrogen bond donor/acceptor and to coordinate with metal ions, such as the heme iron in cytochrome P450 enzymes.[6][9][10] This functionality underpins the activity of azole antifungals, which inhibit lanosterol 14α-demethylase (CYP51), and various other agents targeting enzymes and receptors.[10][11]

The covalent linkage of these two pharmacophores raises critical questions: Do the activities of the parent scaffolds combine, lead to a novel mechanism, or does one dominate the pharmacological profile? This guide provides the logical and experimental framework to answer these questions.

Physicochemical Properties and In Silico Assessment

Prior to committing to resource-intensive wet-lab experiments, a foundational in silico analysis is critical. This step allows us to predict the compound's drug-like properties and generate initial hypotheses about its biological targets.

Predicted Physicochemical Data

A summary of predicted properties for the free base form of 2-Imidazol-1-yl-1-phenyl-ethylamine is essential for designing experiments (e.g., determining appropriate solvent systems and predicting membrane permeability).

PropertyPredicted ValueImplication for Drug Development
Molecular Formula C₁₁H₁₃N₃Low molecular weight, favorable for oral bioavailability (Lipinski's Rule).
Molecular Weight 187.24 g/mol Well within the range for typical small molecule drugs.
cLogP ~1.5 - 2.5Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~43.8 ŲIndicates good potential for oral absorption and blood-brain barrier penetration.[12]
Hydrogen Bond Donors 1 (Amine)Potential for key interactions with target proteins.
Hydrogen Bond Acceptors 2 (Imidazole Nitrogens)Enhances interaction potential and solubility.

Note: Values are estimations derived from standard cheminformatics software and should be experimentally verified.

Structural Analogue & Target Prediction

Based on its structure, we can predict potential targets by comparing it to known active compounds:

  • Dopamine Transporter (DAT) & Norepinephrine Transporter (NET): The unsubstituted phenethylamine core is structurally analogous to substrates and inhibitors of monoamine transporters.[5][13]

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself is a potent agonist of TAAR1, which modulates monoaminergic neurotransmission.[3]

  • Cytochrome P450 Enzymes (e.g., CYP51): The imidazole ring is a classic pharmacophore found in azole antifungals that target fungal CYP51.[10][11] This suggests a potential for antifungal or antiprotozoal activity.

  • Histamine Receptors: The imidazole ring is the core of histamine, suggesting a potential, albeit less likely, interaction with histaminergic systems.

Proposed Experimental Validation Workflow

This section details the logical flow of experiments designed to systematically test the hypotheses generated from the in silico analysis. The workflow is designed to move from broad primary screening to more specific functional and selectivity assays.

G cluster_0 Phase 1: Primary Screening a Compound Acquisition & QC (Purity >95%) b Target Panel Binding Assays (DAT, NET, SERT, TAAR1) a->b Test Compound c Broad Spectrum Antimicrobial Screening (Fungal & Protozoal Strains) a->c Test Compound d IC50 Determination (Radioligand Displacement) b->d f MIC Determination (Antifungal/Antiprotozoal) c->f Growth Inhibition Hit e Functional Monoamine Uptake Assay (e.g., Neurotransmitter Uptake) d->e Confirmed Binder h Receptor/Transporter Selectivity Panel (>40 related targets) e->h g CYP51 Inhibition Assay (Biochemical) f->g i Cytotoxicity Assay (e.g., HepG2, HEK293) g->i Potent Inhibitor h->i j In Vitro ADME (Microsomal Stability, Permeability) i->j

Caption: Proposed experimental workflow for characterizing 2-Imidazol-1-yl-1-phenyl-ethylamine.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. It is imperative to include appropriate positive and negative controls in every experiment to ensure data integrity.

Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

This experiment aims to determine if the compound binds to the dopamine transporter.

  • Objective: To measure the affinity (Kᵢ) of the test compound for the human dopamine transporter (hDAT).

  • Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., [³H]-WIN 35,428) for binding to membranes prepared from cells expressing hDAT.

  • Materials:

    • HEK293 cells stably expressing hDAT.

    • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Radioligand: [³H]-WIN 35,428 (specific activity ~80 Ci/mmol).

    • Non-specific binding control: GBR-12909 (10 µM).

    • Positive control: Cocaine or GBR-12909.

    • Test compound: 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, dissolved in assay buffer.

    • 96-well plates, scintillation fluid, liquid scintillation counter.

  • Methodology:

    • Plate Setup: To each well of a 96-well plate, add 50 µL of assay buffer.

    • Test Compound Addition: Add 50 µL of the test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M in serial dilutions). For total binding wells, add 50 µL of buffer. For non-specific binding wells, add 50 µL of 10 µM GBR-12909.

    • Radioligand Addition: Add 50 µL of [³H]-WIN 35,428 to all wells at a final concentration equal to its K𝘥 (~2-5 nM).

    • Membrane Addition: Add 50 µL of hDAT membrane preparation (5-10 µg protein/well) to initiate the binding reaction.

    • Incubation: Incubate the plate for 60-90 minutes at 4°C with gentle agitation.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3 times with ice-cold wash buffer.

    • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the radioligand concentration and K𝘥 is its dissociation constant.

Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

This experiment determines the lowest concentration of the compound that inhibits fungal growth.

  • Objective: To determine the MIC of the test compound against clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Principle: A broth microdilution method is used where fungal inocula are exposed to serial dilutions of the compound. Growth is assessed visually or spectrophotometrically.

  • Materials:

    • Fungal strains (e.g., C. albicans ATCC 90028).

    • RPMI-1640 medium with L-glutamine, buffered with MOPS.

    • Test compound dissolved in DMSO (stock solution).

    • Positive control: Fluconazole or Ketoconazole.

    • Sterile 96-well flat-bottom microplates.

    • Spectrophotometer (plate reader) at 530 nm.

  • Methodology:

    • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the 96-well plate using RPMI medium, typically ranging from 64 µg/mL to 0.125 µg/mL.

    • Inoculum Preparation: Prepare a standardized fungal suspension adjusted to a final concentration of 0.5–2.5 x 10³ CFU/mL in RPMI medium.

    • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound. Include a growth control (inoculum only) and a sterility control (medium only).

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ~50% reduction) compared to the growth control well. This can be determined visually or by reading the optical density.

  • Trustworthiness: The inclusion of a standard antifungal agent like fluconazole is crucial for validating the assay's sensitivity and the susceptibility of the fungal strain used.

Proposed Signaling Pathway Analysis

Should the compound prove to be a potent modulator of a G-protein coupled receptor (GPCR) like TAAR1, understanding the downstream signaling is paramount. The following diagram illustrates the canonical Gαs pathway often activated by trace amine binding.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor TAAR1 (GPCR) g_protein G Protein (αs, β, γ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac αs activates camp cAMP ac->camp Converts ligand Phenethylamine Derivative ligand->receptor Binds atp ATP atp->ac pka PKA (Protein Kinase A) camp->pka Activates response Cellular Response (e.g., CREB phosphorylation, Neurotransmitter Modulation) pka->response Phosphorylates Targets

Caption: Hypothesized Gαs signaling pathway for a TAAR1 agonist.

Summary and Future Directions

This guide presents a hypothesis-driven framework for the initial biological characterization of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. The structural combination of a phenethylamine core and an imidazole ring strongly suggests potential activities as a monoamine transporter modulator and/or as an antimicrobial agent. The proposed workflow, from in silico analysis to detailed in vitro protocols, provides a clear and robust path for validating these hypotheses.

Positive results from this initial screening phase would warrant progression to more advanced studies, including:

  • Lead Optimization: Synthesis of analogues to establish a structure-activity relationship (SAR).

  • In Vivo Efficacy Studies: Evaluation in relevant animal models for CNS disorders or infectious diseases.

  • Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.

By following a logical and rigorous scientific process, the full therapeutic potential of this promising chemical entity can be systematically explored.

References

  • Substituted phenethylamine - Wikipedia. Wikipedia.[Link]

  • Phenethylamine - Wikipedia. Wikipedia.[Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.[Link]

  • Hossain, S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central.[Link]

  • Hossain, S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics.[Link]

  • Selected examples of drugs containing an imidazole core. ResearchGate.[Link]

  • Asif, M. (2014). Imidazole: Having Versatile Biological Activities. SciSpace.[Link]

  • 2-Phenylethylamine. American Chemical Society.[Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.[Link]

  • Wujec, M., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PMC.[Link]

  • 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. PubChem.[Link]

  • Synthesis of the 2-{[2-(1H-imidazol-1-yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. ResearchGate.[Link]

  • Marupati, S., et al. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. ResearchGate.[Link]

  • De Vita, D., et al. (2017). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate.[Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals.[Link]

  • Navarrete-Vázquez, G., et al. (2007). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. ResearchGate.[Link]

  • De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. PubMed.[Link]

  • 2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine. PubChem.[Link]

  • Sharma, D., et al. Critical Evaluation of Spectroscopic and Chromatographic Methods for the Quantitative Determination of Ketoconazole and Clindamycin. International Journal of Pharmaceutical Sciences.[Link]

Sources

An In-depth Technical Guide to 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Foreword: The landscape of contemporary medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds. Among these, compounds integrating imidazole and phenylethylamine moieties have garnered significant interest due to their diverse biological activities. This guide provides a detailed examination of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a specific entity within this class. While detailed public-domain research on this particular molecule is not abundant, this document synthesizes available information, outlines logical synthetic pathways based on established chemical principles, and discusses its potential pharmacological relevance by drawing parallels with structurally related compounds.

Introduction and Molecular Profile

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a chemical compound featuring a core structure that combines a phenyl group and an imidazole ring linked by an ethylamine bridge. The presence of these functional groups suggests its potential for diverse interactions with biological targets. The dihydrochloride salt form enhances its stability and solubility in aqueous media, a crucial property for experimental and formulation purposes.[1]

Table 1: Core Physicochemical Data

PropertyValueSource/Method
IUPAC Name 2-(1H-imidazol-1-yl)-1-phenylethan-1-amine dihydrochloride---
CAS Number 24169-73-1[1]
Molecular Formula C₁₁H₁₅Cl₂N₃[1]
Molecular Weight 260.16 g/mol [1]
Key Structural Features Phenyl group, Imidazole ring, Chiral center at the ethylamine bridge---
Potential Impact The phenyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration for CNS-targeting applications.[1]---

Historical Context and Discovery

The synthesis of imidazole derivatives has a long history, dating back to the 19th century with the Debus-Radziszewski reaction, which provided a method for producing substituted imidazoles from glyoxal, aldehydes, and ammonia.[1] While the specific discovery and initial synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride are not well-documented in readily available scientific literature, its structural components—phenylethylamine and imidazole—have been extensively studied in medicinal chemistry. Early investigations into 2-heteroarylethylamines identified them as potential bioisosteres for drugs based on phenylethylamine, which spurred interest in creating variations that include the imidazole ring.[1] This compound likely emerged from research programs exploring novel derivatives for various therapeutic applications.

Synthetic Methodologies

While a specific, documented synthesis for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is not detailed in the available literature, a logical and efficient synthetic route can be postulated based on established organic chemistry principles for analogous compounds. A plausible approach involves a multi-step synthesis starting from readily available precursors.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. The primary disconnection would be at the C-N bond of the amine and the C-N bond of the imidazole ring.

G Target 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride AmineFormation Reductive Amination Target->AmineFormation Amine Formation Intermediate1 2-(1H-imidazol-1-yl)-1-phenylethanone Intermediate2 2-Bromo-1-phenylethanone Intermediate1->Intermediate2 N-Alkylation StartingMaterial1 Imidazole Intermediate1->StartingMaterial1 StartingMaterial2 Styrene Oxide or 2-Bromo-1-phenylethanol Intermediate2->StartingMaterial2 AmineFormation->Intermediate1

Caption: Retrosynthetic analysis of 2-Imidazol-1-yl-1-phenyl-ethylamine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol outlines a plausible synthesis based on common reactions for forming similar structures.

Step 1: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone

This step involves the N-alkylation of imidazole with a suitable phenacyl halide.

  • Materials: Imidazole, 2-bromo-1-phenylethanone, a suitable base (e.g., potassium carbonate or sodium hydride), and an aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve imidazole in the chosen solvent.

    • Add the base portion-wise at room temperature.

    • Slowly add a solution of 2-bromo-1-phenylethanone in the same solvent.

    • Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

    • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the crude product by column chromatography or recrystallization.

Step 2: Reductive Amination to form 2-(1H-imidazol-1-yl)-1-phenylethanamine

The ketone intermediate is converted to the primary amine.

  • Materials: 2-(1H-imidazol-1-yl)-1-phenylethanone, a reducing agent (e.g., sodium borohydride followed by a nitrogen source like ammonium acetate, or catalytic hydrogenation with a suitable catalyst like Raney Nickel in the presence of ammonia).

  • Procedure (using catalytic hydrogenation):

    • Dissolve the ketone intermediate in a suitable solvent (e.g., methanol saturated with ammonia).

    • Add the hydrogenation catalyst (e.g., Raney Nickel).

    • Hydrogenate the mixture in a high-pressure reactor under hydrogen gas.

    • Monitor the reaction for the disappearance of the starting material.

    • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude amine.

Step 3: Formation of the Dihydrochloride Salt

The free base is converted to its more stable and soluble dihydrochloride salt.

  • Materials: 2-(1H-imidazol-1-yl)-1-phenylethanamine, hydrochloric acid (in a suitable solvent like isopropanol or diethyl ether).

  • Procedure:

    • Dissolve the crude amine in a suitable organic solvent.

    • Slowly add a solution of hydrochloric acid in the chosen solvent with stirring.

    • The dihydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation A Imidazole D 2-(1H-imidazol-1-yl)-1-phenylethanone A->D B 2-Bromo-1-phenylethanone B->D C Base, Solvent C->D F 2-(1H-imidazol-1-yl)-1-phenylethanamine D->F E Reducing Agent (e.g., H2, Raney Ni, NH3) E->F H 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride F->H G HCl (in solvent) G->H

Caption: Proposed synthetic workflow for the target compound.

Potential Pharmacological Profile and Mechanism of Action

While specific pharmacological data for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is not publicly available, its structural motifs suggest several potential areas of biological activity.

  • Enzyme Regulation: The imidazole ring is a known pharmacophore that can interact with the active sites of various enzymes, often by coordinating with metal ions.[1]

  • Receptor Interaction: The phenylethylamine backbone is a common feature in many centrally acting stimulants and neurotransmitter analogues.

  • CNS Activity: The phenyl group contributes to the molecule's lipophilicity, which may facilitate its passage across the blood-brain barrier, suggesting potential for targeting central nervous system receptors.[1]

Based on these features, this compound could be investigated for its effects on various biological targets, including but not limited to:

  • Monoamine Oxidase (MAO) Inhibition: Some phenylethylamine derivatives are known to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters.

  • Adrenergic and Dopaminergic Receptor Binding: The phenylethylamine structure is a core component of many ligands for these receptor systems.

  • Histamine Receptor Modulation: The imidazole ring is a key component of histamine and many histamine receptor antagonists.

Further research, including in vitro binding assays and in vivo pharmacological studies, would be necessary to elucidate the specific biological activities and mechanism of action of this compound.

Analytical Characterization

For a comprehensive analysis and quality control of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a combination of spectroscopic and chromatographic techniques would be employed.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the phenyl, imidazole, and ethylamine protons with appropriate chemical shifts and coupling patterns.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the free base (C₁₁H₁₃N₃) and characteristic fragment ions.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H (amine), C-H (aromatic and aliphatic), C=N, and C=C bonds.
HPLC Purity assessment and quantification.A single major peak under optimized chromatographic conditions, allowing for the determination of purity.
Elemental Analysis Confirmation of elemental composition.Experimental percentages of C, H, N, and Cl that match the theoretical values for the dihydrochloride salt.

Conclusion and Future Directions

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride represents an intriguing molecule at the intersection of imidazole and phenylethylamine chemistry. While its discovery and specific biological activities are not yet widely documented in the scientific literature, its structural features suggest a rich potential for pharmacological investigation, particularly in the realm of CNS disorders and enzyme modulation. The synthetic pathways outlined in this guide provide a robust framework for its preparation, enabling further research into its properties.

Future work should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol and comprehensive analytical data.

  • Pharmacological Screening: Conducting a broad panel of in vitro and in vivo assays to identify its primary biological targets and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contributions of the phenyl and imidazole moieties to its biological activity.

This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

Sources

An In-depth Technical Guide to 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride Derivatives and Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride and its derivatives and analogs for researchers, scientists, and drug development professionals. This document delves into the synthesis, mechanism of action, structure-activity relationships (SAR), and key experimental protocols for this important class of compounds, which have shown significant potential in various therapeutic areas, including oncology and infectious diseases.

Introduction: The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a versatile heterocyclic moiety that is a cornerstone in the design of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, as well as coordinate with metal ions in enzyme active sites, make it a privileged scaffold in drug discovery.[2] The 2-imidazol-1-yl-1-phenyl-ethylamine core represents a key pharmacophore, with derivatives demonstrating potent and selective inhibition of critical enzymes, such as cytochrome P450s. This guide will focus on two prominent classes of derivatives: CYP24A1 inhibitors for cancer therapy and lanosterol 14α-demethylase (CYP51) inhibitors for antifungal applications.

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of 2-imidazol-1-yl-1-phenyl-ethylamine derivatives typically commences with the preparation of a key intermediate, 2-(1H-imidazol-1-yl)-1-phenylethanol, which can then be further modified to introduce the desired amine functionality and its subsequent derivatives.

Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanol

A common and efficient route to 2-(1H-imidazol-1-yl)-1-phenylethanol involves a two-step process starting from a commercially available α-haloketone.

Experimental Protocol: Synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone

This protocol outlines the synthesis of the ketone intermediate.

Materials:

  • 2-Bromo-1-phenylethanone (α-bromoacetophenone)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of imidazole (2.0 eq) in anhydrous DMF, add 2-bromo-1-phenylethanone (1.0 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-(1H-imidazol-1-yl)-1-phenylethanone.

Experimental Protocol: Reduction to 2-(1H-imidazol-1-yl)-1-phenylethanol

This protocol details the reduction of the ketone to the corresponding alcohol.

Procedure:

  • Dissolve the crude 2-(1H-imidazol-1-yl)-1-phenylethanone in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-(1H-imidazol-1-yl)-1-phenylethanol, which can be purified by column chromatography on silica gel.

Synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine

The conversion of the alcohol to the amine can be achieved through a variety of methods, including a Mitsunobu reaction with a protected nitrogen source followed by deprotection, or via an intermediate tosylate or mesylate followed by displacement with an amine equivalent. A direct conversion is also possible.

Synthesis of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamide Derivatives

These derivatives, which are potent CYP24A1 inhibitors, are synthesized from the corresponding amine.

Experimental Protocol: Amide Coupling

This protocol describes the coupling of the amine with a carboxylic acid.

Materials:

  • 2-Imidazol-1-yl-1-phenyl-ethylamine

  • Substituted benzoic acid (e.g., 4-styrylbenzoic acid)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DCM, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of 2-imidazol-1-yl-1-phenyl-ethylamine (1.1 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamide.

G cluster_0 Synthesis of Core Scaffold cluster_1 Derivative Synthesis Bromoacetophenone Bromoacetophenone Ketone_Intermediate 2-(1H-imidazol-1-yl)- 1-phenylethanone Bromoacetophenone->Ketone_Intermediate Imidazole, DMF Imidazole Imidazole Imidazole->Ketone_Intermediate Alcohol_Intermediate 2-(1H-imidazol-1-yl)- 1-phenylethanol Ketone_Intermediate->Alcohol_Intermediate NaBH4, MeOH Amine_Core 2-Imidazol-1-yl-1-phenyl-ethylamine Alcohol_Intermediate->Amine_Core Multi-step conversion Amide_Derivative N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamide Amine_Core->Amide_Derivative EDC, HOBt, DIPEA Carboxylic_Acid Substituted Benzoic Acid Carboxylic_Acid->Amide_Derivative

Caption: Synthetic workflow for 2-imidazol-1-yl-1-phenyl-ethylamine derivatives.

Biological Activity and Mechanism of Action

Derivatives of 2-imidazol-1-yl-1-phenyl-ethylamine have demonstrated significant biological activity, primarily as inhibitors of cytochrome P450 enzymes.

CYP24A1 Inhibition for Cancer Therapy

CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) is the enzyme responsible for the catabolism of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol).[3] In several cancers, CYP24A1 is overexpressed, leading to increased degradation of calcitriol and a subsequent reduction in its anti-proliferative effects.[4] Inhibition of CYP24A1 can restore calcitriol levels, thereby enhancing its anti-cancer activity.[4]

N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides have emerged as potent and selective inhibitors of CYP24A1.[2] The mechanism of inhibition involves the coordination of the N-3 atom of the imidazole ring to the heme iron atom in the active site of CYP24A1, thereby blocking its catalytic activity.[1]

G Vitamin_D3 Vitamin D3 Calcitriol 1α,25-(OH)2D3 (Calcitriol) Vitamin_D3->Calcitriol Activation CYP24A1 CYP24A1 Enzyme Calcitriol->CYP24A1 Substrate VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds Inactive_Metabolites Inactive Metabolites CYP24A1->Inactive_Metabolites Catabolism Gene_Transcription Gene Transcription (Anti-proliferative) VDR->Gene_Transcription Inhibitor 2-Imidazol-1-yl-1-phenyl- ethylamine Derivative Inhibitor->CYP24A1 Inhibits

Caption: Mechanism of action of CYP24A1 inhibitors.

Antifungal Activity through CYP51 Inhibition

Analogs such as 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives are potent antifungal agents. Their mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Similar to CYP24A1 inhibitors, the imidazole moiety coordinates with the heme iron in the CYP51 active site, disrupting ergosterol production and leading to fungal cell death.

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their molecular structure. Key SAR insights are summarized below.

SAR of CYP24A1 Inhibitors
CompoundR1 (Phenyl Substitution)R2 (Amide Moiety)IC₅₀ (µM) vs. CYP24A1Reference
1 H4-Styrylbenzamide0.35[1]
2 H3-Styrylbenzamide0.11[1]
3 H4-(Phenoxy)benzamide> 10[2]
4 HBiphenyl-4-carboxamide0.52[2]
Ketoconazole --0.52[2]

Key Findings:

  • Imidazole Ring: Essential for activity, coordinating with the heme iron.[2]

  • Amide Moiety: A styrylbenzamide group at the R2 position is optimal for potent inhibition. The position of the styryl group (meta vs. para) influences activity.[1]

  • Phenyl Ring (R1): Substitutions on this ring can be explored to fine-tune properties, but the unsubstituted phenyl group provides a good starting point.

SAR of Antifungal Analogs

For 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, the following SAR has been observed:

  • Stereochemistry: The absolute stereochemistry at the carbinol center is critical. The (-)-enantiomers are significantly more potent, in some cases up to 500 times more active than the (+)-enantiomers.[6]

  • Ester/Carbamate Group: Aromatic biphenyl ester derivatives exhibit high activity.[6]

  • Substitution on the Phenyl Ring: Halogen substitution can influence activity.

Experimental Protocols

In Vitro CYP24A1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of compounds against recombinant human CYP24A1.

Materials:

  • Recombinant human CYP24A1 enzyme

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Substrate (e.g., 1α,25-dihydroxyvitamin D₃)

  • Test compounds and positive control (e.g., ketoconazole)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • LC-MS/MS for analysis

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, NADPH regenerating system, and the test compound or vehicle control.

  • Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the reaction by adding the substrate, 1α,25-dihydroxyvitamin D₃.

  • Incubate the reaction at 37 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the plate to precipitate the protein.

  • Analyze the supernatant for the formation of the metabolite (e.g., 1α,24,25-trihydroxyvitamin D₃) by LC-MS/MS.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable model using non-linear regression analysis.

G Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Incubate at 37°C Prepare_Reagents->Incubate Quench_Reaction Quench Reaction Incubate->Quench_Reaction Analyze Analyze by LC-MS/MS Quench_Reaction->Analyze Calculate_IC50 Calculate IC50 Analyze->Calculate_IC50

Caption: Workflow for an in vitro CYP24A1 inhibition assay.

Physicochemical Properties

The physicochemical properties of these derivatives are crucial for their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted Value RangeImportance
Molecular Weight 300 - 500 g/mol Influences solubility and permeability
LogP 2 - 4Affects lipophilicity and membrane permeability
pKa (basic) 6 - 8Determines the ionization state at physiological pH
Aqueous Solubility VariableImpacts bioavailability

Note: These are general ranges and will vary depending on the specific substitutions. Computational tools can be used for in silico prediction of these properties to guide compound design.[1]

Conclusion

The 2-imidazol-1-yl-1-phenyl-ethylamine scaffold is a valuable starting point for the development of potent and selective enzyme inhibitors. The derivatives discussed in this guide, particularly the CYP24A1 and CYP51 inhibitors, demonstrate the therapeutic potential of this compound class. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is essential for the rational design of new and improved drug candidates. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of these promising molecules.

References

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). Journal of Pharma Insights and Research, 03(01), 121-129. [Link]

  • Simons, C., et al. (2017). Synthesis, molecular modelling and CYP24A1 inhibitory activity of novel of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides. Bioorganic & Medicinal Chemistry, 25(15), 4047-4054. [Link]

  • Aboraia, A. S., et al. (2014). Synthesis and CYP24A1 inhibitory activity of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides. Journal of Medicinal Chemistry, 57(17), 7205-7218. [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 50, 249-257. [Link]

  • De Vita, D., et al. (2012). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. European Journal of Medicinal Chemistry, 50, 249-257. [Link]

  • Posner, G. H., et al. (2014). CYP24A1 inhibition facilitates the anti-tumor effect of vitamin D3 on colorectal cancer cells. World Journal of Gastroenterology, 20(3), 723-730. [Link]

  • CYP24A1 inhibitors and their mechanism of action. (2024). News-Medical.net. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, five-step synthetic protocol for the preparation of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a valuable building block for pharmaceutical and medicinal chemistry research. The synthesis commences with the α-bromination of acetophenone, followed by nucleophilic substitution with imidazole to yield the key intermediate, 2-(1H-imidazol-1-yl)-1-phenylethanone. Subsequent oximation of the ketone and a robust reduction of the resulting oxime affords the primary amine, which is then converted to its stable dihydrochloride salt. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for characterization to ensure reproducibility and high purity of the final compound.

Introduction

Imidazole-containing compounds are a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules. The title compound, 2-Imidazol-1-yl-1-phenyl-ethylamine, incorporates a chiral center and three key pharmacophoric elements: a phenyl ring, an ethylamine linker, and an imidazole moiety. This structure makes it a versatile intermediate for the synthesis of potential therapeutic agents, including antifungal and anticancer drugs.

The protocol herein outlines a reliable and scalable synthetic route. The chosen pathway proceeds through stable, isolable intermediates, allowing for purification at each stage, which is critical for obtaining a final product of high purity suitable for drug discovery applications. The conversion of the final free base to a dihydrochloride salt enhances its stability and aqueous solubility, facilitating its use in biological assays and further synthetic modifications.

Overall Synthetic Scheme

The synthesis is accomplished in five distinct steps:

  • Bromination: Synthesis of 2-bromo-1-phenylethanone from acetophenone.

  • N-Alkylation: Reaction of 2-bromo-1-phenylethanone with imidazole.

  • Oximation: Conversion of the resulting ketone to its corresponding oxime.

  • Reduction: Reduction of the oxime to the primary amine.

  • Salt Formation: Conversion of the amine to its dihydrochloride salt.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. 2-Bromo-1-phenylethanone is a potent lachrymator and should be handled with extreme care. Lithium aluminum hydride (LiAlH₄) reacts violently with water.

Step 1: Synthesis of 2-Bromo-1-phenylethanone (Intermediate I)

Rationale: The synthesis begins with the α-bromination of acetophenone. This reaction proceeds via an enol or enolate intermediate and provides the electrophilic α-haloketone required for the subsequent nucleophilic substitution step. Acetic acid is a common solvent that also catalyzes the enolization.

  • Materials:

    • Acetophenone

    • Bromine (Br₂)

    • Glacial Acetic Acid

  • Procedure:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve acetophenone (1.0 eq) in glacial acetic acid.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise from the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours until the red-brown color of bromine disappears.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 500 mL) with stirring.

    • The crude 2-bromo-1-phenylethanone will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and HBr.

    • Recrystallize the crude product from ethanol or isopropanol to yield white to pale yellow crystals.

    • Dry the product under vacuum. The typical yield is 75-85%.

Step 2: Synthesis of 2-(1H-Imidazol-1-yl)-1-phenylethanone (Intermediate II)

Rationale: This step involves the N-alkylation of imidazole with the previously synthesized α-bromoketone. Imidazole acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the C-N bond.[1][2] A base like sodium bicarbonate is used to neutralize the HBr formed during the reaction, preventing the protonation of the imidazole starting material.

  • Materials:

    • 2-Bromo-1-phenylethanone (Intermediate I)

    • Imidazole

    • Sodium Bicarbonate (NaHCO₃)

    • Acetonitrile (or DMF)

    • Ethyl Acetate

    • Saturated Brine Solution

  • Procedure:

    • To a solution of imidazole (2.2 eq) in acetonitrile in a round-bottom flask, add sodium bicarbonate (2.5 eq).

    • Add a solution of 2-bromo-1-phenylethanone (1.0 eq) in acetonitrile dropwise at room temperature.

    • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in ethyl acetate and wash with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford 2-(1H-imidazol-1-yl)-1-phenylethanone as a solid.[3][4] The typical yield is 60-75%.

Step 3: Synthesis of 2-(1H-Imidazol-1-yl)-1-phenylethanone Oxime (Intermediate III)

Rationale: The ketone is converted to an oxime to facilitate the subsequent reduction to a primary amine. The reaction with hydroxylamine hydrochloride in the presence of a base (like sodium acetate or pyridine) generates free hydroxylamine, which then condenses with the ketone.

  • Materials:

    • 2-(1H-Imidazol-1-yl)-1-phenylethanone (Intermediate II)

    • Hydroxylamine Hydrochloride (NH₂OH·HCl)

    • Sodium Acetate (CH₃COONa) or Pyridine

    • Ethanol, Water

  • Procedure:

    • In a round-bottom flask, dissolve 2-(1H-imidazol-1-yl)-1-phenylethanone (1.0 eq) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

    • Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly add cold water to precipitate the oxime.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product is often a mixture of (E) and (Z) isomers and can typically be used in the next step without further purification. The typical yield is 85-95%.

Step 4: Synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine (Free Base)

Rationale: The reduction of the C=N double bond and cleavage of the N-O bond of the oxime is required to form the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[2][5][6] The reaction must be conducted under strictly anhydrous conditions. Catalytic hydrogenation over Raney Nickel is an alternative method.[7]

  • Materials:

    • 2-(1H-Imidazol-1-yl)-1-phenylethanone Oxime (Intermediate III)

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Fieser's workup reagents

    • Diethyl Ether

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the oxime (1.0 eq) in anhydrous THF dropwise, ensuring the temperature remains below 10 °C.

    • After addition, allow the mixture to warm to room temperature, then heat to reflux for 6-8 hours.

    • Cool the reaction back down to 0 °C.

    • CAUTIOUSLY quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup method.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF and diethyl ether.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine as an oil or low-melting solid. This can be purified by chromatography if necessary, but is often carried directly to the salt formation step.

Step 5: Formation of 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride (Final Product)

Rationale: The final amine is a basic compound with two nitrogen atoms (one on the ethylamine chain, one on the imidazole ring) that can be protonated. Converting the amine to its dihydrochloride salt increases its stability, crystallinity, and solubility in aqueous media. This is achieved by treating a solution of the amine with an excess of hydrochloric acid.

  • Materials:

    • 2-Imidazol-1-yl-1-phenyl-ethylamine (Free Base)

    • Anhydrous Diethyl Ether or Isopropanol

    • Hydrochloric Acid (solution in isopropanol, or gaseous HCl)

  • Procedure:

    • Dissolve the crude amine from Step 4 in a minimal amount of anhydrous isopropanol or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in isopropanol (or bubble anhydrous HCl gas through the solution) until the solution is acidic (check with pH paper) and precipitation is complete. An excess of acid (at least 2.2 equivalents) is required to form the dihydrochloride salt.

    • Stir the resulting slurry in the ice bath for 30-60 minutes.

    • Collect the white precipitate by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether to remove any non-salt impurities.

    • Dry the final product, 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, in a vacuum oven.

Physicochemical Data and Characterization

The following table summarizes key data for the starting materials and products. Researchers should verify the identity and purity of the final compound and key intermediates using standard analytical techniques such as NMR, Mass Spectrometry, and Melting Point analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance
AcetophenoneC₈H₈O120.15Colorless liquid
2-Bromo-1-phenylethanoneC₈H₇BrO199.04White to pale yellow solid
2-(1H-Imidazol-1-yl)-1-phenylethanoneC₁₁H₁₀N₂O186.21Off-white to yellow solid
2-Imidazol-1-yl-1-phenyl-ethylamineC₁₁H₁₃N₃187.24Oil or low-melting solid
2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride C₁₁H₁₅Cl₂N₃260.17White crystalline solid

Synthesis Workflow Diagram

The following diagram illustrates the overall workflow of the synthesis protocol.

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates & Final Product Acetophenone Acetophenone Bromination Step 1: Bromination Acetophenone->Bromination Imidazole Imidazole N_Alkylation Step 2: N-Alkylation Imidazole->N_Alkylation Intermediate1 Intermediate I (α-Bromoketone) Bromination->Intermediate1 Intermediate2 Intermediate II (Imidazolyl-ketone) N_Alkylation->Intermediate2 Oximation Step 3: Oximation Intermediate3 Intermediate III (Oxime) Oximation->Intermediate3 Reduction Step 4: Oxime Reduction Free_Base Amine Free Base Reduction->Free_Base Salt_Formation Step 5: Salt Formation Final_Product Final Product (Dihydrochloride Salt) Salt_Formation->Final_Product Intermediate1->N_Alkylation Intermediate2->Oximation Intermediate3->Reduction Free_Base->Salt_Formation

Caption: Workflow diagram for the synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

References

  • Heberling, S., Girreser, U., Wolf, S., & Clement, B. (2006). Oxygen-insensitive Enzymatic Reduction of Oximes to Imines. Biochemical Pharmacology, 71(3), 354-365. Available at: [Link]

  • Taylor, K. E. (2014). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. University of Tennessee at Chattanooga. Available at: [Link]

  • Abdel-Magid, A. F. (2014). Reduction of C=N to CH–NH by Metal Hydrides. In Comprehensive Organic Synthesis (2nd ed.). Elsevier.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • Özel Güven, N., et al. (2008). 2-(1H-Benzimidazol-1-yl)-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 64(7). Available at: [Link]

  • PubChem. (n.d.). 2-(1H-Imidazol-1-yl)-1-phenylethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science. Available at: [Link]

  • Wikipedia. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1037-46. Available at: [Link]

  • Torsin, S. M., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules, 27(24), 8798. Available at: [Link]

Sources

Using 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in [specific assay, e.g., cell-based] assays

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in cell-based assays.

Editorial Foreword

The confluence of the imidazole heterocycle and the phenethylamine scaffold in a single molecule, 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, presents a compelling starting point for cell-based assay development. The imidazole ring is a well-established pharmacophore found in a vast array of bioactive compounds, including antifungal and anticancer agents.[1] Concurrently, the 2-phenethylamine framework is the backbone of many neurotransmitters and psychoactive drugs, known to interact with a variety of receptors and enzymes.[2]

This guide is structured as two distinct, detailed application notes. This dual-note format is by design, reflecting the compound's structural potential to act on at least two major, distinct cellular systems:

  • Application Note I: Focuses on the compound's potential as a cytotoxic agent, leveraging the known anticancer activities of novel imidazole derivatives.[3][4][5] A robust protocol for a cell viability assay is provided, forming the basis of an initial screening campaign against cancer cell lines.

  • Application Note II: Explores the compound's structural analogy to histamine, proposing its use in a G-protein coupled receptor (GPCR) functional assay. A detailed protocol for a calcium flux assay is presented as a primary method to investigate interactions with histamine receptors.[6][7]

As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a logical framework for inquiry. The protocols are designed to be self-validating, with explanations for key steps, empowering the researcher to adapt and troubleshoot effectively.

Compound Identity and Properties
PropertyValueSource(s)
Chemical Name 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride[8][9][10]
CAS Number 24169-73-1[8][9][10]
Molecular Formula C₁₁H₁₅Cl₂N₃[10][11]
Purity Typically ≥95% for laboratory use
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[12]
Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 24169-73-1 was not retrieved, data from structurally related compounds indicate the following precautions are necessary:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4][8][12]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[12]

    • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.[12]

    • Wash hands thoroughly after handling.[3]

    • Ensure eyewash stations and safety showers are readily accessible.[12]

Directive: Always obtain and review the specific SDS from your supplier before handling this compound. The information above is for guidance only.

Application Note I: Evaluation of Cytotoxic Activity in Cancer Cell Lines

Introduction and Rationale

The imidazole nucleus is a privileged scaffold in oncology drug discovery. Numerous derivatives have demonstrated potent anticancer activity through mechanisms including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[3][4][13] Recent studies on novel imidazole derivatives have shown significant cytotoxicity against a range of human cancer cell lines, such as triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87).[12][13]

This application note provides a protocol to screen 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride for cytotoxic effects against a panel of cancer cells using a colorimetric MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Hypothesized Mechanism of Action

Based on the literature for related imidazole compounds, potential mechanisms of action could involve the induction of apoptosis or cell cycle arrest at the G2/M phase.[3][4] Some imidazole derivatives have also been shown to downregulate pathways critical for cancer cell proliferation, such as the Wnt/β-catenin pathway.[14]

cluster_effects Hypothesized Effects Compound 2-Imidazol-1-yl-1-phenyl- ethylamine dihydrochloride Cell Cancer Cell Compound->Cell Enters Pathway Signaling Pathways (e.g., Wnt/β-catenin) Compound->Pathway Inhibits Apoptosis Apoptosis (Programmed Cell Death) Compound->Apoptosis Induces CycleArrest Cell Cycle Arrest (e.g., G2/M Phase) Compound->CycleArrest Induces Cell->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Pathway->Proliferation Inhibition leads to reduced proliferation Apoptosis->Proliferation Reduces viable cell number CycleArrest->Proliferation Halts division

Caption: Hypothesized mechanisms of anticancer activity.

Detailed Protocol: MTT Cell Viability Assay

This protocol is a standard method to determine the concentration at which the compound reduces cell viability by 50% (IC₅₀).

3.1. Materials and Reagents
  • Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, HeLa, A549) and a non-cancerous control cell line (e.g., human fibroblasts).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Compound Stock: 10 mM stock of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in sterile DMSO or water (determine solubility first).

  • MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in sterile PBS.

  • Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm).

3.2. Experimental Workflow

A 1. Cell Seeding Seed cells in 96-well plates. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of the compound. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT reagent to each well. Incubate for 4h. B->C D 4. Solubilization Add solubilization buffer (DMSO). Incubate for 15 min. C->D E 5. Absorbance Reading Read absorbance at 570 nm. D->E F 6. Data Analysis Calculate % viability and IC₅₀. E->F

Caption: Workflow for the MTT cell viability assay.

3.3. Step-by-Step Procedure
  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions from your 10 mM stock solution in culture medium. A typical final concentration range would be 0.1, 1, 10, 50, 100, and 200 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Add 100 µL of medium with the corresponding DMSO concentration to the "vehicle control" wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

Application Note II: Functional Screening at Histamine Receptors

Introduction and Rationale

The 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride molecule contains key structural features of a histamine receptor ligand: an imidazole ring and an ethylamine side chain. Histamine receptors are GPCRs that mediate a wide range of physiological effects.[7] They are classified into four subtypes (H1, H2, H3, H4). The H1 receptor, for instance, couples to Gαq proteins, and its activation leads to the mobilization of intracellular calcium ([Ca²⁺]i).[7][16]

This application note provides a protocol for a cell-based functional assay to determine if the compound acts as an agonist or antagonist at the histamine H1 receptor by measuring changes in intracellular calcium.

Signaling Pathway: H1 Receptor Activation

Activation of the H1 receptor by an agonist initiates a cascade that results in a transient increase in cytosolic calcium, which can be measured using calcium-sensitive fluorescent dyes.

cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (H1R) Gq Gαq H1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release Ca_release->PKC Activates Response Cellular Response PKC->Response ER->Ca_release Agonist Agonist (Histamine or Test Compound) Agonist->H1R Binds

Caption: Gq signaling pathway for the H1 receptor.

Detailed Protocol: Calcium Flux Assay

This assay uses a cell line stably expressing the human histamine H1 receptor (e.g., HEK293-H1R) and a fluorescent calcium indicator dye.

3.1. Materials and Reagents
  • Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor (e.g., HEK/H4R/Gα16).[17]

  • Culture Medium: As required for the specific cell line.

  • Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

  • Compound Stock: 10 mM stock of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in an appropriate buffer.

  • Reference Ligands: Histamine (agonist), Mepyramine (antagonist).

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Equipment: Fluorescent plate reader with liquid handling capabilities (e.g., FlexStation, FLIPR).

3.2. Experimental Workflow

A 1. Cell Seeding Seed H1R-expressing cells in black, clear-bottom plates. Incubate overnight. B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4). A->B C 3. Compound Addition Add test compound (or antagonist followed by agonist) using a fluorescent plate reader. B->C D 4. Fluorescence Reading Measure fluorescence intensity kinetically over time (pre- and post-addition). C->D E 5. Data Analysis Calculate response over baseline. Determine EC₅₀ (agonist) or IC₅₀ (antagonist). D->E

Caption: Workflow for the calcium flux assay.

3.3. Step-by-Step Procedure
  • Cell Seeding:

    • Seed HEK293-H1R cells into black, clear-bottom 96-well plates at a density that yields a confluent monolayer the next day (e.g., 40,000-50,000 cells/well).[17]

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Remove the culture medium.

    • Wash cells gently with 100 µL of assay buffer.

    • Add 100 µL of the calcium indicator dye solution (prepared according to the manufacturer's instructions) to each well.

    • Incubate for 1 hour at 37°C in the dark.[17]

  • Assay Execution (on a fluorescent plate reader):

    • Place the cell plate and the compound plate into the reader.

    • For Agonist Mode:

      • Establish a stable baseline fluorescence reading for ~20 seconds.

      • The instrument automatically adds 25-50 µL of the test compound at various concentrations.

      • Continue to read fluorescence for an additional 60-120 seconds to capture the peak response.

    • For Antagonist Mode:

      • Pre-incubate the cells with the test compound for 15-30 minutes before placing them in the reader.

      • Establish a baseline reading.

      • The instrument adds a concentration of histamine that gives a maximal response (EC₈₀).

      • Continue reading fluorescence to measure the inhibition of the histamine response.

  • Data Analysis:

    • The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • For Agonist Mode: Plot the response against the log of the compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect).

    • For Antagonist Mode: Plot the % inhibition against the log of the compound concentration to determine the IC₅₀ (concentration for 50% inhibition of the agonist response).

References
  • Global Cancer Report. (2024). Synthesis and anticancer screening of novel imidazole derivatives. [Link]

  • Royal Society of Chemistry. (2016). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. [Link]

  • ResearchGate. Imidazole derivatives acting against different human cancer cell lines. [Link]

  • PubChem. 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. [Link]

  • ChemSigma. 2-IMIDAZOL-1-YL-1-PHENYL-ETHYLAMINE DIHYDROCHLORIDE. [Link]

  • SACTG. 2-IMIDAZOL-1-YL-1-PHENYL-ETHYLAMINE DIHYDROCHLORIDE [ 24169-73-1 ]. [Link]

  • GenScript. Human Histamine H4 Receptor Stable Cell Line. [Link]

  • Nature. (2022). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. [Link]

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

  • SpringerLink. (2021). Histamine H1- and H4-receptor expression in human colon-derived cell lines. [Link]

  • Innoprot. Histamine H1 Receptor Assay. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]

  • MDPI. (2021). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. [Link]

  • BMC. (2024). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. [Link]

  • NIH. (2024). Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. [Link]

  • BMC. (2024). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. [Link]

Sources

Application of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in [specific field, e.g., neuroscience] research

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Application of Imidazole-Based Compounds in Neuroscience Research: A Focus on Neuroprotection

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Investigating Neuroprotective Effects of Imidazolyl Nitrones, Structural Analogs of 2-Imidazol-1-yl-1-phenyl-ethylamine

Author's Note: The specific compound, 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, lacks extensive documentation in neuroscience literature. Therefore, this guide focuses on a closely related and well-researched class of compounds: imidazolyl nitrones . These compounds share core structural motifs with the requested molecule and have demonstrated significant neuroprotective properties. The principles and protocols detailed herein provide a robust framework for investigating the neuroprotective potential of novel imidazole-containing molecules.

Section 1: The Scientific Premise - Targeting Oxidative Stress in Neurodegeneration

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key pathological feature in a host of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. The central nervous system is particularly vulnerable to oxidative damage due to its high metabolic rate, high lipid content, and relatively low antioxidant defenses.

Imidazole-containing compounds, particularly those functionalized as nitrones, have emerged as a promising class of neuroprotective agents. The imidazole moiety itself is a feature in many biologically active molecules and can contribute to favorable pharmacokinetic properties.[1] The nitrone group, on the other hand, is a potent "spin trap." It can react with and neutralize highly reactive and damaging free radicals, forming more stable adducts. This action effectively curtails the destructive cascade of oxidative damage.

A notable example is the 2-phenylimidazolyl nitrone, which has shown superior neuroprotective properties in vivo compared to the archetypal nitrone, phenyl-tert-butyl nitrone (PBN).[1] This enhanced activity, coupled with reduced toxicity and side effects like hypothermia, underscores the potential of this chemical class in neuroscience research.[1]

Mechanism of Action: A Dual Approach

The neuroprotective effect of imidazolyl nitrones is primarily attributed to their ability to scavenge free radicals. However, the imidazole core may also contribute to other neuroprotective mechanisms, such as metal ion chelation, which can inhibit the formation of ROS.[2]

G cluster_stress Oxidative Stress Cascade cluster_intervention Therapeutic Intervention ROS Reactive Oxygen Species (ROS) Damage Neuronal Damage & Apoptosis ROS->Damage Lipid Peroxidation, Protein Oxidation, DNA Damage Nitrones Imidazolyl Nitrones ROS->Nitrones Neutralization Adduct Stable Adduct Nitrones->Adduct Spin Trapping

Caption: Proposed mechanism of neuroprotection by imidazolyl nitrones.

Section 2: Experimental Design - A Roadmap for Preclinical Evaluation

A logical and phased approach is crucial for evaluating the neuroprotective potential of a novel imidazole-based compound. The following workflow outlines a typical preclinical evaluation process, from initial in vitro screening to in vivo efficacy studies.

G A Compound Synthesis & Characterization B In Vitro Screening (Neuroprotection & Toxicity) A->B C Pharmacokinetic Profiling (ADME/Tox) B->C D In Vivo Efficacy Studies (Rodent Models) C->D E Data Analysis & Interpretation D->E

Caption: Preclinical workflow for evaluating neuroprotective compounds.

Section 3: Core Protocols - From Benchtop to In Vivo

This section provides detailed, step-by-step protocols for key experiments in the evaluation of imidazolyl nitrones.

Protocol 3.1: In Vitro Neuroprotection Assay using a Neuronal Cell Line

Objective: To determine the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

Rationale: This initial screen provides a rapid and cost-effective method to assess the direct neuroprotective effects of the compound and establish a dose-response relationship. A human neuroblastoma cell line, such as SH-SY5Y, is a common and appropriate model.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compound (e.g., 2-phenylimidazolyl nitrone) dissolved in a suitable solvent (e.g., DMSO)

  • Oxidative stressor: tert-butyl hydroperoxide (t-BHP) or 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 1-2 hours.

  • Induction of Oxidative Stress: Prepare a working solution of t-BHP in culture medium. Add the t-BHP solution to the wells to a final concentration that induces approximately 50% cell death (this needs to be determined empirically, but a starting point is 25-50 µM).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Plot the percentage of cell viability against the compound concentration to determine the EC50 (half-maximal effective concentration).

Experimental Groups Compound t-BHP Expected Outcome
Control VehicleNo~100% viability
Stressor VehicleYes~50% viability
Test Compound (various conc.)YesDose-dependent increase in viability
Compound Control Compound (highest conc.)NoCheck for inherent toxicity
Protocol 3.2: In Vivo Neuroprotection in a Mouse Model of Acute Oxidative Stress

Objective: To evaluate the neuroprotective efficacy of the test compound in a living organism.

Rationale: This protocol uses an acute model of oxidative brain injury to assess whether the compound can cross the blood-brain barrier and exert a protective effect in vivo. The model involves the intracerebroventricular (i.c.v.) injection of t-BHP, which induces widespread oxidative damage and subsequent lethality.[1]

Materials:

  • Male mice (e.g., C57BL/6, 8-10 weeks old)

  • Test compound (e.g., 2-phenylimidazolyl nitrone)

  • Saline solution (0.9% NaCl)

  • t-BHP

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment.

  • Compound Administration: Dissolve the test compound in saline. Administer the compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 50 mg/kg). A control group should receive a vehicle (saline) injection.

  • Anesthesia and Stereotaxic Surgery: 30-60 minutes after compound administration, anesthetize the mice and place them in a stereotaxic frame.

  • t-BHP Injection:

    • Expose the skull and identify the bregma.

    • Drill a small hole at the appropriate coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: +1.0 mm, DV: -2.5 mm from bregma).

    • Slowly inject a lethal dose of t-BHP (e.g., 2 µL of a 100 mM solution) into the ventricle using a Hamilton syringe.

  • Post-operative Care: Suture the incision and allow the mice to recover on a heating pad.

  • Monitoring and Endpoint: Monitor the mice for survival over a 24-hour period. The primary endpoint is the percentage of survival in each group.

Group Pre-treatment (i.p.) Intra-ventricular Injection (i.c.v.) Primary Endpoint
Control Vehicle (Saline)t-BHPLow survival rate
Test Imidazolyl Nitronet-BHPIncreased survival rate
Sham Vehicle (Saline)SalineHigh survival rate

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and institutional guidelines for the humane treatment of laboratory animals.

Section 4: Data Interpretation and Next Steps

Successful demonstration of neuroprotection in these initial assays warrants further investigation. Key next steps include:

  • Exploring other neurodegenerative models: Test the compound in more disease-relevant chronic models, such as transgenic mouse models of Alzheimer's disease or toxin-induced models of Parkinson's disease.[3]

  • Mechanism of action studies: Investigate other potential mechanisms beyond spin trapping, such as anti-inflammatory effects or modulation of specific signaling pathways.

  • Pharmacokinetic and toxicology studies: Conduct more detailed studies to understand the compound's absorption, distribution, metabolism, excretion, and long-term safety profile.

By following this structured approach, researchers can rigorously evaluate the therapeutic potential of novel imidazole-based compounds for the treatment of neurodegenerative disorders.

References

  • Cudennec, A. et al. Synthesis, structure, and neuroprotective properties of novel imidazolyl nitrones. Journal of Medicinal Chemistry, 43(10), 1937-1945. ([Link])

  • Estelrich, J. et al. Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. International Journal of Molecular Sciences, 22(21), 11843. ([Link])

  • Hipkiss, A. R. Imidazole-Dipeptides: A Role in Cognitive Status and Preservation in Elders. Nutrients, 13(2), 363. ([Link])

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. The method is suitable for purity determination and assay in research and quality control environments. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its reliability for its intended purpose.[1]

Introduction and Scientific Rationale

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a chemical entity containing both a phenyl and an imidazole functional group.[2] Such structures are common scaffolds in medicinal chemistry and pharmaceutical development.[3] A reliable analytical method is paramount for ensuring the identity, purity, and concentration of such compounds during synthesis, formulation, and quality control testing.

The target analyte is a dihydrochloride salt, making it a polar and ionizable compound. The presence of two basic nitrogen atoms (one on the ethylamine side chain and one on the imidazole ring) means its charge state is highly dependent on pH. Reversed-phase HPLC is the chosen technique due to its versatility and wide applicability. However, retaining highly polar compounds on traditional non-polar stationary phases (like C18) can be challenging, often resulting in poor retention and peak shape.[4][5]

This method addresses this challenge by employing a buffered mobile phase. By controlling the pH, we can ensure a consistent ionization state of the analyte, promoting stable interaction with the stationary phase and leading to a symmetrical, well-retained peak. A C8 stationary phase is selected as it is slightly less hydrophobic than a C18 phase, which can be advantageous for providing adequate retention without excessively long run times for polar analytes. UV detection is utilized, leveraging the inherent chromophoric properties of the phenyl and imidazole rings.[6]

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, Nylon or PTFE).

Reagents and Chemicals
  • 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride reference standard (>95% purity).[7][8]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Ortho-phosphoric acid (85%) (Analytical grade).

  • Water (HPLC grade or Milli-Q).

Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below.

ParameterCondition
HPLC Column C8, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

Scientist's Note (Rationale for Parameter Selection):

  • Column: A C8 column provides a good balance of hydrophobicity for retaining the polar analyte without causing excessive tailing.

  • Mobile Phase: The phosphate buffer at pH 3.0 ensures that the amine groups on the analyte are protonated (positively charged). This consistent ionization minimizes peak tailing and provides reproducible retention. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Temperature: Maintaining a constant column temperature of 30 °C ensures stable retention times and reduces viscosity fluctuations.

  • Wavelength: 220 nm is selected to provide high sensitivity, as both the phenyl and imidazole moieties absorb strongly in the lower UV range. A PDA detector scan is recommended during method development to confirm the optimal wavelength.

Experimental Protocols

Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0):

    • Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with 85% ortho-phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation:

    • Mix 300 mL of acetonitrile with 700 mL of the prepared phosphate buffer.

    • Degas the solution by sonication for 15 minutes or by online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of at least five working standard solutions by serially diluting the Stock Solution with the mobile phase to cover the desired concentration range (e.g., 10, 25, 50, 100, and 150 µg/mL).

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase sys_setup 4. System Equilibration prep_mobile->sys_setup prep_std 2. Prepare Standard Solutions sys_suit 5. System Suitability Test prep_std->sys_suit prep_sample 3. Prepare Sample Solutions inject 6. Inject Standards & Samples prep_sample->inject sys_setup->sys_suit sys_suit->inject If Pass integrate 7. Integrate Peaks inject->integrate calculate 8. Calculate Results integrate->calculate report 9. Generate Report calculate->report Validation_Parameters root Method Validation (ICH Q2) spec Specificity root->spec lin Linearity root->lin acc Accuracy root->acc prec Precision root->prec lod_loq LOD & LOQ root->lod_loq robust Robustness root->robust sub_prec1 Repeatability prec->sub_prec1 sub_prec2 Intermediate Precision prec->sub_prec2

Sources

Application Notes and Protocols for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

The imidazole and phenylethylamine scaffolds are foundational in medicinal chemistry, contributing to a wide array of biologically active compounds. Imidazole derivatives, for instance, are known for their extensive spectrum of activities, including anticancer, antifungal, and antimicrobial properties.[1] The phenylethylamine structure is a key component of many central nervous system stimulants and other psychoactive compounds.[2] The compound 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride combines these two pharmacophores, suggesting a potential for significant biological activity. While specific data on this particular molecule is sparse, its structural similarity to other researched compounds allows for the formulation of robust protocols to investigate its efficacy, particularly in the context of oncology.

This guide provides a comprehensive framework for researchers to initiate studies on 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, with a focus on cancer cell lines. The protocols herein are designed to be self-validating and are grounded in established methodologies for compound screening and mechanism of action studies.

Proposed Mechanism of Action

Based on the activities of structurally related phenyl-imidazole compounds, 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is hypothesized to exert its effects through one or more of the following mechanisms:

  • Disruption of Microtubule Dynamics: Many imidazole-containing compounds have been shown to interfere with the colchicine-binding sites of tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

  • Topoisomerase Inhibition: Certain imidazole derivatives can act as DNA intercalators and inhibit topoisomerase II, an enzyme critical for DNA replication and repair.[4] This leads to DNA damage and programmed cell death.

  • CYP51 Inhibition: In the context of antifungal activity, azole compounds are potent inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in sterol biosynthesis.[1][5] While primarily an antifungal target, exploring off-target effects on mammalian cells is crucial.

  • Prodrug Bioactivation: Some related structures are designed as prodrugs that are bioactivated by cytochrome P450 enzymes, such as CYP1A1, which can be overexpressed in resistant cancer cells.[6]

The following experimental workflow is designed to investigate these potential mechanisms.

G cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_moa Mechanism of Action Studies cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Stock Preparation Cytotoxicity Cytotoxicity Screening (MTT Assay) Compound_Prep->Cytotoxicity Cell_Culture Cell Line Maintenance (e.g., MCF-7, HepG2) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V Staining) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle Topoisomerase Topoisomerase II Inhibition Assay Apoptosis->Topoisomerase Western_Blot Western Blot Analysis (e.g., p53, caspases) Apoptosis->Western_Blot Cell_Cycle->Western_Blot Data_Analysis Data Analysis and Interpretation Topoisomerase->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for investigating 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Materials and Reagents

  • 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride (Source: Commercial supplier)

  • Cell Lines (e.g., MCF-7, HepG2, HCT116, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RNase A

Protocol 1: Compound Preparation and Storage

The accurate preparation of the test compound is critical for reproducible results.

1.1. Reconstitution of Lyophilized Powder:

  • Briefly centrifuge the vial of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride to ensure the powder is at the bottom.

  • Based on the molecular weight, calculate the volume of solvent required to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Due to the dihydrochloride salt form, sterile deionized water or PBS should be tested for solubility. However, DMSO is a common solvent for initial stock solutions of novel compounds.

  • Aseptically add the calculated volume of sterile DMSO to the vial.

  • Vortex thoroughly until the compound is completely dissolved.

1.2. Aliquoting and Storage:

  • Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability. The compound is shipped at room temperature and should be stored at 4°C upon receipt for short-term use.[7]

1.3. Preparation of Working Solutions:

  • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

  • Prepare serial dilutions of the compound in the appropriate cell culture medium.

  • Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol determines the concentration-dependent cytotoxic effect of the compound. The MTT assay measures the metabolic activity of viable cells.[8][9]

2.1. Cell Seeding:

  • Culture cells to approximately 80% confluency.

  • Harvest the cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

2.2. Compound Treatment:

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 24, 48, or 72 hours.

2.3. MTT Assay:

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

2.4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Cell LineCompoundHypothetical IC50 (µM) after 48h
MCF-72-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride15.2
HepG22-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride28.5
HCT1162-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride11.8
A5492-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride35.1

Protocol 3: Apoptosis Detection by Annexin V Staining

This assay determines if the observed cytotoxicity is due to the induction of apoptosis.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells.

3.1. Cell Treatment:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

3.2. Cell Staining:

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark for 15 minutes at room temperature.

3.3. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry within one hour of staining.

  • Four populations of cells can be distinguished:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Proposed Signaling Pathway for Anticancer Activity

The anticancer activity of many imidazole derivatives involves the induction of DNA damage and cell cycle arrest, often mediated by the p53 tumor suppressor protein. A plausible signaling pathway to investigate is outlined below.

G Compound 2-Imidazol-1-yl-1-phenyl- ethylamine dihydrochloride Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Topoisomerase Topoisomerase II Compound->Topoisomerase Inhibition G2M_Arrest G2/M Phase Arrest Tubulin->G2M_Arrest Induction DNA_Damage DNA Damage Topoisomerase->DNA_Damage Induction p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 p21->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Sources

Application Note: Preparation and Handling of Stock Solutions of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, validation, and storage of stock solutions of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines best practices rooted in chemical principles to ensure solution accuracy, stability, and safety. The protocols herein emphasize the rationale behind each step, from solvent selection to long-term storage, to facilitate reproducible and reliable experimental outcomes.

Compound Characteristics and Properties

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is an organic compound featuring an imidazole ring, a phenyl group, and an ethylamine backbone.[1] The dihydrochloride salt form is typically supplied to enhance aqueous solubility and stability. Understanding its fundamental properties is critical for accurate stock solution preparation.

Key physicochemical data are summarized in the table below. Researchers should always refer to the Certificate of Analysis (CoA) for lot-specific information.

PropertyValueSource
Chemical Name 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride[1][2][3]
Molecular Formula C₁₁H₁₅Cl₂N₃[1][4]
Molecular Weight 260.17 g/mol (Anhydrous)[1]
Alternate Form Dihydrochloride Hydrate (C₁₁H₁₇Cl₂N₃O)
Molecular Weight 278.18 g/mol (Hydrate)
CAS Number 24169-73-1 (Anhydrous)[4]
Appearance Typically a solid
Storage (Solid) 4°C[2]

Scientist's Note (Experience): The presence of water of hydration significantly impacts the molecular weight. Using the incorrect molecular weight is a common source of error in concentration calculations. Always verify from the supplier's documentation whether you have the anhydrous or hydrated form of the compound. If unspecified, assuming the hydrate form sold by major suppliers like Sigma-Aldrich is a prudent starting point.

Safety and Handling Precautions

As with any laboratory reagent, proper safety protocols must be observed. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from structurally related amine hydrochlorides and imidazole-containing compounds inform the following handling guidelines.

  • Hazard Profile: The compound is classified as harmful if swallowed. Similar amine hydrochloride salts can cause skin irritation, serious eye damage, and respiratory irritation.[5][6][7][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat is required.

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][10]

    • Avoid contact with skin and eyes.[7] In case of accidental contact, rinse the affected area thoroughly with water.[5]

    • Wash hands thoroughly after handling.[7]

    • Prevent dust generation when weighing.

Protocol for Stock Solution Preparation

This section provides a step-by-step protocol for preparing a 10 mM aqueous stock solution. The principles can be adapted for other concentrations and solvents.

Materials and Equipment
  • 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride (hydrate, MW: 278.18 g/mol )

  • Solvent of choice (e.g., sterile, ultrapure water; DMSO)

  • Analytical balance

  • Spatula and weigh paper/boat

  • Volumetric flask (e.g., 10 mL, Class A)

  • Vortex mixer and/or sonicator

  • Sterile syringe filter (0.22 µm pore size, compatible with the chosen solvent)

  • Sterile syringe

  • Sterile, light-protecting cryovials for aliquoting

Solvent Selection: A Critical Choice

The choice of solvent is paramount and depends on the required concentration, experimental compatibility, and compound stability.

  • Sterile Ultrapure Water: As a dihydrochloride salt, the compound is designed for aqueous solubility. Water is the preferred solvent for creating physiologically compatible solutions. The resulting solution will be acidic.

  • Phosphate-Buffered Saline (PBS): If the final application requires physiological pH, PBS can be considered. However, be aware that raising the pH of a hydrochloride salt solution can lead to the precipitation of the less soluble free base form, a phenomenon known as salt disproportionation.[11] It is recommended to first dissolve the compound in water and then dilute it into the final buffer immediately before use.

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent capable of dissolving many organic compounds at high concentrations. Use anhydrous, cell-culture grade DMSO. Remember that DMSO can have biological effects and may not be suitable for all assays. Final DMSO concentration in experiments should typically be kept below 0.5%.

Step-by-Step Methodology (Example: 10 mL of a 10 mM Aqueous Stock)
  • Calculation: Determine the mass of the compound required.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Calculation: Mass = (0.010 mol/L) × (0.010 L) × (278.18 g/mol ) = 0.0278 g = 27.82 mg.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully weigh out 27.82 mg of the compound.

    • Trustworthiness Check: Record the exact mass weighed. If it deviates slightly (e.g., 28.1 mg), use this actual mass to recalculate the final concentration of your stock solution to ensure accuracy.

  • Dissolution:

    • Transfer the weighed compound into a 10 mL volumetric flask.

    • Add approximately 7-8 mL of sterile, ultrapure water.

    • Cap the flask and vortex until the solid is fully dissolved. If dissolution is slow, use a bath sonicator for short intervals.

    • Expertise Note: Visually inspect the solution against a dark background to ensure no solid particles remain. A clear solution is indicative of complete dissolution.

  • Final Volume Adjustment:

    • Once dissolved, carefully add ultrapure water to the 10 mL graduation mark on the volumetric flask.

    • Invert the flask 10-15 times to ensure the solution is homogeneous.

  • Sterilization and Aliquoting:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter.

    • Dispense the solution into sterile, amber (or foil-wrapped) cryovials in appropriate volumes for single-use (e.g., 100 µL or 500 µL aliquots).

    • Causality Note: Sterile filtration removes potential microbial contaminants that could degrade the compound during storage.[12] Aliquoting prevents multiple freeze-thaw cycles, which can cause the compound to precipitate or degrade over time.

Protocol Validation

A self-validating protocol includes checks to confirm success.

  • Visual Inspection: The final solution should be clear, colorless, and free of particulates.

  • pH Measurement: The pH of an aqueous stock solution of a dihydrochloride salt will be acidic. Measuring the pH can serve as a simple quality control check from batch to batch.

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution.

  • Temperature: Store aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years).

  • Light Protection: Imidazole-containing compounds can be light-sensitive.[12] Always store aliquots in amber vials or wrap clear vials in aluminum foil.

  • Stability Considerations: The stability of this specific compound in solution has not been extensively reported. However, general principles for hydrochloride salts suggest that maintaining an acidic pH is favorable for keeping the compound in its soluble salt form.[11] Avoid storing diluted solutions in neutral or alkaline buffers for extended periods.

Workflow Visualization

The following diagram outlines the logical flow of the stock solution preparation protocol.

G cluster_prep Preparation cluster_final Finalization & Storage calc 1. Calculate Mass (Concentration x Volume x MW) weigh 2. Weigh Compound (Use Analytical Balance) calc->weigh dissolve 3. Dissolve in Solvent (e.g., Ultrapure Water) weigh->dissolve assist 4. Aid Dissolution (Vortex / Sonicate) dissolve->assist adjust 5. Adjust to Final Volume (Use Volumetric Flask) assist->adjust filter 6. Sterile Filter (0.22 µm Syringe Filter) adjust->filter aliquot 7. Aliquot into Vials (Single-Use Volumes) filter->aliquot store 8. Store Long-Term (-20°C or -80°, Protect from Light) aliquot->store

Caption: Workflow for preparing stock solutions of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

References

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrost
  • Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity.
  • 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.
  • {2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]phenyl}-amine dihydrochloride. Toronto Research Chemicals.
  • Imidazole, for molecular biology (I5513)
  • 2-Imidazol-1-Yl-1-Phenyl-Ethylamine Dihydrochloride.
  • Safety data sheet for 2-Phenylethylamine. CPAchem.
  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • Best Practices for Storing Hydrochloric Acid Safely. A&A Thermal Fluids.
  • Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. U.S. Chemical Storage.
  • 2-(1H-Imidazol-1-yl)
  • 2-(1H-Imidazol-1-yl)
  • SAFETY D
  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formul
  • 2-imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. CymitQuimica.
  • 2-IMIDAZOL-1-YL-1-PHENYL-ETHYLAMINE DIHYDROCHLORIDE [24169-73-1]. Chemsigma.
  • 2-Phenylethylamine HCl Safety D

Sources

Topic: High-Sensitivity Quantification of 2-Imidazol-1-yl-1-phenyl-ethylamine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-Imidazol-1-yl-1-phenyl-ethylamine in common biological matrices such as human plasma and urine. Recognizing the critical need for robust and sensitive bioanalytical methods in drug development, we present a detailed protocol based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This application note is designed for researchers and scientists, offering field-proven insights into method development, sample preparation, and validation in accordance with regulatory standards. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the methodology effectively.

Introduction and Scientific Rationale

2-Imidazol-1-yl-1-phenyl-ethylamine is a synthetic compound featuring a core phenethylamine structure linked to an imidazole moiety. Compounds with these structural motifs are of significant interest in medicinal chemistry.[1][2] The phenethylamine backbone is a common feature in many neuroactive compounds, while the imidazole ring is a key pharmacophore in various antifungal and antihistaminic drugs.[2][3] Accurate quantification of this analyte in biological samples is paramount for evaluating its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME), which are critical endpoints in preclinical and clinical studies.

The primary challenge in such bioanalysis lies in achieving high sensitivity and selectivity within complex biological matrices.[4] Endogenous components like proteins, salts, and phospholipids can interfere with analysis, causing matrix effects that suppress or enhance the analyte signal.[5] Therefore, a successful bioanalytical method must couple an efficient sample preparation strategy with a highly selective and sensitive detection technique. LC-MS/MS is the gold standard for this purpose, offering unparalleled specificity and low detection limits.[6]

This guide details a complete workflow, from sample extraction to data acquisition, and provides the framework for method validation as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7]

Analytical Strategy: Why LC-MS/MS is the Method of Choice

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used for quantifying imidazole-containing compounds, it often lacks the sensitivity and specificity required for low-concentration PK studies in complex matrices.[3][8] LC-MS/MS overcomes these limitations through two layers of mass-based selection.

  • Chromatographic Separation (LC): The liquid chromatography step separates the analyte from many matrix components based on its physicochemical properties (e.g., hydrophobicity).

  • Mass Spectrometric Detection (MS/MS): The mass spectrometer provides two stages of filtering. The first stage (Q1) isolates the protonated molecule of the analyte (the precursor ion). This ion is then fragmented, and a specific, characteristic fragment (the product ion) is monitored in the second stage (Q3). This precursor-to-product ion transition is unique to the analyte's structure, providing exceptional selectivity and virtually eliminating interferences. This process is known as Multiple Reaction Monitoring (MRM).[4]

Given the presence of basic nitrogen atoms in the imidazole ring and the primary amine, 2-Imidazol-1-yl-1-phenyl-ethylamine is readily protonated, making it an ideal candidate for positive mode Electrospray Ionization (ESI+), which is the most common ionization technique for this class of compounds.[9]

Bioanalytical Workflow Diagram

The overall process for quantifying the analyte in a biological sample is depicted below. This workflow ensures sample integrity, maximizes analyte recovery, and minimizes matrix interference, leading to reliable and reproducible results.

Bioanalytical_Workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing & Reporting SampleCollection Biological Sample Collection (e.g., Plasma, Urine) AddIS Spike with Internal Standard (IS) SampleCollection->AddIS SamplePrep Sample Preparation (PPT or SPE) AddIS->SamplePrep Evaporation Evaporation & Reconstitution SamplePrep->Evaporation LC_Injection LC Injection Evaporation->LC_Injection LC_Separation Chromatographic Separation (C18 Reverse Phase) LC_Injection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection DataAcquisition Data Acquisition & Integration MS_Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the bioanalysis of 2-Imidazol-1-yl-1-phenyl-ethylamine.

Detailed Experimental Protocols

This section outlines two robust sample preparation protocols and the corresponding LC-MS/MS parameters. The choice between Protein Precipitation and Solid-Phase Extraction depends on the required sensitivity and the complexity of the study.

Internal Standard (IS) Selection

The use of a stable isotope-labeled (SIL) internal standard (e.g., Deuterium or ¹³C labeled 2-Imidazol-1-yl-1-phenyl-ethylamine) is highly recommended. A SIL-IS co-elutes with the analyte and experiences identical matrix effects, providing the most accurate correction for sample preparation variability and ion suppression/enhancement.[5] If a SIL-IS is unavailable, a close structural analog with similar extraction and ionization properties should be used.

Protocol 1: Protein Precipitation (PPT)

PPT is a rapid and cost-effective method suitable for high-throughput analysis, particularly when the expected analyte concentrations are not near the lower limit of quantification.[5][10]

Step-by-Step Methodology:

  • Aliquot 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the analyte protonated and stable.

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Inject 5-10 µL of the clear supernatant onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a much cleaner extract than PPT by selectively retaining the analyte on a solid sorbent while matrix interferences are washed away.[11] This is the preferred method for achieving the lowest limits of quantification. A mixed-mode cation exchange sorbent is ideal for this analyte, which has a primary amine (a strong cation) and a hydrophobic phenyl group.

Step-by-Step Methodology:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent bed to go dry.

  • Sample Loading: Pre-treat 200 µL of plasma by adding 10 µL of IS and diluting with 200 µL of 2% formic acid. Load the entire pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences like lipids.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the cationic amine, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol (steps 7-9).

  • Injection: Inject 5-10 µL onto the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following are typical starting parameters that should be optimized for the specific instrument used.

ParameterRecommended SettingRationale
LC System
ColumnC18 Reverse-Phase, e.g., 50 x 2.1 mm, 1.8 µm particle sizeProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for ESI+ and aids in chromatographic separation.
Mobile Phase B0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.[12]
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column.
Gradient5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.A gradient ensures elution of the analyte with good peak shape and cleans the column of late-eluters.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume5 µLA small volume minimizes potential matrix effects.
MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)The analyte contains basic nitrogens that are readily protonated.[9]
MRM Transitions (Hypothetical)Analyte: 188.1 -> 110.1 (Quantifier), 188.1 -> 91.1 (Qualifier)SIL-IS: 193.1 -> 115.1 (assuming +5 Da)Precursor ([M+H]⁺) to product ion fragmentation must be optimized for the specific molecule.
Capillary Voltage3.5 kVOptimized for stable spray and maximum ion generation.
Source Temperature150 °CAids in desolvation.
Desolvation Temperature400 °CEnsures complete desolvation of ions before entering the mass analyzer.
Dwell Time100 msSufficient time to acquire enough data points across the chromatographic peak.

Method Validation According to Regulatory Guidelines

A bioanalytical method must be fully validated to ensure its reliability for its intended purpose.[6][7] The validation process demonstrates that the method is accurate, precise, and reproducible.[13] Key validation parameters and their typical acceptance criteria, based on the FDA M10 Guidance, are summarized below.[7][14][15]

Validation ParameterDescriptionAcceptance Criteria (FDA M10)
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components.[13]No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in at least six unique sources of blank matrix.
Calibration Curve & LLOQ Demonstrates the relationship between instrument response and known analyte concentration.A calibration curve with at least six non-zero standards. The Lower Limit of Quantification (LLOQ) should be the lowest standard with accuracy within 80-120% and precision ≤20%.[6]
Accuracy & Precision Accuracy is the closeness of results to the true value. Precision is the degree of scatter.[14]Measured at LLOQ and at least three other QC levels (low, medium, high). Mean accuracy should be within ±15% (±20% at LLOQ) of nominal values. Precision (CV%) should not exceed 15% (20% at LLOQ).[16]
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.[4]Assessed by comparing the response of the analyte in post-extraction spiked matrix to its response in a pure solution. The IS-normalized matrix factor should have a CV ≤15%.
Recovery The efficiency of the extraction process.Assessed by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Assesses analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples must be within ±15% of the nominal concentration.
Dilution Integrity Ensures that samples with concentrations above the ULOQ can be diluted and accurately quantified.Accuracy and precision of diluted samples must be within ±15%.

Conclusion

This application note provides a robust and detailed framework for the quantification of 2-Imidazol-1-yl-1-phenyl-ethylamine in biological samples using LC-MS/MS. By offering two distinct, well-validated sample preparation protocols—Protein Precipitation for high-throughput needs and Solid-Phase Extraction for high-sensitivity requirements—this guide equips researchers with the necessary tools to generate high-quality bioanalytical data. Adherence to the described methodologies and the principles of regulatory validation will ensure the production of reliable pharmacokinetic data, thereby supporting and accelerating the drug development process.

References

  • Benchchem. (n.d.). Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery.
  • El-Koussi, W. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health.
  • Tsai, I-L., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed.
  • Shen, L., et al. (n.d.). Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. European Review for Medical and Pharmacological Sciences.
  • Biotage. (n.d.). Bioanalytical sample preparation.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl).
  • Tsai, I-L., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International.
  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for....
  • Naz, S., et al. (2014). Quantitative analysis of small molecules in biological samples. Journal of Chromatography A.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ResearchGate. (2020). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Dasari, P. K., & Rao, D. S. (2016). Quantification of oxolamine phosphate in human plasma by LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry.
  • KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. We address common challenges, offer troubleshooting solutions, and present detailed protocols to enhance yield, purity, and reproducibility. Our approach is grounded in established chemical principles and field-proven insights to ensure the successful execution of this multi-step synthesis.

Overview of the Synthetic Pathway

The most reliable and commonly employed synthetic route to 2-Imidazol-1-yl-1-phenyl-ethylamine proceeds through a three-step sequence starting from commercially available materials. This pathway is favored for its straightforward execution and amenability to scale-up.

The core transformation involves:

  • N-Alkylation: Nucleophilic substitution to couple the imidazole ring with a phenyl-ethanone backbone.

  • Oximation: Conversion of the resulting ketone to an oxime intermediate.

  • Reduction: Reduction of the oxime to the target primary amine.

  • Salt Formation: Conversion of the amine free base to the stable dihydrochloride salt for purification and handling.

Below is a high-level workflow diagram illustrating this process.

Caption: General synthetic workflow for the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the N-alkylation of imidazole with α-bromoacetophenone?

The N-alkylation is a classic SN2 reaction. Imidazole, while aromatic, possesses a basic nitrogen atom (N-3) that can be deprotonated to form a highly nucleophilic imidazolide anion. However, direct alkylation is also possible, with the lone pair on one of the imidazole nitrogens attacking the electrophilic carbon atom of the α-bromoacetophenone, displacing the bromide leaving group. The primary challenge is achieving regioselective alkylation at the N-1 position.

Q2: Why is the conversion to an oxime a necessary intermediate step?

Converting the ketone to an oxime is a strategic maneuver to facilitate the introduction of the amine group. Direct reductive amination of the ketone is an alternative but can be challenging to control, often leading to mixtures of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the amine products.[1][2] The reduction of an oxime is a more reliable method for cleanly obtaining the primary amine.[3]

Q3: What are the best practices for preparing the final dihydrochloride salt?

Once the amine free base is isolated and purified, it should be dissolved in a suitable anhydrous solvent (e.g., isopropanol, diethyl ether, or ethyl acetate). A solution of anhydrous HCl in the same or a miscible solvent is then added dropwise with stirring. The dihydrochloride salt, being insoluble in these organic solvents, will precipitate. It is crucial to use anhydrous conditions to prevent the formation of hydrates and ensure a crystalline, easily filterable product.

Q4: What are the primary safety concerns during this synthesis?

  • α-Bromoacetophenone: This reagent is a potent lachrymator (induces tearing) and skin irritant. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Hydroxylamine: Hydroxylamine and its salts can be unstable and potentially explosive, especially when heated in the absence of a solvent or in the presence of oxidizing agents. Handle with care and avoid excessive heating.

  • Reducing Agents: Many reducing agents, such as lithium aluminum hydride (LiAlH₄), react violently with water. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized pressure equipment.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield in N-Alkylation Step (Ketone Formation)
Potential Cause Scientific Explanation Recommended Solution
Incomplete Reaction The reaction kinetics may be slow due to insufficient temperature or an inappropriate solvent that does not adequately solubilize both reactants.Ensure the reaction is run at an appropriate temperature (gentle heating may be required). Use a polar aprotic solvent like DMF or acetonitrile to facilitate the SN2 reaction.
Side Reactions The presence of a strong base can deprotonate the α-carbon of the ketone, leading to self-condensation or other side reactions. Imidazole can also be di-alkylated.Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) rather than strong bases like NaOH or NaH. Add the α-bromoacetophenone slowly to the imidazole solution to maintain a low instantaneous concentration, minimizing side reactions.[4]
Poor Nucleophilicity If the reaction is attempted under acidic conditions, the imidazole ring will be protonated, rendering it non-nucleophilic.Ensure the reaction medium is neutral or slightly basic to allow the imidazole nitrogen to act as a nucleophile.
Problem 2: Inefficient Oximation or Complex Product Mixture
Potential Cause Scientific Explanation Recommended Solution
Incorrect pH The formation of an oxime is pH-dependent. At low pH, the hydroxylamine is fully protonated and not nucleophilic. At high pH, the rate of carbinolamine dehydration (the rate-limiting step) decreases.[5]The optimal pH for oximation is typically between 4 and 6. Use a base like sodium acetate or pyridine, which also acts as a buffer to maintain the pH in the optimal range.
Incomplete Reaction The reaction may be equilibrium-limited or simply slow at room temperature.Use a slight excess (1.1-1.5 equivalents) of hydroxylamine hydrochloride and the base. Gentle heating (e.g., refluxing in ethanol) can drive the reaction to completion.[6]
Isomer Formation The resulting oxime can exist as E/Z isomers. While this typically does not affect the subsequent reduction, it can complicate characterization (e.g., NMR spectra).This is an inherent property of most ketoximes. For the reduction step, a mixture of isomers is usually acceptable. If separation is required, it can be attempted via column chromatography.
Problem 3: Low Yield or Side Products in Oxime Reduction

G Start Low Yield in Reduction Step Q1 Analysis (TLC/LC-MS) shows significant unreacted oxime? Start->Q1 Sol1 Option 1: Increase reaction time/temperature. Option 2: Use a more potent reducing agent (e.g., switch from Zn/HCOOH to catalytic hydrogenation). Option 3: Ensure catalyst (if used) is active. Q1->Sol1  Yes Q2 Analysis shows multiple new spots (side products)? Q1->Q2  No End Yield Improved Sol1->End Sol2 Cause: Over-reduction or N-O bond cleavage. Solution: Use milder conditions. If using catalytic hydrogenation, lower H₂ pressure or temperature. If using chemical reduction, control temperature carefully (e.g., use an ice bath). Q2->Sol2  Yes Sol3 Cause: Impure oxime starting material. Solution: Purify the oxime intermediate by recrystallization or chromatography before reduction. Q2->Sol3  No (likely impurity issue) Sol2->End Sol3->End

Caption: Troubleshooting decision tree for the oxime reduction step.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Imidazol-1-yl-1-phenylethanone
  • Materials: Imidazole, α-bromoacetophenone, potassium carbonate (anhydrous), acetonitrile.

  • Procedure:

    • To a round-bottom flask charged with acetonitrile, add imidazole (1.2 eq) and potassium carbonate (1.5 eq).

    • Stir the suspension vigorously.

    • Add a solution of α-bromoacetophenone (1.0 eq) in acetonitrile dropwise over 30 minutes at room temperature.

    • After the addition is complete, heat the mixture to 50-60 °C and monitor the reaction by TLC.

    • Once the α-bromoacetophenone is consumed (typically 4-6 hours), cool the reaction to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure ketone.

Protocol 2: Synthesis of 2-Imidazol-1-yl-1-phenylethanone Oxime
  • Materials: 2-Imidazol-1-yl-1-phenylethanone, hydroxylamine hydrochloride, pyridine, ethanol.

  • Procedure:

    • Dissolve the ketone intermediate (1.0 eq) in ethanol in a round-bottom flask.

    • Add hydroxylamine hydrochloride (1.5 eq) followed by pyridine (2.0 eq). The pyridine acts as both a base and a solvent.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

    • Add water to the residue, which should cause the oxime to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Reduction of Oxime to 2-Imidazol-1-yl-1-phenyl-ethylamine
  • Materials: Oxime intermediate, zinc dust, formic acid (88-95%).

  • Methodology: This procedure uses a catalytic transfer hydrogenation approach which is often more convenient for lab-scale synthesis than high-pressure hydrogenation.[7]

  • Procedure:

    • Suspend the oxime (1.0 eq) in methanol.

    • Add formic acid (5-10 eq) to the suspension.

    • Carefully add zinc dust (3-5 eq) portion-wise. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of celite to remove excess zinc and salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and basify to a pH > 10 with aqueous NaOH to precipitate the free amine.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine free base. This can be purified by column chromatography if necessary before proceeding to salt formation.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives.
  • Lepetit, C., et al. (2017). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available from: [Link]

  • Jadhav, A. D., et al. (2018). An efficient one pot synthesis of oxime by classical method. ResearchGate. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 1H-Imidazole-2-carboxaldehyde Oxime.
  • Setamdideh, D., & Khezri, B. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Oxime. Available from: [Link]

  • JoVE. (2023). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Available from: [Link]

  • Abiraj, K., & Gowda, D. C. (2003). Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines. Journal of Chemical Research. Available from: [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Püntener, K., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. PMC - NIH. Available from: [Link]

Sources

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride solubility issues in [specific solvent]

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride (CID 17998847).[1] This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding its solubility, particularly in Phosphate-Buffered Saline (PBS), a common buffer in biological and pharmaceutical research. As an ionizable molecule containing both a primary amine and an imidazole ring, its aqueous solubility is highly dependent on the solution's physicochemical properties.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having difficulty dissolving 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride directly into my standard PBS (pH 7.4). Why is this happening?

This is a common and expected challenge. Several factors inherent to the compound's structure and its interaction with the PBS environment contribute to poor solubility.

  • pH-Dependent Ionization: The compound possesses two key ionizable groups: a primary ethylamine and an imidazole ring. The solubility of such molecules is heavily influenced by the pH of the solution, which dictates the extent of their protonation.[2][3][5]

    • The ethylamine group is basic. At a physiological pH of 7.4, it will be predominantly protonated (positively charged), which generally aids water solubility.

    • The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[4][6] Its protonation state is highly sensitive to pH changes around the physiological range.[7][8] The overall charge state of the molecule at pH 7.4 may not be optimal for maximum solubility.

  • The Common Ion Effect: Your compound is a dihydrochloride salt. Standard PBS formulations contain a significant concentration of sodium chloride (NaCl), typically around 137 mM.[9] The presence of this high concentration of chloride ions (the "common ion") in the buffer can suppress the dissolution of the hydrochloride salt, shifting the equilibrium towards the undissolved solid form.[10][11][12] This phenomenon, known as the common ion effect, is a frequent cause of reduced solubility for salt forms of drugs.[13][14]

  • Buffer Species Interaction: Phosphate ions from the buffer can directly interact with the protonated amine groups of your compound. While often used to maintain pH, phosphate can sometimes form less soluble amine phosphate salts, leading to precipitation.[15][16]

  • Intrinsic Molecular Properties: The molecule contains a phenyl ring, which is hydrophobic. While the ionizable groups enhance water solubility, the non-polar phenyl group works against it.[17][18]

Q2: What is the recommended first step to solubilize the compound for my experiments?

The most reliable initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your PBS buffer. Dimethyl sulfoxide (DMSO) is the industry-standard choice for this purpose due to its strong solubilizing power and miscibility with aqueous solutions.[19]

  • Solvent Selection: Use high-purity, anhydrous DMSO.

  • Calculation: Determine the mass of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride needed to prepare a stock solution at a high concentration (e.g., 10-50 mM). Working with a high concentration minimizes the volume of organic solvent added to your final experimental setup.

  • Dissolution:

    • Weigh the compound accurately into a sterile, appropriate-sized vial (e.g., glass or polypropylene).

    • Add the calculated volume of DMSO.

    • Vortex thoroughly. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but always check for compound stability at elevated temperatures. Ensure the vial is tightly capped.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.

Caption: Workflow for diluting a DMSO stock solution into aqueous buffer.

Q3: My compound precipitates when I dilute the DMSO stock into PBS. What are my next steps?

Precipitation upon dilution into an aqueous buffer is a classic sign that you have exceeded the compound's thermodynamic solubility limit in that specific medium. This requires a systematic troubleshooting approach.

G cluster_0 Step 1: Refine Technique cluster_1 Step 2: Modify the Vehicle (PBS) cluster_2 Step 3: Change the Buffer System start Precipitation Observed in PBS a1 Decrease Final Concentration start->a1 a2 Lower DMSO % (Use higher stock concentration) start->a2 a3 Improve Mixing (Vortex while adding stock) start->a3 b1 Adjust pH of PBS a1->b1 b2 Add Co-solvents or Excipients b1->b2 c1 Switch to a Non-Chloride, Non-Phosphate Buffer (e.g., HEPES) b1->c1 end_node Solubility Achieved c1->end_node

Caption: Systematic troubleshooting workflow for solubility issues.

In-Depth Troubleshooting Protocols

A. pH Adjustment

For a compound with basic amine and imidazole groups, decreasing the pH of the PBS will increase protonation, leading to a more positively charged species that should exhibit higher aqueous solubility.

  • Prepare Buffers: Prepare several small batches of PBS and adjust the pH downwards using sterile 1 M HCl. Suggested pH values to test are 7.0, 6.5, and 6.0. Verify the final pH of each buffer after adjustment.

  • Prepare Samples: Set up a series of test tubes or a 96-well plate, one for each pH condition.

  • Dilution: Add your DMSO stock solution to each different pH buffer to achieve your target final concentration.

  • Observation: Vortex immediately and let the samples equilibrate at room temperature for 15-30 minutes.

  • Analysis: Visually inspect for precipitation. For a more quantitative analysis, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV. The pH that yields the highest concentration without precipitation is your optimal pH.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
BufferPBSPBSPBSPBS
pH (Adjusted) 7.4 (Control) 7.0 6.5 6.0
DMSO Stock Added1 µL1 µL1 µL1 µL
Final Volume1 mL1 mL1 mL1 mL
Observation Heavy PrecipitateLight PrecipitateHazyClear Solution

Table 1: Example of a pH-screening experiment. In this hypothetical result, a pH of 6.0 successfully solubilized the compound.

B. Use of Co-solvents and Excipients

If pH adjustment is insufficient or not viable for your experimental system, the addition of solubility-enhancing excipients to the PBS can be effective.[18][20]

Co-solvent / Excipient Typical Starting Concentration (v/v or w/v) Mechanism of Action Considerations
Polyethylene Glycol 400 (PEG 400)5-10%Increases solvent polarity and can form weak interactions with the solute.[20]Generally low cell toxicity at these concentrations.
Ethanol1-5%Reduces the polarity of the aqueous medium.Can be toxic to cells; check your system's tolerance.
Propylene Glycol5-10%Similar to PEG 400; a common pharmaceutical solvent.High concentrations can increase viscosity.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5%Forms inclusion complexes where the hydrophobic part of the drug resides within the cyclodextrin cavity, increasing apparent solubility.Can sometimes interfere with drug-target binding.

Table 2: Common co-solvents and excipients for enhancing aqueous solubility.

  • Prepare Co-solvent PBS: Prepare your PBS (at the best pH determined from Protocol 2) containing the desired concentration of the co-solvent (e.g., PBS + 10% PEG 400).

  • Dissolution Test: Add your DMSO stock to the co-solvent-containing PBS and vortex.

  • Observation: Compare the clarity of the solution to a control without the co-solvent.

C. Changing the Buffer System

To eliminate the common ion effect from chloride and potential interactions with phosphate, switching to a different biological buffer is a valid strategy.

  • Select an Alternative Buffer: Good Manufacturing Practice (GMP) grade buffers like HEPES or MOPS are excellent choices. They provide pH buffering in the physiological range but do not contain phosphate or high concentrations of chloride.

  • Prepare Isotonic Solution: Prepare the new buffer (e.g., 20 mM HEPES, pH 7.2) and add an appropriate amount of a non-chloride salt like sodium sulfate or adjust with sucrose/mannitol to make it isotonic with your experimental system, if required.

  • Repeat Solubility Test: Perform the dilution of your DMSO stock into the new buffer system and observe for precipitation.

References

  • Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid.Journal of Pharmaceutical Pharmacology.
  • Common-ion effect – Knowledge and References.Taylor & Francis.
  • Common Ion Effect: Significance and symbolism.Health Sciences.
  • How does the common ion effect affect solubility?
  • 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride | C11H15Cl2N3.PubChem.
  • Factors that Affect Solubility.Chemistry LibreTexts.
  • Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug.
  • Factors Affecting Drug Solubility.Scribd.
  • 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions.
  • 4 Factors Affecting Solubility of Drugs.Ascendia Pharmaceutical Solutions.
  • Understanding the Common Ion Effect: A Guide to Solubility and Precipitation.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • Technical Support Center: Enhancing Compound Solubility in PBS.BenchChem.
  • Intrinsic Solubility of Ionizable Compounds
  • A review on solubility enhancement technique for pharmaceutical drugs.GSC Online Press.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.International Journal of Pharmaceutical Sciences Review and Research.
  • 2-Imidazol-1-Yl-1-Phenyl-Ethylamine Dihydrochloride CAS.
  • pH-dependent self-assembling behavior of imidazole-containing polyaspartamide deriv
  • Buffering agents and Buffers.Interchim.
  • Imidazole - Wikipedia.Wikipedia.
  • 2-IMIDAZOL-1-YL-1-PHENYL-ETHYLAMINE DIHYDROCHLORIDE [24169-73-1].Chemsigma.
  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles.
  • In which direction does imidazole affect the pH?Chemistry Stack Exchange.
  • Influence of phosphate concentration on amine, amide, and hydroxyl chemical exchange saturation transfer (CEST) contrast.
  • What are Amine Phosph

Sources

Technical Support Center: Degradation of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As your partner in research, we aim to equip you with the necessary knowledge to anticipate potential challenges, interpret your results accurately, and ensure the integrity of your studies.

Introduction: Understanding the Molecule's Stability

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a molecule of interest in pharmaceutical research. Its structure, featuring an imidazole ring, a chiral center, a primary amine, and a phenyl group, presents several potential sites for chemical transformation. Understanding the stability of this compound in solution is paramount for the development of robust analytical methods, stable formulations, and for accurately interpreting biological data. This guide will walk you through the potential degradation pathways, provide answers to frequently asked questions, and offer detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the handling and analysis of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in solution.

Q1: What are the most likely degradation pathways for this compound in solution?

Based on the functional groups present in 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, the primary degradation pathways are anticipated to be oxidation and photodegradation .[1][2] Hydrolysis of the N-alkyl imidazole bond is also a possibility under certain pH and temperature conditions, though generally less facile than oxidation of the amine.

  • Oxidative Degradation: The ethylamine side chain is particularly susceptible to oxidation.[2] This can lead to the formation of an imine intermediate, which can subsequently hydrolyze to form phenylacetaldehyde and 1H-imidazole-2-ethanamine. Further oxidation of phenylacetaldehyde can yield phenylacetic acid.[3] The imidazole ring itself can also undergo oxidation, potentially leading to ring-opened products, although this is generally less common.

  • Photodegradation: Aromatic amines are known to be sensitive to light.[4] Exposure to UV or even ambient light can initiate photo-oxidative processes, leading to a complex mixture of degradation products. The phenyl and imidazole rings are the primary chromophores that can absorb light energy and trigger these reactions.

  • Hydrolytic Degradation: While the N-C bond between the imidazole ring and the ethylamine side chain is generally stable, it can be susceptible to hydrolysis under extreme pH and elevated temperatures.[5] Cleavage of this bond would result in the formation of 1-phenylethanamine and imidazole-1-ethanol.

Q2: I am observing unexpected peaks in my HPLC chromatogram. What could they be?

Unexpected peaks are often indicative of degradation products or impurities from the synthesis. To identify these, consider the following:

  • Degradation Products: Refer to the potential degradation pathways outlined in Q1. The unexpected peaks could correspond to phenylacetic acid, phenylacetaldehyde, or other oxidation products.

  • Synthetic Impurities: Impurities from the manufacturing process of the starting materials or the final compound can also be present.[6][][8] Common impurities in the synthesis of phenylethylamines can include diastereomers, unreacted starting materials, or by-products from side reactions.

  • Interaction with Excipients: If you are working with a formulation, the active pharmaceutical ingredient (API) may be reacting with excipients.

A systematic forced degradation study is the most effective way to identify the origin of these peaks.

Q3: How can I prevent the degradation of my compound in solution?

To minimize degradation, consider the following precautions:

  • Protection from Light: Always store solutions of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in amber vials or wrapped in aluminum foil to protect them from light.[1]

  • Inert Atmosphere: For long-term storage or when working with solutions for extended periods, purging the solvent and the headspace of the container with an inert gas like nitrogen or argon can help prevent oxidation.[1]

  • Control of pH: The stability of the compound can be pH-dependent. Maintaining the pH of the solution within a stable range, which should be determined experimentally, can prevent acid or base-catalyzed degradation.

  • Low Temperature Storage: Storing solutions at reduced temperatures (e.g., 2-8 °C) will slow down the rate of most chemical degradation reactions.

  • Use of Antioxidants: In some cases, the addition of antioxidants to the formulation can be considered, but their compatibility and potential for interference with analytical methods must be thoroughly evaluated.[1]

Q4: What are the recommended storage conditions for a stock solution of this compound?

For a stock solution, it is recommended to:

  • Dissolve the compound in a suitable, high-purity solvent.

  • Store the solution in a tightly sealed, amber glass container.

  • Store at 2-8°C.

  • For extended storage, consider freezing the solution at -20°C or below, but ensure the compound is stable to freeze-thaw cycles.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the analysis of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Problem Potential Cause(s) Recommended Action(s)
Loss of Assay Over Time Degradation of the compound due to oxidation, photodegradation, or hydrolysis.1. Review storage conditions. Ensure protection from light and consider storage under an inert atmosphere. 2. Analyze a freshly prepared solution to confirm the initial concentration. 3. Perform a forced degradation study to identify the primary degradation pathway and implement targeted preventative measures.
Appearance of New Peaks in Chromatogram Formation of degradation products or presence of impurities.1. Conduct a peak purity analysis using a photodiode array (PDA) detector to check if the main peak is spectrally pure. 2. Use LC-MS/MS to obtain the mass of the new peaks and compare them to the masses of potential degradation products.[][9][10][11] 3. Analyze a blank sample (solvent only) to rule out solvent-related peaks.
Poor Peak Shape (Tailing or Fronting) Interaction of the amine group with residual silanols on the HPLC column. Inappropriate mobile phase pH.1. Use a base-deactivated HPLC column. 2. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine to ensure it is fully protonated. 3. Add a competing base, such as triethylamine, to the mobile phase at a low concentration (e.g., 0.1%).
Inconsistent Results Between Injections Instability of the compound in the autosampler. Adsorption of the compound to vials or instrument components.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Use silanized glass vials or polypropylene vials to minimize adsorption. 3. Ensure the injection volume is consistent.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[12]

Objective: To intentionally degrade 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride under various stress conditions to identify its degradation products.

Materials:

  • 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve a known amount in the solvent for analysis.

    • Photodegradation: Expose the solution (in a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]

  • Analysis: Analyze the stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or a wavelength determined by the UV spectrum of the compound).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.

Visualization of Degradation Pathways and Workflows

Potential Degradation Pathways

DegradationPathways cluster_main 2-Imidazol-1-yl-1-phenyl-ethylamine cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolytic Degradation (Forced Conditions) A 2-Imidazol-1-yl-1-phenyl-ethylamine B Imine Intermediate A->B Oxidation E Complex Mixture of Photoproducts A->E Light Exposure F 1-Phenylethanamine + Imidazole-1-ethanol A->F Acid/Base Hydrolysis C Phenylacetaldehyde + Imidazole Ethanamine B->C Hydrolysis D Phenylacetic Acid C->D Further Oxidation ForcedDegradationWorkflow Start Start: Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Neutralize Neutralize (for Acid/Base Hydrolysis) Stress->Neutralize Analyze Analyze by Stability-Indicating HPLC Stress->Analyze Neutralize->Analyze Identify Identify Degradation Products (LC-MS/MS) Analyze->Identify Report Report Findings Identify->Report

Caption: A typical workflow for a forced degradation study.

Conclusion

The stability of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in solution is a critical factor that can influence the outcome and reproducibility of your research. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, you can ensure the integrity of your experimental data. This guide provides a comprehensive overview of the key considerations and practical steps to manage the stability of this compound. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3043-3051. Available at: [Link]

  • Jones, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Kulig, E., et al. (2013). Biodegradability of imidazole structures. ResearchGate. Available at: [Link]

  • Zeng, X., & Spiro, S. (2014). Pathways for the catabolism of phenylethylamine, tyramine, and dopamine. ResearchGate. Available at: [Link]

  • King, L. A., et al. (1996). 1-Phenylethylamines: A new series of illicit drugs? Forensic Science International, 77(3), 141-149. Available at: [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutical Development and Technology, 10(1), 1-32. Available at: [Link]

  • Hollóczki, O., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. Journal of the American Chemical Society, 133(4), 780-789. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Roda, G., et al. (1995). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of Chromatography B: Biomedical Applications, 667(2), 263-269. Available at: [Link]

  • Organic Chemistry Tutor. (2022, March 29). Oxidative Cleavage - Organic Chemistry - Learning College Chemistry [Video]. YouTube. Available at: [Link]

  • Mirkhan, V., et al. (2007). Photocatalytic degradation of aromatic amines by Ag-TiO2 photocatalyst. Journal of the Iranian Chemical Society, 4(4), 454-463. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available at: [Link]

  • Tomaz, I., et al. (2019). Imidazole quantification by LC determination. Wiley Analytical Science. Available at: [Link]

  • Verevkin, S. P., et al. (2011). Thermodynamics of Ionic Liquids Precursors: 1-Methylimidazole. The Journal of Physical Chemistry B, 115(15), 4404-4411.
  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Available at: [Link]

  • Arora, P. K. (2012). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 3, 347. Available at: [Link]

  • Denifl, S., et al. (2007). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 18(7), 1284-1291. Available at: [Link]

  • Rondaxe. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Chromicent. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. Available at: [Link]

  • Zhang, Y., et al. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. Environmental Science: Atmospheres, 3(10), 1461-1471. Available at: [Link]

  • King, L. A., et al. (1996). 1-phenylethylamines: a new series of illicit drugs? Forensic Science International, 77(3), 141-149. Available at: [Link]

  • CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016). Google Patents.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

  • Hollóczki, O., et al. (2011). Hydrolysis of Imidazole-2-ylidenes. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Side-chain Oxidation vs Oxidative Cleavage. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. Available at: [Link]

  • Kumar, A., et al. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. Bulletin of Environment, Pharmacology and Life Sciences, 11(7), 214-223. Available at: [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. Available at: [Link]

  • Pete Punthasee. (2021, September 15). Lecture Video Ch8 21 Oxidative Cleavage [Video]. YouTube. Available at: [Link]

  • Grabner, G. (2012). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. Available at: [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Chemistry : The Mystery of Molecules. (2020, February 20). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). 2C-B. Available at: [Link]

  • Nett, M., & Piel, J. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Available at: [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Cell Permeability of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding a common challenge encountered with 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride: its inherently low cell permeability. Our goal is to equip you with the foundational knowledge and practical protocols to diagnose, understand, and overcome this critical barrier in your experiments.

Section 1: Understanding the Permeability Challenge

This section addresses the fundamental reasons behind the compound's poor membrane transport characteristics.

Q: Why does 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride exhibit poor cell permeability?

A: The poor cell permeability of this compound is not unexpected when we analyze its physicochemical properties in the context of cellular membrane transport. The cell membrane is a lipid bilayer, which favors the passive diffusion of small, uncharged, and lipophilic molecules.[1][2] 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride possesses several characteristics that hinder this process:

  • High Polarity and Ionization: As a dihydrochloride salt, the molecule carries two formal positive charges at physiological pH (around 7.4). The primary ethylamine group and one of the imidazole nitrogens are protonated. This high charge density makes the molecule very hydrophilic (water-loving) and prevents it from efficiently partitioning into the hydrophobic (lipid-loving) interior of the cell membrane.[3][4]

  • Hydrogen Bonding Capacity: The molecule has multiple hydrogen bond donors (HBDs) from the protonated amine and imidazole groups, and hydrogen bond acceptors (HBAs) on the imidazole nitrogens. While beneficial for interacting with biological targets, a high number of hydrogen bonds increases a molecule's affinity for water and the energy required to desolvate it for membrane entry, thus impeding permeability.[2][5]

  • Lipinski's Rule of 5: This rule provides a framework for evaluating the druglikeness of a compound and its potential for good oral bioavailability, which is heavily dependent on permeability.[2] While the compound's molecular weight is well within the acceptable range, its high polarity (predicted by a low LogP value) and number of HBDs violate the spirit, if not the letter, of these guidelines.

A summary of its key physicochemical properties is presented below.

PropertyValue/PredictionImplication for PermeabilitySource
Molecular Formula C₁₁H₁₅Cl₂N₃-[6]
Molecular Weight 264.17 g/mol Favorable (low MW facilitates diffusion)[6][7]
XLogP3 (Computed) -0.6 to 1.0 (estimated for free base)Unfavorable (Indicates high hydrophilicity)[8][9]
Hydrogen Bond Donors ≥ 2 (in charged form)Unfavorable (Increases polarity)[2]
Hydrogen Bond Acceptors 3Borderline[2]
pKa (most basic) 8.5 - 9.5 (predicted)Unfavorable (Compound is >99% charged at pH 7.4)[9]
Form Dihydrochloride SaltUnfavorable (Ensures high aqueous solubility but very low lipophilicity)[6]

Section 2: Troubleshooting Guide & Strategic Solutions

This section provides actionable strategies, from initial permeability assessment to advanced enhancement techniques, in a direct question-and-answer format.

Q1: How can I experimentally measure and confirm the low permeability of my compound?

A: To obtain quantitative data on your compound's permeability, you should use established in vitro models. The choice of assay depends on the specific transport mechanism you wish to investigate.

  • For Passive Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to specifically measure passive diffusion. It uses an artificial lipid layer and avoids the complexities of active transporters.[10][11][12] A low permeability value in PAMPA would confirm that the molecule's intrinsic physicochemical properties are the primary barrier.

  • For Mixed Permeability & Efflux: The Caco-2 and MDCK cell line assays are the gold standards.[13][14][15][16] These assays use monolayers of cells that mimic the intestinal barrier (Caco-2) or are suitable for studying specific transporters (MDCK).[17][18][19] They can measure both passive permeability and active transport, including whether your compound is a substrate for efflux pumps (proteins that actively remove drugs from the cell).[14][16][17]

Below is a diagram illustrating a typical workflow for assessing permeability and identifying efflux.

G cluster_0 Permeability Assessment Workflow cluster_1 Bidirectional Assay A Prepare Compound Stock (e.g., 10 mM in DMSO) B Seed Caco-2 or MDCK cells on Transwell™ inserts A->B C Culture for 18-22 days until monolayer forms B->C D Verify Monolayer Integrity (Measure TEER) C->D E Perform Bidirectional Transport Assay D->E If TEER is high H Apical to Basolateral (A->B) (Models Absorption) E->H I Basolateral to Apical (B->A) (Models Efflux) E->I F Quantify Compound (LC-MS/MS) G Calculate Papp & Efflux Ratio F->G H->F I->F G cluster_strategies Permeability Enhancement Strategies cluster_mechanisms Mechanism of Action Start Poorly Permeable Compound (Charged, Polar) Prodrug Prodrug Approach (Chemical Modification) Start->Prodrug Formulation Nanoformulation (Encapsulation) Start->Formulation Vector Vector-Mediated Delivery (Conjugation) Start->Vector Mech_Prodrug Mask polar groups (amines) Increase lipophilicity Enable passive diffusion Prodrug->Mech_Prodrug Mech_Formulation Bypass passive diffusion Utilize endocytosis pathways Formulation->Mech_Formulation Mech_Vector Hijack cellular uptake mechanisms (e.g., translocation) Vector->Mech_Vector Permeable Improved Cell Entry Mech_Prodrug->Permeable Mech_Formulation->Permeable Mech_Vector->Permeable

Caption: Overview of major strategies to enhance cell permeability.

Strategy 1: Prodrug Approach

This is often the most elegant strategy for medicinal chemists. A prodrug is a bioreversible derivative of a drug that undergoes an enzymatic or chemical transformation in vivo to release the active parent compound. [20]For your compound, the goal is to mask the charged amine groups with a neutral, lipophilic moiety that can be cleaved inside the cell. [5][21]

  • How it Works: By converting the primary amine to a carbamate or an amide, you neutralize the positive charge and increase the overall lipophilicity of the molecule. [3]This allows the prodrug to passively diffuse across the cell membrane. Once inside the cell, cellular enzymes (like esterases or peptidases) cleave the promoiety, releasing the active, charged compound at its site of action.

  • Advantages:

    • Directly addresses the root physicochemical problem.

    • Can lead to a new chemical entity with improved pharmacokinetic properties.

    • Highly tunable through different linker chemistries.

  • Considerations:

    • Requires synthetic chemistry expertise.

    • The cleavage mechanism must be efficient in target cells and the promoiety should be non-toxic.

Strategy 2: Nanoformulation

This pharmaceutical approach involves encapsulating the drug in a nanocarrier rather than chemically modifying it. [22]

  • How it Works: Your hydrophilic compound is loaded into a nanoparticle system, such as:

    • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate aqueous drugs. [23] * Polymeric Nanoparticles: Made from biocompatible and biodegradable polymers that can encapsulate or adsorb drugs. [24] * Lipid-Based Formulations (e.g., SMEDDS): Mixtures of oils and surfactants that form microemulsions in the GI tract, enhancing absorption. [25] These nanoparticles are typically taken up by cells via endocytosis, bypassing the need for passive membrane diffusion entirely. [22][26]* Advantages:

    • Applicable to a wide range of molecules without chemical modification. [27] * Can protect the drug from degradation and improve its pharmacokinetic profile. [22] * Can be engineered for targeted delivery to specific cells or tissues. [27]* Considerations:

    • Complex manufacturing and characterization processes.

    • Potential for immunogenicity and toxicity of the carrier materials.

    • Drug loading and release kinetics must be carefully optimized.

Strategy 3: Conjugation to Cell-Penetrating Peptides (CPPs)

CPPs are short peptides (typically 5-30 amino acids) that can translocate across the plasma membrane and carry molecular cargo with them. [1][28][29]

  • How it Works: Your compound is covalently linked to a CPP. The CPP interacts with the cell membrane, triggering uptake through direct translocation or endocytosis. [30][31]This strategy effectively "hijacks" a cellular entry mechanism to deliver otherwise impermeable molecules.

  • Advantages:

    • Can deliver a wide variety of cargo, including small molecules and large biologics. [1][28] * High delivery efficiency has been demonstrated in many in vitro systems.

  • Considerations:

    • Lack of cell-type specificity can be a major issue for in vivo applications. [1] * The stability and pharmacokinetics of the CPP-drug conjugate must be evaluated.

    • Can be costly to synthesize.

Section 3: Frequently Asked Questions (FAQs)

Q: My compound has poor solubility in the transport buffer, causing it to precipitate during the assay. What can I do?

A: This is a common issue when working with dihydrochloride salts in neutral pH buffers. While the salt form is great for aqueous solubility, the free base form (which is required for passive diffusion) may be poorly soluble.

  • Lower the Concentration: The simplest solution is to reduce the test concentration to a level below its solubility limit in the assay buffer.

  • Use Co-solvents: A small percentage of a biocompatible co-solvent like DMSO (typically ≤1%) can be used in the buffer to improve solubility. However, be aware that high concentrations of DMSO can compromise monolayer integrity.

  • pH Adjustment: For PAMPA assays, you can test permeability across a range of pH values to find one where solubility and permeability are optimized. For cell-based assays, you are generally limited to physiological pH.

Q: I observed a high efflux ratio (>2) in my Caco-2 assay. What does this mean and how do I address it?

A: A high efflux ratio strongly indicates that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). [16][32]These transporters are expressed on the apical side of the intestinal cells and actively pump substrates back into the lumen, representing a significant barrier to absorption.

  • Confirmation: To confirm which transporter is responsible, you can repeat the bidirectional assay in the presence of a specific inhibitor (e.g., verapamil for P-gp). [15]A significant reduction in the efflux ratio in the presence of the inhibitor confirms its involvement.

  • Overcoming Efflux:

    • Prodrugs: A prodrug strategy can be effective, as the modified, uncharged molecule may no longer be recognized by the transporter.

    • Formulation: Nanoformulations can help bypass efflux pumps by utilizing different cellular entry pathways like endocytosis. [22] * Chemical Modification: Minor structural modifications to the parent molecule (if feasible without losing activity) can sometimes disrupt the key interactions required for transporter recognition.

Q: Which permeability enhancement strategy is most suitable for moving from in vitro studies to in vivo animal models?

A: The choice is highly context-dependent.

  • Prodrugs are often favored because they create a single, well-defined new molecular entity. This simplifies pharmacokinetics, manufacturing, and regulatory pathways compared to complex formulations. The success of a prodrug in vivo depends on the appropriate balance of stability in circulation and efficient cleavage in the target tissue.

  • Nanoformulations are also highly viable, especially for intravenous administration or for improving oral bioavailability of very challenging molecules (BCS Class IV). [25]Their behavior in vivo (e.g., circulation time, biodistribution) is governed by the nanoparticle's properties (size, charge, surface coating) and requires extensive characterization.

  • CPPs face the biggest translational challenges for systemic delivery due to their lack of specificity, potential immunogenicity, and rapid clearance in vivo. [30][31]They are currently most promising for local or topical applications.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Drug Delivery Using Cell-Penetrating Peptides. (2013-02-14). Inovio. Available from: [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • Video: Bioavailability Enhancement: Drug Permeability Enhancement. (2025-09-17). JoVE. Available from: [Link]

  • Intracellular Delivery of Proteins with Cell-Penetrating Peptides for Therapeutic Uses in Human Disease. MDPI. Available from: [Link]

  • Transporter-Guided Delivery of Nanoparticles to Improve Drug Permeation across Cellular Barriers and Drug Exposure to Selective. (2018-01-26). SciSpace. Available from: [Link]

  • Application of Cell Penetrating Peptides as a Promising Drug Carrier to Combat Viral Infections. (2023-01-31). PMC - NIH. Available from: [Link]

  • MDCK Permeability. Creative Biolabs. Available from: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]

  • Cell-Penetrating Peptide (CPP)-based delivery strategies: Mechanisms and Biomedical Applications. Creative Biolabs. Available from: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available from: [Link]

  • Prodrugs for Amines. MDPI. Available from: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012-06-14). Journal of Applied Pharmaceutical Science. Available from: [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. (2023-02-13). YouTube. Available from: [Link]

  • Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo. (2015-07-22). PMC - NIH. Available from: [Link]

  • Concept Life Sciences: MDCK Permeability. Concept Life Sciences. Available from: [Link]

  • Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance. (2021-02-24). PMC - NIH. Available from: [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity. (2021-11-12). Conduct Science. Available from: [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. ACS Publications. Available from: [Link]

  • Drug–Membrane Permeability across Chemical Space. ACS Central Science. Available from: [Link]

  • Cell-mediated and cell membrane-coated nanoparticles for drug delivery and cancer therapy. (2020-09-09). PMC - NIH. Available from: [Link]

  • Amino Acids in the Development of Prodrugs. (2017-04-18). PMC - PubMed Central. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available from: [Link]

  • Strategy‐Level Prodrug Synthesis. (2023-07-12). PMC - NIH. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis. Available from: [Link]

  • Nanoparticles in Drug Delivery: From History to Therapeutic Applications. MDPI. Available from: [Link]

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. Available from: [Link]

  • Biomaterials for Improving Skin Penetration in Treatment of Skin Cancer. MDPI. Available from: [Link]

  • 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. PubChem. Available from: [Link]

  • 2-(1H-imidazol-1-yl)ethanamine. PubChem. Available from: [Link]

Sources

Optimizing reaction conditions for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride

Introduction: The Synthetic Challenge

2-Imidazol-1-yl-1-phenyl-ethylamine and its salts are important structural motifs in medicinal chemistry, often serving as key intermediates in the development of antifungal agents and other therapeutics.[1] The synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability. Key hurdles include achieving selective N-alkylation of the imidazole ring, controlling the formation of the primary amine at a chiral center, and preventing common side reactions like over-alkylation.

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It offers a detailed synthetic protocol, a troubleshooting guide in a direct question-and-answer format, and FAQs to address common issues encountered during the synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Strategic Overview of the Synthesis

The most reliable and common synthetic route involves a three-step process starting from commercially available materials. This strategy prioritizes robust reactions and manageable purification steps.

  • N-Alkylation: Nucleophilic substitution of imidazole onto 2-chloro-1-phenylethanone to form the key keto-imidazole intermediate.

  • Reductive Amination: Conversion of the ketone to the primary amine.

  • Salt Formation: Conversion of the free base to the stable dihydrochloride salt.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation Imidazole Imidazole KetoImidazole 2-(1H-Imidazol-1-yl)-1-phenylethanone Imidazole->KetoImidazole  Base (NaH or K2CO3)  Solvent (DMF or THF) PhenacylCl 2-Chloro-1-phenylethanone PhenacylCl->KetoImidazole  Base (NaH or K2CO3)  Solvent (DMF or THF) AmineProduct 2-Imidazol-1-yl-1-phenyl-ethylamine (Free Base) KetoImidazole->AmineProduct  NH4OAc, NaBH3CN  or H2/Pd-C, NH3 FinalProduct 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride AmineProduct->FinalProduct  HCl in Ether  or Isopropanol

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(1H-Imidazol-1-yl)-1-phenylethanone (Keto-Imidazole Intermediate)

Materials:

  • Imidazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • 2-Chloro-1-phenylethanone (also known as phenacyl chloride) (1.05 eq)[2][3][4][5]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solvent.

  • In a separate flask, dissolve imidazole (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the imidazole solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 1 hour until hydrogen evolution ceases. The formation of the sodium imidazolide salt should be complete.

  • Dissolve 2-chloro-1-phenylethanone (1.05 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding it to an ice-cold saturated NaHCO₃ solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 2-Imidazol-1-yl-1-phenyl-ethylamine (Free Base)

Materials:

  • 2-(1H-Imidazol-1-yl)-1-phenylethanone (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (10-20 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1M Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, dissolve the keto-imidazole intermediate (1.0 eq) and a large excess of ammonium acetate (10-20 eq) in methanol.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Cool the flask to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and basify to pH > 12 by the slow addition of 1M NaOH solution.

  • Extract the aqueous layer thoroughly with dichloromethane (3-4 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine free base, which can be used directly in the next step.

Protocol 3: Formation of 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride

Materials:

  • Crude 2-Imidazol-1-yl-1-phenyl-ethylamine (1.0 eq)

  • Anhydrous Diethyl Ether (Et₂O) or Isopropanol (IPA)

  • 2M HCl solution in Diethyl Ether or Acetyl Chloride

Procedure:

  • Dissolve the crude free base in a minimum amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution to 0 °C.

  • Slowly add a 2M solution of HCl in diethyl ether (approx. 2.2 equivalents) dropwise with vigorous stirring. Alternatively, a stoichiometric amount of acetyl chloride can be added to the isopropanol solution to generate HCl in situ.

  • A white precipitate of the dihydrochloride salt should form immediately.

  • Continue stirring at 0 °C for 1-2 hours to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash it with cold anhydrous diethyl ether, and dry it under vacuum to yield the final product.

  • Assess purity by ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

G Start Low Yield in N-Alkylation (Step 1) C1 Check Base Activity Start->C1 C2 Verify Reactant Purity Start->C2 C3 Optimize Temperature Start->C3 C4 Assess Solvent & Solubility Start->C4 S1 Use fresh, high-quality NaH. Consider stronger base if needed. C1->S1 S2 Analyze imidazole and 2-chloro-1-phenylethanone by NMR/GC-MS. C2->S2 S3 Reaction too slow? Heat gently (40-60 °C). Side products? Run at 0 °C to RT. C3->S3 S4 Ensure all reactants are fully dissolved. Consider alternative aprotic polar solvents (e.g., Acetonitrile). C4->S4

Caption: Troubleshooting workflow for low yield in the N-alkylation step.

Q1: My N-alkylation reaction (Step 1) is slow or results in a low yield. What are the common causes?

A1: This is a frequent issue often traced back to four key areas:

  • Ineffective Deprotonation: Sodium hydride is highly reactive with moisture and can lose its activity over time. If the reaction to form the imidazolide salt (indicated by hydrogen bubbling) is sluggish or incomplete, the subsequent alkylation will fail. Solution: Use a fresh bottle of NaH or titrate it to determine its activity. Ensure your solvent is rigorously anhydrous. As an alternative, potassium carbonate (K₂CO₃) can be used, though it is a weaker base and may require higher temperatures (e.g., 60-80 °C).[6]

  • Suboptimal Temperature: While the reaction can proceed at room temperature, gentle heating (40-60 °C) can significantly increase the rate.[7] However, excessive heat can lead to side products. Optimization is key.

  • Poor Solubility: If the imidazolide salt precipitates excessively, it can reduce the effective concentration of the nucleophile. Ensure adequate solvent volume.

  • Regioselectivity Issues: For substituted imidazoles, alkylation can occur at either nitrogen, leading to a mixture of regioisomers. This is a complex issue influenced by steric and electronic factors of the substituent.[8][9] For unsubstituted imidazole, this is not a concern.

Q2: I am observing the formation of a significant byproduct in the reductive amination step (Step 2), leading to a complex mixture.

A2: The most likely culprit is over-alkylation .[10] The primary amine product is often more nucleophilic than the ammonia source. It can react with another molecule of the keto-imidazole intermediate to form a secondary amine.

  • Mechanism: R₂C=O + R'-NH₂ → R₂C=NR' → R₂CH-NHR'

  • Solutions:

    • Stoichiometry Control: Use a large excess of the ammonia source (ammonium acetate, 10-20 equivalents) to statistically favor the formation of the primary amine.

    • Alternative Ammonia Source: Using ammonia gas dissolved in methanol in a sealed pressure vessel with H₂ and a hydrogenation catalyst (like Pd/C) can provide a high concentration of the aminating agent and often leads to cleaner reactions.[11]

Q3: My final dihydrochloride salt (Step 3) is sticky, oily, or difficult to filter. What went wrong?

A3: This typically points to one of two issues:

  • Impurity: The crude free base may contain non-basic impurities that interfere with crystallization. Solution: Consider purifying the free base by column chromatography before salt formation.

  • Incorrect Stoichiometry or Water Contamination: Adding too much or too little HCl can result in a mixture of the mono-hydrochloride, di-hydrochloride, and free base, which may not crystallize well. The presence of water can also lead to the formation of a hydrate or prevent clean precipitation. Solution: Use anhydrous solvents for the precipitation. Add the HCl solution slowly and titrate to the correct endpoint (approx. 2.2 equivalents). If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using NaH in DMF for the N-alkylation step?

A1: This combination is highly effective because NaH is a strong, non-nucleophilic base that irreversibly deprotonates imidazole to form the highly nucleophilic imidazolide anion.[12] DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the imidazolide anion "naked" and highly reactive, which promotes a fast Sₙ2 reaction.

Q2: Are there alternative methods to convert the intermediate 2-(1H-Imidazol-1-yl)-1-phenylethanol directly to the amine?

A2: Yes. If you first reduce the keto-imidazole to the corresponding alcohol (2-(1H-Imidazol-1-yl)-1-phenylethanol) using a milder reducing agent like sodium borohydride (NaBH₄), you can then convert the alcohol to the amine. This two-step approach offers different strategic options:

  • Mitsunobu Reaction: This allows for the direct conversion of the alcohol to an amine precursor with inversion of configuration, which is crucial for stereochemical control.[13][14] The alcohol is reacted with triphenylphosphine (PPh₃), an azodicarboxylate (like DEAD or DIAD), and a suitable nitrogen nucleophile like phthalimide (for a Gabriel synthesis) or hydrazoic acid (HN₃) to form an azide that can be subsequently reduced.[13][15] This reaction can be sensitive to steric hindrance and the acidity of the nucleophile.[16][17]

  • Classical Activation and Substitution: The alcohol's hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and then displaced with an amine source like sodium azide followed by reduction (e.g., with H₂/Pd-C or LiAlH₄).[18][19]

Q3: How can I control the stereochemistry of the final product?

A3: The carbon bearing the phenyl and amino groups is a chiral center. To obtain an enantiomerically pure product, you must introduce chirality into the synthesis.

  • Asymmetric Reduction: The most direct method is the asymmetric reduction of the keto-imidazole intermediate. This can be achieved using chiral reducing agents (e.g., CBS catalysts) or through catalytic asymmetric hydrogenation.

  • Chiral Resolution: The racemic free base can be resolved using a chiral acid (like tartaric acid or mandelic acid) to form diastereomeric salts that can be separated by fractional crystallization.

Q4: What analytical methods are best for monitoring these reactions?

A4: A combination of techniques is recommended:

  • TLC (Thin Layer Chromatography): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of products. Use a UV lamp for visualization, as all key intermediates are UV-active.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides more definitive information, confirming the mass of the product and helping to identify any major side products. This is particularly useful for the reductive amination step to check for over-alkylation.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation of the isolated intermediates and the final product. ¹H NMR can be used to assess purity and confirm the success of each step.

Summary of Optimized Reaction Parameters

StepParameterRecommended ConditionRationale & Potential Issues
1. N-Alkylation Base NaH (1.1 eq)Strong, irreversible deprotonation. Sensitive to moisture.
Solvent Anhydrous DMFExcellent solubility and promotes Sₙ2 reaction. Must be anhydrous.
Temperature 0 °C to RTBalances reaction rate with minimizing side products.
2. Red. Amination Amine Source NH₄OAc (10-20 eq)High excess minimizes over-alkylation.
Reducing Agent NaBH₃CNSelective for imines over ketones. Toxic (releases HCN in acid).
Solvent MethanolGood solvent for all reactants.
3. Salt Formation Acid 2M HCl in EtherProvides anhydrous acid for clean precipitation.
Solvent Anhydrous Et₂O or IPAEnsures non-solvated, crystalline salt formation. Water causes oiling.

References

  • Benchchem. (2025).
  • Chemistry Steps. (n.d.). Alcohols to Amines. Chemistry Steps. [Link]

  • Chemistry Stack Exchange. (2013). How do you create primary amines from alcohols?. Chemistry Stack Exchange. [Link]

  • Mutti, F. G., et al. (2015). Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades. PMC - NIH. [Link]

  • Bunnelle, W. H., et al. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri–St. Louis. [Link]

  • Chemistry Steps. (n.d.). Alcohols to Amides. Chemistry Steps. [Link]

  • Google Patents. (2009). CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
  • Google Patents. (2014). US8889865B2 - Process for preparing amines from alcohols and ammonia.
  • Quora. (2018). How can we synthesize 1-phenylethanol from benzene?. Quora. [Link]

  • Science Forums. (2013). Synthesis of 1-phenylethanol. Science Forums. [Link]

  • Wikipedia. (n.d.). 1-Phenylethanol. Wikipedia. [Link]

  • ResearchGate. (2019). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • ACS Publications. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]

  • Reddit. (2018). Mitsunobu reaction issues. Reddit. [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Reddit. [Link]

  • Filo. (2025). POSSIBILITY OF NUCLEOPHILIC SUNSTITUTION ON IMIDAZOLE. Filo. [Link]

  • ChemSynthesis. (2025). 2-chloro-1-phenylethanone. ChemSynthesis. [Link]

  • Chemistry Steps. (n.d.). Mitsunobu Reaction. Chemistry Steps. [Link]

  • ScienceDirect. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. ScienceDirect. [Link]

  • PubMed Central. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]

  • Semantic Scholar. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Semantic Scholar. [Link]

  • ResearchGate. (2020). Synthesis of the 2‐{[2‐(1H‐imidazol‐1‐yl)ethyl]sulfonyl}ethyl benzoate derivatives 10a–l. ResearchGate. [Link]

  • PubMed Central. (2021). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC - NIH. [Link]

  • ResearchGate. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. ResearchGate. [Link]

  • Oakwood Chemical. (n.d.). 2-Chloro-1-phenylethanone. Oakwood Chemical. [Link]

  • Stenutz. (n.d.). 2-chloro-1-phenylethanone. Stenutz. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]

  • ResearchGate. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]

  • ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. ResearchGate. [Link]

  • University of Otago. (n.d.). N-Alkylation of imidazoles. University of Otago. [Link]

  • Heterocycles. (1995). THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES. Heterocycles. [Link]

  • NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC - NIH. [Link]

  • Google Patents. (2014). CN103641724A - Synthetic method of phenylethylamine.
  • Google Patents. (2014). CN103641725A - Preparation method of phenylethylamine.
  • Semantic Scholar. (2019). Reaction strategies for synthesis of imidazole derivatives: a review. Semantic Scholar. [Link]

Sources

Technical Support Center: Assay Variability for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to ensure the accuracy and reproducibility of your analytical assays. We understand that variability in experimental results can be a significant challenge, and this resource is intended to equip you with the knowledge to identify, resolve, and prevent common issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and analysis of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

1. What are the recommended storage conditions for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride?

To ensure the stability of the compound, it is recommended to store it at 4°C.[1] Proper storage is crucial to prevent degradation, which can lead to variability in your assay results.

2. What are the key chemical properties of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride that might affect its analysis?

This compound is a dihydrochloride salt, which suggests good aqueous solubility.[2] The presence of a primary amine and an imidazole ring makes it a basic compound.[3] This basicity is a critical factor in chromatographic analysis, as it can lead to interactions with the stationary phase, affecting peak shape and retention.

3. In which solvents is 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride soluble?

As a hydrochloride salt, the compound is expected to be soluble in water.[2] For chromatographic purposes, it is also important to consider its solubility in mobile phase components like methanol and acetonitrile. Due to its polar nature, it may have better solubility in polar solvents.

4. Why is a stability-indicating method important for this compound?

A stability-indicating method is crucial as it can distinguish the intact drug from its degradation products.[4] Forced degradation studies, which involve exposing the drug to stress conditions like acid, base, heat, oxidation, and light, are essential for developing such a method.[5][6][7] This ensures that the assay is specific for the active pharmaceutical ingredient (API) and that the results are not skewed by the presence of impurities.

Troubleshooting Guide: HPLC Assay Variability

This guide provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common issue when analyzing basic compounds like 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.[3]

Potential Causes and Solutions

Potential Cause Explanation Solution
Secondary Interactions with Silanol Groups The basic amine and imidazole functionalities can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[3]1. Adjust Mobile Phase pH: Increase the acidity of the mobile phase (e.g., pH 2.5-3.5) to protonate the amine and imidazole groups. This reduces their interaction with the silanol groups. 2. Use a Competitive Amine: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase to block the active silanol sites. 3. Employ a Modern, End-capped Column: Use a high-purity, end-capped C18 or a column with a different stationary phase designed for basic compounds.
Column Overload Injecting too much sample can saturate the stationary phase, resulting in peak fronting.1. Reduce Injection Volume or Concentration: Dilute the sample or inject a smaller volume to ensure the amount of analyte is within the column's linear range.
Inappropriate Sample Solvent If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
Visualizing the Problem: Peak Tailing Mechanism

G cluster_0 Chromatographic Column Analyte Analyte Stationary_Phase C18 Stationary Phase Analyte->Stationary_Phase Desired Interaction (Good Peak Shape) Silanol_Group Residual Silanol Group (Si-OH) Analyte->Silanol_Group Undesired Interaction (Peak Tailing)

Caption: Interaction of the analyte with the stationary phase.

Issue 2: Inconsistent Retention Times

Shifts in retention time can compromise the identity and quantification of your analyte.

Potential Causes and Solutions

Potential Cause Explanation Solution
Inadequate Column Equilibration Insufficient equilibration time between injections can lead to drifting retention times, especially with gradient methods.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.
Mobile Phase Composition Changes Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the mobile phase composition over time.1. Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation of the mobile phase. 2. Use a Mobile Phase Degasser: An online degasser will prevent dissolved gases from affecting the pump performance. 3. Keep Mobile Phase Bottles Capped: This minimizes evaporation.
Pump Malfunction Inconsistent flow from the HPLC pump will directly impact retention times.1. Check for Leaks and Bubbles: Inspect the pump for any visible leaks or air bubbles in the solvent lines. Purge the pump if necessary. 2. Perform Pump Performance Qualification: Regularly check the pump's flow rate accuracy and precision.
Temperature Fluctuations Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.1. Use a Column Oven: Maintain a constant column temperature to ensure reproducible separations.
Issue 3: Variability in Peak Area/Height

Inconsistent peak areas or heights directly impact the accuracy of quantification.

Potential Causes and Solutions

Potential Cause Explanation Solution
Injector Inaccuracy Issues with the autosampler, such as air bubbles in the syringe or a leaking injection valve, can lead to inconsistent injection volumes.1. Purge the Injector: Remove any air bubbles from the injector syringe and lines. 2. Inspect and Maintain the Injector: Check for worn seals and rotors in the injection valve and replace them if necessary.
Sample Degradation The analyte may be unstable in the sample solvent or under the conditions in the autosampler.1. Use a Cooled Autosampler: If the compound is thermally labile, use a refrigerated autosampler. 2. Prepare Samples Fresh: Analyze samples as soon as possible after preparation. If necessary, conduct a stability study of the analyte in the sample solvent.
Incomplete Sample Dissolution If the sample is not fully dissolved, the concentration of the injected solution will be inconsistent.1. Ensure Complete Dissolution: Use a solvent in which the compound is freely soluble. Use sonication or vortexing to aid dissolution. 2. Filter Samples: Filter all samples through a 0.45 µm filter to remove any particulate matter before injection.

Experimental Protocols

Protocol 1: Starting HPLC-UV Method for Assay of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

This method provides a starting point for the analysis and may require further optimization.

1. Chromatographic Conditions

Parameter Condition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water B: 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

2. Rationale for Method Parameters

  • C18 Column: A common starting point for reversed-phase chromatography.

  • Acidified Mobile Phase: The use of TFA helps to protonate the basic analyte, leading to better peak shape and reduced tailing.

  • Gradient Elution: Useful for separating the main peak from any potential impurities or degradation products.

  • Low Wavelength Detection: The imidazole and phenyl groups are expected to have UV absorbance at lower wavelengths.

Protocol 2: Sample Preparation

1. Standard Preparation

  • Accurately weigh approximately 10 mg of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride reference standard into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the initial mobile phase (95% A: 5% B) to obtain a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. Sample Preparation

  • Accurately weigh the sample to be analyzed to obtain a target concentration of approximately 1 mg/mL of the active ingredient in a 10 mL volumetric flask.

  • Add approximately 7 mL of the initial mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Visualizing the Troubleshooting Workflow

G Start Start Problem Identify Assay Variability Start->Problem Peak_Shape Poor Peak Shape? Problem->Peak_Shape Retention_Time Inconsistent Retention Time? Problem->Retention_Time Peak_Area Variable Peak Area? Problem->Peak_Area Solution_PS Adjust pH, Use End-capped Column, Reduce Load Peak_Shape->Solution_PS Yes Solution_RT Equilibrate Column, Check Mobile Phase & Pump Retention_Time->Solution_RT Yes Solution_PA Check Injector, Sample Stability & Dissolution Peak_Area->Solution_PA Yes End Assay Optimized Solution_PS->End Solution_RT->End Solution_PA->End

Sources

Technical Support Center: Purification of 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. It is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges faced during the purification process.

Q1: What are the most common types of impurities I should expect when synthesizing 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride?

A1: Impurities typically originate from unreacted starting materials or side-reactions during synthesis. The exact profile depends on your synthetic route, but common culprits include:

  • Unreacted Precursors: Residual amounts of the phenyl-ethylamine precursor or imidazole starting materials.

  • Reaction Intermediates: Incomplete conversion can leave intermediates, such as the mono-hydrochloride salt or the free base form of the target compound.

  • Positional Isomers: If the synthesis involves alkylation of an imidazole ring, there is a potential for substitution at different nitrogen atoms, leading to isomeric impurities.

  • Solvent Adducts: Residual solvents from the reaction or initial work-up can become trapped in the solid matrix.

A summary of potential impurities is provided in the table below.

Table 1: Common Impurities and Their Likely Origins

Impurity Class Specific Example Likely Origin Recommended Analytical Detection Method
Starting Materials 1-Phenyl-ethylamine, Imidazole Incomplete reaction conversion. HPLC, GC-MS, ¹H NMR
Reaction By-products Over-alkylated products, Positional Isomers Non-specific reaction conditions.[1][2] HPLC, LC-MS, ¹H NMR
Salt Form Variants Mono-hydrochloride, Free Base Incomplete salt formation or decomposition. HPLC, Titration, Elemental Analysis

| Residual Solvents | Ethanol, Isopropanol, Toluene | Inefficient drying post-crystallization. | GC-HS (Headspace), ¹H NMR |

Q2: My isolated product is a sticky solid or an oil, not a crystalline powder. What is the likely cause?

A2: This is a very common issue with amine hydrochloride salts. There are two primary causes:

  • Hygroscopicity: Dihydrochloride salts are often highly hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water can depress the melting point and give the solid a sticky or oily appearance.

  • Residual Solvents: Trapped solvent from the purification process can act as a plasticizer, preventing the formation of a well-defined crystal lattice.

The solution involves rigorous drying under high vacuum, potentially at a slightly elevated temperature (e.g., 40-50°C), and subsequent handling in a controlled environment like a glove box or dry box.

Q3: Why is the melting point of my purified compound broad or significantly different from the literature value?

A3: A broad or depressed melting point is a classic indicator of impurity. However, for compounds like this, another critical factor is polymorphism .[3][4] Polymorphs are different crystalline forms of the same compound, which can have distinct physical properties, including melting points. The formation of a specific polymorph can be influenced by the solvent used for crystallization, the rate of cooling, and storage conditions.[3] It is possible you have isolated a different, or a mixture of, polymorphs.

Q4: Recrystallization from my chosen solvent system isn't improving the purity. What should I do?

A4: This indicates that the impurities have similar solubility profiles to your target compound in that specific solvent system. You should explore a completely different solvent system. Since the target is a polar salt, consider systems with different polarity and hydrogen bonding characteristics. For example, if you are using methanol/ether, try isopropanol/acetonitrile. If recrystallization consistently fails, the impurities are likely very closely related structurally, and you must move to a more powerful purification technique like column chromatography.

Section 2: In-Depth Troubleshooting Guides

This section provides structured, step-by-step guidance for overcoming specific, complex purification challenges.

Guide 1: Overcoming Recrystallization Failures

Recrystallization is the preferred method for final purification due to its scalability and cost-effectiveness. However, its success is highly dependent on solvent selection.

Problem A: The compound "oils out" instead of crystallizing upon cooling.

  • Causality: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solute-solvent mixture). This is common with highly polar salts when an anti-solvent is added too quickly or when the solution is supersaturated to an extreme degree.

  • Solutions:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator. Avoid crashing the temperature in an ice bath.

    • Increase Solvent Volume: Re-heat the mixture until the oil redissolves, add more of the primary (good) solvent, and attempt to cool again. This reduces the level of supersaturation.

    • Use a Different Anti-Solvent: The anti-solvent may be too nonpolar. If using ethanol/hexane, try switching to ethanol/ethyl acetate.

    • Seed the Solution: If you have a small amount of pure crystalline material, add a single crystal to the cooled, supersaturated solution to induce nucleation.

Problem B: Purity, as measured by HPLC, does not improve by more than 1-2% after recrystallization.

  • Causality: This strongly suggests the presence of a structurally similar impurity that co-crystallizes with the product.

  • Solutions:

    • Perform a Second Recrystallization: Sometimes, a second pass from a different solvent system can remove the stubborn impurity.

    • Charcoal Treatment: If the impurity is a colored, nonpolar species, adding activated charcoal to the hot solution before filtration can help remove it.

    • Switch to Chromatography: This is the most definitive solution. Co-crystallizing impurities often have different polarities that can be exploited by column chromatography. See Guide 2 for details.

The following diagram outlines a logical workflow for developing a successful recrystallization protocol.

G cluster_0 Recrystallization Workflow A Start: Crude Dihydrochloride B Solvent Screening (Small Scale Tests) A->B C Select Optimal System (Good Solvent + Anti-Solvent) B->C D Dissolve Crude in Minimum Hot Solvent C->D E Hot Filtration (Remove Particulates) D->E F Slow Cooling to RT, then 0-5 °C E->F G Collect Crystals (Vacuum Filtration) F->G H Wash with Cold Anti-Solvent G->H I Dry Under High Vacuum (40-50 °C) H->I J Analyze Purity (HPLC) & Characterize (m.p.) I->J

Caption: A step-by-step workflow for the recrystallization of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Guide 2: Troubleshooting Column Chromatography

Due to its high polarity, the dihydrochloride salt is challenging to purify directly on standard silica gel.

Problem A: The compound streaks badly or does not elute from a silica gel column.

  • Causality: The highly polar and ionic nature of the dihydrochloride salt leads to very strong, often irreversible, binding to the acidic silanol groups on the surface of standard silica gel.

  • Solutions:

    • Use a Modified Mobile Phase: Add modifiers to the eluent to compete for binding sites on the silica. A common choice is to add a small percentage of triethylamine or ammonia (e.g., 1-2%) to a dichloromethane/methanol mobile phase. This neutralizes the acidic silica surface.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a reversed-phase C18 silica gel with a polar mobile phase (e.g., water/acetonitrile with a buffer like ammonium acetate).

    • Convert to Free Base (Recommended): This is often the most effective strategy. The neutral free base will have much better chromatographic behavior on silica gel. After purification, the free base can be cleanly converted back to the dihydrochloride salt.

  • Basification: Dissolve the crude dihydrochloride salt in water. Cool in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is >10.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The free base is organic-soluble.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Chromatography: Purify the crude free base using standard silica gel column chromatography. A typical mobile phase would be a gradient of methanol (0-10%) in DCM.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol or diethyl ether). Add a stoichiometric amount (2.2 equivalents) of HCl (as a solution in isopropanol or ether) dropwise with stirring.

  • Isolation: The pure dihydrochloride salt will precipitate. Collect the solid by filtration, wash with the non-polar solvent (e.g., ether), and dry thoroughly under vacuum.

Section 3: Purification Strategy Decision Tree

Choosing the right purification path from the start can save significant time and material. This decision tree provides a logical framework for selecting your initial approach based on the crude material's quality.

G start Crude Product Analysis (TLC / Crude HPLC) purity_check Purity > 95% and minor impurities? start->purity_check recrystallize Proceed with Recrystallization purity_check->recrystallize Yes oily_check Is crude product oily or a complex mixture? purity_check->oily_check No final_product Pure Dihydrochloride Salt recrystallize->final_product chromatography_path Consider Column Chromatography direct_chromatography Attempt Direct Chromatography (Modified Mobile Phase) chromatography_path->direct_chromatography oily_check->chromatography_path No convert_to_freebase Convert to Free Base for Chromatography oily_check->convert_to_freebase Yes convert_to_freebase->final_product direct_chromatography->final_product

Sources

Technical Support Center: Ensuring the Experimental Stability of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability of this compound throughout your experimental workflows. By understanding the inherent chemical properties of this molecule, you can mitigate degradation and ensure the reliability and reproducibility of your results.

Section 1: Understanding the Molecule - Core Stability Considerations

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a compound that features several key chemical motifs that influence its stability: an imidazole ring, a primary amine, and a dihydrochloride salt form. The stability of this molecule is paramount for accurate experimental outcomes.

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms.[1][2] While the imidazole ring itself is relatively stable, it can be susceptible to degradation under certain conditions. The primary amine group is basic and can react with various reagents. The dihydrochloride salt form indicates that both the primary amine and one of the nitrogen atoms on the imidazole ring are protonated. This salt form generally enhances water solubility and stability compared to the free base.[3][4]

Key factors that can influence the stability of this compound in experimental settings include temperature, light, pH, the presence of oxygen, and the choice of solvent.[5][6][7]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Q1: What are the optimal storage conditions for the solid compound?

A1: To ensure the long-term stability of the solid 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, it is crucial to store it under appropriate conditions.[8][9]

  • Temperature: Recommended storage is at 4°C.[10] Some suppliers suggest storage at 2-8°C.[9][11]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere, such as argon, to protect it from moisture and air.

  • Light: Protect from light by storing in an amber vial or in a dark place.[5]

ParameterRecommended ConditionRationale
Temperature4°C (or 2-8°C)Minimizes the rate of potential degradation reactions.[5][12]
AtmosphereTightly sealed, under inert gas (e.g., Argon)The compound is moisture-sensitive; this prevents hydrolysis and oxidation.
LightProtect from light (e.g., amber vial)Prevents potential photodegradation.[5][12]
Q2: My stock solution is showing a color change. What could be the cause and how can I prevent it?

A2: A color change in your stock solution is a common indicator of chemical degradation. The most likely culprits are oxidation or pH-related instability.

  • Oxidation: The phenylethylamine moiety could be susceptible to oxidation, especially when exposed to air and light over time.

  • pH shifts: The stability of the compound is pH-dependent. If the pH of your solution changes, it could lead to the deprotonation of the amine and imidazole groups, potentially making the compound more susceptible to degradation.

Troubleshooting Workflow:

cluster_solutions Preventative Measures start Color Change in Solution check_storage Review Storage Conditions (Light, Temp, Headspace) start->check_storage check_solvent Assess Solvent Purity & Age start->check_solvent check_ph Measure pH of Solution start->check_ph sol_storage Store aliquots under inert gas (Ar/N2) in amber vials at -20°C or -80°C check_storage->sol_storage If suboptimal sol_solvent Use fresh, high-purity, degassed solvents. Consider antioxidants (e.g., BHT). check_solvent->sol_solvent If questionable sol_ph Prepare solutions in an appropriate buffer to maintain a stable, acidic pH. check_ph->sol_ph If drifted end_node Prepare Fresh Solution Using Best Practices sol_storage->end_node sol_solvent->end_node sol_ph->end_node

Caption: Troubleshooting workflow for solution discoloration.

Q3: What is the best solvent for preparing stock solutions, and what concentration is recommended?

A3: The choice of solvent is critical for maintaining the stability of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in solution.

  • Recommended Solvents: Based on available data for similar compounds, methanol and chloroform are suitable solvents.[13] For biological experiments, sterile water or a buffered aqueous solution is often preferred. The dihydrochloride salt form is intended to enhance aqueous solubility.[3][14]

  • Solvent Quality: Always use high-purity, anhydrous solvents when preparing stock solutions for long-term storage. For aqueous solutions, use sterile, nuclease-free water.

  • Concentration: It is advisable to prepare a concentrated stock solution (e.g., 10-50 mM) and then dilute it to the final working concentration immediately before use. This minimizes the time the compound spends in a dilute, potentially less stable state.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of the solution is a critical factor influencing the stability of amine- and imidazole-containing compounds.[6][7]

  • Acidic pH: As a dihydrochloride salt, the compound will generate an acidic solution when dissolved in unbuffered water. This acidic environment helps to keep the amine and imidazole groups protonated, which is generally a more stable state.

  • Neutral to Basic pH: At neutral or basic pH, the amine and imidazole groups will be deprotonated to their free base forms. The free base is often more reactive and susceptible to degradation pathways such as oxidation.

Recommendation: For experiments in aqueous media, it is best to use a buffer system that maintains an acidic to slightly acidic pH (e.g., pH 4-6.5), depending on the specific requirements of your assay.

Q5: Can I freeze and thaw my stock solutions?

A5: Freeze-thaw cycles can be detrimental to the stability of many compounds.

  • Recommendation: It is best practice to aliquot your stock solution into single-use volumes and store them at -20°C or -80°C. This avoids repeated temperature fluctuations that can accelerate degradation.

  • Procedure: When you need to use the compound, remove one aliquot, allow it to thaw completely at room temperature, and then use it for your experiment. Discard any unused portion of the thawed aliquot.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a stable stock solution of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Materials:

  • 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride solid

  • High-purity, anhydrous methanol or sterile, nuclease-free water

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-weighing: Allow the container of the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Weighing: In a clean, dry weighing boat, carefully weigh out the desired amount of the compound.

  • Dissolution: Transfer the weighed solid to an appropriate sterile container (e.g., a 1.5 mL microcentrifuge tube or an amber vial). Add the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessing Solution Stability via HPLC

This protocol provides a general framework for assessing the stability of your compound in a specific experimental buffer over time.

Objective: To determine the percentage of the compound remaining after incubation under specific conditions.

Materials:

  • Stock solution of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

  • Experimental buffer

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like trifluoroacetic acid)

Procedure:

  • Initial Sample (T=0):

    • Dilute the stock solution to a known concentration in your experimental buffer.

    • Immediately inject a sample onto the HPLC and record the peak area of the compound. This will serve as your baseline (100% stability).

  • Incubation:

    • Incubate the remaining diluted solution under your experimental conditions (e.g., 37°C in an incubator).

  • Time-Point Samples:

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution.

    • Inject the aliquot onto the HPLC and record the peak area of the compound.

  • Data Analysis:

    • For each time point, calculate the percentage of the compound remaining using the following formula:

    % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Interpretation: Plot the % remaining against time to visualize the degradation kinetics of the compound under your experimental conditions.

Decision Tree for Stability Assessment:

start Need to Assess Stability in New Condition? protocol Follow Protocol 2: Assess Solution Stability via HPLC start->protocol data_analysis Analyze HPLC Data: Calculate % Remaining Over Time protocol->data_analysis decision Is >90% of Compound Remaining After Experiment Duration? data_analysis->decision stable Condition is Acceptable. Proceed with Experiment. decision->stable Yes unstable Condition is Unstable. Troubleshoot. decision->unstable No troubleshoot_options Modify Conditions: - Lower Temperature - Adjust pH - Add Antioxidants - Use Fresh Solutions More Frequently unstable->troubleshoot_options retest Re-run Stability Assessment troubleshoot_options->retest retest->data_analysis

Caption: Decision-making process for experimental condition stability.

By adhering to these guidelines and proactively troubleshooting potential stability issues, you can significantly enhance the quality and reliability of your experimental data when working with 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

References

  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Molekula. (n.d.). {2-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]phenyl}-amine dihydrochloride. Retrieved from [Link]

  • De Vita, D., et al. (2018). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(1H-Imidazol-1-yl)ethanamine (BSC). Retrieved from [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 3). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • PubMed Central. (2022, May 26). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

  • The PCCA Blog. (2022, March 16). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • MDPI. (2022, July 29). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • Academically. (2024, December 12). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Retrieved from [Link]

  • PubMed. (2013). Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • PubMed. (2011). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • PubMed Central. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]

  • PubMed. (2003). Microbial Degradation of Illicit Drugs, Their Precursors, and Manufacturing By-Products: Implications for Clandestine Drug Laboratory Investigation and Environmental Assessment. Retrieved from [Link]

  • IJSDR. (n.d.). DRUG STABILITY. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Phenylethylamine. Retrieved from [Link]

Sources

Technical Support Center: Navigating Off-Target Effects of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride and Related Compounds in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride and other novel small molecules. This guide is designed to provide practical, in-depth troubleshooting advice and experimental frameworks to help you anticipate, identify, and mitigate off-target effects in your cellular models. Given that 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a research chemical with a currently undefined biological target profile, this guide uses it as a case study for developing a rigorous experimental plan to deconvolute on- and off-target activities.

Our approach is grounded in the principle that every experimental system should be self-validating. We will explore the causality behind experimental choices, empowering you to generate robust, publication-quality data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns researchers face when working with poorly characterized compounds.

Q1: What are the most probable off-target classes for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride based on its structure?

A1: The structure of your compound contains two key pharmacophores that suggest potential off-target interactions. Understanding these can guide your initial counter-screening and experimental design.

  • Imidazole Ring: The imidazole moiety is a well-known structural feature in many drugs and is notorious for its ability to coordinate with the heme iron in cytochrome P450 (CYP) enzymes.[1][2] This interaction can lead to non-selective inhibition of various CYP isoforms (e.g., CYP3A4, CYP2C9, CYP1A2), which can profoundly impact cell metabolism and the disposition of other compounds in your media, leading to confounding results.[3][4]

  • Phenylethylamine Backbone: This is the core structure for a vast class of neuroactive compounds, including endogenous catecholamines (dopamine, norepinephrine) and many synthetic drugs.[5][6] Its presence strongly suggests potential interactions with aminergic G-protein coupled receptors (GPCRs) such as adrenergic, dopaminergic, and serotonergic receptors, as well as trace amine-associated receptors (TAARs).[7][8][9][10] These interactions can trigger a wide array of signaling cascades, affecting everything from cell proliferation to metabolism.

Q2: I'm observing high cytotoxicity at my target concentration. How do I determine if it's an on-target or off-target effect?

A2: This is a classic challenge. Cytotoxicity can arise from potent on-target modulation of a critical pathway or from hitting one or more off-targets essential for cell survival.[11] A multi-pronged approach is necessary to distinguish these possibilities:

  • SAR by Analogy: Test structurally related but inactive analogs of your compound. If they do not produce the same cytotoxicity, it suggests the effect is specific.

  • Target Engagement: If you have a hypothesized target, use a direct binding assay (e.g., Cellular Thermal Shift Assay - CETSA) to confirm that your compound engages the target at concentrations that cause cytotoxicity.

  • Genetic Validation: Use CRISPR/Cas9 or siRNA to knock down your hypothesized target.[12][13] If the knockdown phenocopies the cytotoxic effect of your compound, it provides strong evidence for on-target activity.[14][15] Conversely, if knockdown cells become resistant to your compound, this also validates the on-target mechanism.

  • Broad-Spectrum Antagonist/Inhibitor Screening: Co-treat cells with your compound and a panel of antagonists for likely off-target classes (e.g., a broad-spectrum adrenergic receptor antagonist). If an antagonist rescues the cytotoxic phenotype, you have a strong lead on an off-target pathway.

Q3: My compound's activity varies significantly across different cell lines. What could be the cause?

A3: Cell-line specific effects are a strong indicator of off-target interactions or differential expression of the primary target.[11] The proteomic and transcriptomic landscape of each cell line is unique. A likely cause is that the off-target protein is highly expressed or functionally critical in the sensitive cell lines, but not in the resistant ones. To investigate this, you should correlate your compound's activity with multi-omics data (e.g., from the Cancer Cell Line Encyclopedia - CCLE) to identify proteins whose expression patterns match the sensitivity profile.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides structured approaches to diagnose and resolve specific problems encountered during your experiments.

Issue 1: Inconsistent or Non-Reproducible Assay Results

Symptoms: High variability between replicate wells, plates, or experiments. Drifting IC50 values.

Possible Causes & Troubleshooting Steps:

Potential Cause Diagnostic Question Troubleshooting/Validation Protocol
Compound Instability/Solubility Is the compound precipitating in the assay media over time?1. Visual Inspection: Check for precipitate in wells under a microscope at the end of the assay. 2. Solubility Measurement: Determine the kinetic solubility of the compound in your specific assay buffer. 3. Remedy: Add a low percentage of DMSO or a non-ionic surfactant like Pluronic F-68. Always include a vehicle control with the same concentration of additives.
Assay Interference Does the compound interfere with the detection method (e.g., autofluorescence, luciferase inhibition)?1. Run a Counter-Screen: Test the compound in an assay format that lacks the biological target but uses the same readout technology.[16] 2. Example: For a luciferase reporter assay, test the compound's effect on purified luciferase enzyme in a cell-free system. 3. Remedy: If interference is confirmed, switch to an orthogonal detection method (e.g., from fluorescence to luminescence, or to a label-free impedance-based assay).
Cell Health & Plating Density Are cells healthy and plated uniformly?1. Monitor Cell Health: Regularly check for consistent morphology and doubling time. Perform mycoplasma testing. 2. Optimize Plating: Ensure even cell suspension before plating. Avoid edge effects by not using the outer wells of the plate for experimental data.[17]
Issue 2: Observed Phenotype Does Not Match Hypothesized Target's Function

Symptoms: A compound designed as a kinase inhibitor induces a phenotype related to GPCR signaling, or vice-versa.

Possible Causes & Troubleshooting Steps:

This scenario strongly suggests a potent off-target effect is dominating the cellular response. A systematic approach is required to identify the responsible pathway.

G A Unexpected Phenotype Observed B Hypothesize Off-Target Classes (e.g., GPCRs, Ion Channels, CYPs) Based on Compound Structure A->B C Phenotypic Screening B->C Functional D Proteomic Profiling B->D Binding E Run Broad Panel Screens (e.g., SafetyScreen44 from Eurofins, NIMH PDSP) C->E F Run Orthogonal Cellular Assays (e.g., Calcium Flux for GPCRs, Membrane Potential for Ion Channels) C->F G Thermal Proteome Profiling (TPP) or Affinity Chromatography-MS D->G H Analyze Data for Hits Correlating with Phenotype E->H F->H G->H I Validate Hits using CRISPR KO / siRNA H->I J Confirm with Specific Inhibitors or Activators of the Newly Identified Pathway H->J K Revise Mechanism of Action I->K J->K

Caption: Workflow for identifying the source of unexpected phenotypes.

  • Hypothesize Based on Structure: As with 2-Imidazol-1-yl-1-phenyl-ethylamine, the structure points towards aminergic GPCRs and CYPs.

  • Phenotypic Screening: Use high-content imaging or cell-based assays to build a "fingerprint" of the compound's effect.[18][19][20] This can be compared to databases of known drugs to find mechanistic similarities.

  • Proteomic Profiling: Employ unbiased methods to find direct binding partners.[21]

    • Thermal Proteome Profiling (TPP): Identifies proteins that are stabilized or destabilized upon compound binding.[22]

    • Activity-Based Protein Profiling (ABPP) / Chemical Proteomics: Uses modified probes to pull down and identify binding partners from cell lysates.[23][24]

  • Validate Hits: Once potential off-targets are identified, they must be validated. Use genetic methods (CRISPR/siRNA) to confirm that modulating the newly identified target phenocopies the compound's effect.[25][26]

Part 3: Key Experimental Protocols

Here we provide step-by-step methodologies for core experiments essential for validating on-target vs. off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if your compound binds to its intended target in a cellular environment.

Principle: Ligand binding stabilizes a protein, increasing its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining via Western Blot or mass spectrometry.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of plates with your compound at 10x the desired final concentration and another with vehicle (e.g., DMSO) for 1-2 hours.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis:

    • Western Blot: Analyze the supernatant by SDS-PAGE and Western Blot using an antibody specific to your target protein. Quantify band intensity.

    • Mass Spectrometry (TPP): For proteome-wide analysis, analyze the supernatant using LC-MS/MS.[22]

  • Data Interpretation: Plot the percentage of soluble protein against temperature for both treated and vehicle samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Phenotypic Validation

This protocol is the gold standard for confirming that a cellular phenotype is a result of modulating a specific gene product.[27][28]

Principle: Using a guide RNA (gRNA) to direct the Cas9 nuclease to a specific gene, creating a double-strand break that is repaired by non-homologous end joining, often resulting in a frameshift mutation and a functional knockout.[14]

Methodology:

  • gRNA Design: Design at least two different gRNAs targeting early exons of your gene of interest to minimize the chance of off-target effects from the gRNA itself. Include a non-targeting control gRNA.

  • Delivery: Deliver the Cas9 nuclease and the gRNA into your cells. Common methods include:

    • Lentiviral Transduction: For stable knockout cell lines.

    • Ribonucleoprotein (RNP) Electroporation: For transient, DNA-free editing.

  • Selection/Clonal Isolation: If using a plasmid with a selection marker, select for transduced cells. Isolate single cells into a 96-well plate to generate clonal populations.

  • Validation of Knockout: Expand clonal populations and validate the knockout at the genomic (Sanger sequencing of the target locus), transcript (RT-qPCR), and protein (Western Blot or flow cytometry) levels.

  • Phenotypic Assay: Test your compound on the validated knockout cell line alongside the parental (wild-type) cell line.

    • On-Target Effect: If the knockout line is significantly more resistant to your compound than the wild-type, it confirms the phenotype is on-target.

    • Off-Target Effect: If the knockout line shows the same sensitivity as the wild-type, the phenotype is likely due to an off-target effect.

Caption: Decision tree for validating on-target vs. off-target effects using CRISPR.

References

  • Sleno, L., & Emili, A. (2008). Proteomic methods for drug target discovery. Current Opinion in Chemical Biology. Available at: [Link]

  • Bit Bio. (n.d.). CRISPR knockout screening for drug target identification and validation using CRISPR-Ready ioMicroglia. Bit Bio. Available at: [Link]

  • MDPI. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]

  • Hutzler, J. M., et al. (2006). Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions. Chemical Research in Toxicology. Available at: [Link]

  • Helsby, N. A., et al. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition. Available at: [Link]

  • ResearchGate. (2002). (PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]

  • MacDonald, M. L., et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available at: [Link]

  • Bhat, R. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • EurekAlert!. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!. Available at: [Link]

  • Sadek, B. (2011). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. United Arab Emirates University. Available at: [Link]

  • MetwareBio. (n.d.). Using Proteomics to Improve the Drug Development Process. MetwareBio. Available at: [Link]

  • AMiner. (n.d.). Proteomic Methods for Drug Target Discovery. AMiner. Available at: [Link]

  • MDPI. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. Available at: [Link]

  • ACS Publications. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. Available at: [Link]

  • Hutzler, J. M., et al. (2006). Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: evidence for complex heme interactions. Chemical Research in Toxicology. Available at: [Link]

  • MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]

  • ResearchGate. (2015). The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. Available at: [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare.com. Available at: [Link]

  • Taylor & Francis Online. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today. Available at: [Link]

  • NIH. (2017). Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets. National Institutes of Health. Available at: [Link]

  • Greenshaw, A. J. (1993). 2-Phenylethylamine-induced changes in catecholamine receptor density: implications for antidepressant drug action. Progress in Neuro-psychopharmacology & Biological Psychiatry. Available at: [Link]

  • Lee, Y., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • NIH. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. National Institutes of Health. Available at: [Link]

  • Zucchi, R., et al. (2006). Trace amine-associated receptors and their ligands. British Journal of Pharmacology. Available at: [Link]

  • Technology Networks. (2024). Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. Available at: [Link]

  • siTOOLs Biotech. (2018). Performing target validation well. siTOOLs Biotech. Available at: [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. Available at: [Link]

  • Canal, C. E., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE. Available at: [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. Available at: [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Available at: [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University. Available at: [Link]

  • Frontiers. (2018). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Pharmacology. Available at: [Link]

  • NIH. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Available at: [Link]

  • NIH. (2024). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. National Institutes of Health. Available at: [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available at: [Link]

  • E-Cronicon. (2022). Review of pharmacological effects of imidazole derivatives. E-Cronicon. Available at: [Link]

  • NIH. (2010). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. National Institutes of Health. Available at: [Link]

  • NIH. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. National Institutes of Health. Available at: [Link]

  • Remuiñán, M. J., & Guitián, E. (2019). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to In Vivo Dosing with 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing and refining dosages for in vivo experiments using the novel compound 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride (hereafter referred to as "Compound IPE"). Given the limited public data on this specific molecule, this document emphasizes the fundamental principles and methodologies required to navigate the dose-finding process for any new chemical entity. Our approach is grounded in established pharmacological principles to ensure scientific rigor, safety, and the generation of reproducible data.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

Before initiating any animal studies, a thorough understanding of the compound's fundamental properties and the principles of dose extrapolation is critical. This section addresses the most common preliminary questions.

Q1: What is the first step in determining a starting dose for a novel compound like Compound IPE?

The initial step is not to select a dose, but to gather the necessary prerequisite data from in vitro experiments and literature analysis. A robust preclinical data package is the foundation for any informed in vivo study.[1][2] This involves:

  • Literature Review: Investigate compounds with similar structures or mechanisms of action. Compound IPE possesses a phenylethylamine backbone, a class of compounds known to interact with various receptors in the central nervous system, and an imidazole group, which is a feature in many antifungal agents and other bioactive molecules.[3][4][5]

  • In Vitro Efficacy: Determine the half-maximal effective or inhibitory concentration (EC₅₀ or IC₅₀) in relevant cell-based assays. This provides a quantitative measure of the compound's potency at the cellular level.

  • In Vitro Cytotoxicity: Establish the half-maximal cytotoxic concentration (CC₅₀) to understand the compound's toxicity profile against various cell lines. The ratio of cytotoxicity to efficacy (the therapeutic index) is a crucial early indicator of a compound's potential.

These data points are essential for the initial estimation of a starting dose for in vivo experiments.

Table 1: Essential Preclinical Data for Initial Dose Estimation

ParameterDescriptionExample ValueImportance
IC₅₀ / EC₅₀ The concentration that produces 50% of the maximal inhibitory or effective response in a relevant in vitro assay.0.7 µMEstablishes the biological potency of the compound.
Cytotoxicity (CC₅₀) The concentration that causes the death of 50% of cells in a cytotoxicity assay.70 µMProvides an early assessment of the compound's toxicity.
Mechanism of Action The specific biochemical interaction through which the compound produces its effect.e.g., Sigma-1 receptor antagonistGuides the selection of appropriate animal models and biomarkers.[4]
Solubility The ability of the compound to dissolve in various solvents to form a homogenous solution.VariesCritical for developing a suitable formulation for in vivo administration.
Q2: How do I translate my in vitro IC₅₀/EC₅₀ data to an in vivo starting dose?

Direct translation is not possible. However, the in vitro data serves as a benchmark. A common, though highly conservative, starting point for a dose-range finding study is to aim for a plasma concentration (Cmax) in the animal that is comparable to the in vitro IC₅₀ or EC₅₀ value. More robust methods, such as allometric scaling based on data from similar compounds, are highly recommended.

Q3: What is allometric scaling and why is it important for interspecies dose conversion?

Allometric scaling is a method used to extrapolate drug doses between different animal species based on the principle that many physiological processes scale in proportion to body size.[6] It is more accurate than simple weight-based (mg/kg) scaling because it accounts for differences in metabolic rates, which do not scale linearly with body weight.[7][8] The fundamental relationship is often expressed by the power-law equation:

Y = a * W^b

Where Y is the physiological parameter (e.g., clearance), W is body weight, and 'a' and 'b' are constants.[6] For dose calculation, Body Surface Area (BSA) normalization is a widely accepted method of allometric scaling.[9][10]

Table 2: Standard Interspecies Dose Conversion Factors (Based on Body Surface Area)

FromTo Mouse (20g)To Rat (200g)To Rabbit (1.8kg)To Dog (10kg)To Human (70kg)
Mouse (Km=3) 10.50.250.120.08
Rat (Km=6) 210.50.250.16
Rabbit (Km=12) 4210.50.32
Dog (Km=20) 8.34.22.110.54
Human (Km=37) 12.36.23.11.81

To calculate the dose: Dose (mg/kg) in Species B = Dose (mg/kg) in Species A x (Km of Species A / Km of Species B). Data adapted from established FDA guidelines.[9]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides practical, step-by-step guidance for overcoming common challenges in the dose-refinement process.

Issue: Poor Solubility of Compound IPE for In Vivo Administration

Cause: The physicochemical properties of Compound IPE dihydrochloride may lead to poor solubility in standard aqueous vehicles like saline or PBS. The hydrochloride salt form is intended to enhance aqueous solubility, but co-solvents may still be necessary.[3]

Solution: Systematic Vehicle Screening Protocol

  • Objective: To identify a safe and effective vehicle that can solubilize Compound IPE at the desired concentration.

  • Materials: Compound IPE, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Carboxymethyl cellulose (CMC), Sterile Saline (0.9% NaCl), Sterile Water.

  • Procedure:

    • Step 1: Initial Solubility Test. Attempt to dissolve Compound IPE in sterile saline or PBS at the target concentration.

    • Step 2: Co-Solvent Systems. If insoluble, test a series of common co-solvent systems. A widely used formulation for non-polar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[11]

      • Start by dissolving Compound IPE in a minimal amount of DMSO (e.g., 5-10% of the final volume).

      • Add PEG300 (e.g., 30-40% of the final volume) and vortex thoroughly.

      • Add a surfactant like Tween 80 (e.g., 5% of the final volume) and mix.

      • Bring the solution to the final volume with sterile saline.

    • Step 3: Suspension Formulation. If the compound is still not soluble, a suspension may be necessary.

      • Prepare a 0.5% solution of low-viscosity CMC in sterile water.

      • Levigate the powdered Compound IPE with a small amount of the CMC vehicle to form a paste, then gradually add the remaining vehicle while stirring to create a uniform suspension.[11]

  • Validation: Before use in a full study, administer the chosen vehicle alone (a "vehicle control" group) to a small cohort of animals to ensure it does not produce any adverse effects.

Diagram 1: Decision Workflow for Vehicle Selection

G start Start: Determine Target Concentration test_saline Test Solubility in Saline/PBS start->test_saline is_soluble Is it Soluble? test_saline->is_soluble use_saline Use Saline/PBS Vehicle is_soluble->use_saline Yes test_cosolvent Test Co-Solvent System (e.g., DMSO/PEG300/Tween 80) is_soluble->test_cosolvent No validate_vehicle Validate Vehicle in Animals (Vehicle-Only Control Group) use_saline->validate_vehicle is_soluble_co Is it Soluble? test_cosolvent->is_soluble_co use_cosolvent Use Co-Solvent Vehicle is_soluble_co->use_cosolvent Yes prepare_suspension Prepare Suspension (e.g., 0.5% CMC) is_soluble_co->prepare_suspension No use_cosolvent->validate_vehicle use_suspension Use Suspension Vehicle prepare_suspension->use_suspension use_suspension->validate_vehicle end Proceed to Dose-Range Finding Study validate_vehicle->end

Caption: A stepwise process for selecting an appropriate in vivo administration vehicle.

Issue: How to Determine the Maximum Tolerated Dose (MTD)

Cause: Administering a dose that is too high can lead to overt toxicity and animal morbidity, confounding experimental results. Conversely, a dose that is too low may show no effect. A dose-range finding study is essential to identify a safe and potentially effective dose range.[12]

Solution: Protocol for a Dose Escalation Study

  • Objective: To determine the MTD, defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

  • Animal Model: Use the same species, strain, and sex as planned for the main efficacy study (e.g., C57BL/6 mice, male, 8 weeks old).

  • Group Design:

    • Group 1: Vehicle Control (n=3-5)

    • Group 2: Low Dose (e.g., 1 mg/kg) (n=3-5)

    • Group 3: Mid Dose (e.g., 10 mg/kg) (n=3-5)

    • Group 4: High Dose (e.g., 50 mg/kg) (n=3-5)

    • Group 5: Very High Dose (e.g., 100 mg/kg) (n=3-5) (Note: Dose levels should be selected based on literature for similar compounds or initial estimations. A logarithmic or semi-log spacing is common).

  • Procedure:

    • Step 1: Acclimatize animals for at least one week before the study begins.

    • Step 2: Record baseline body weight for all animals.

    • Step 3: Administer a single dose of Compound IPE or vehicle via the intended route (e.g., intraperitoneal injection).

    • Step 4: Monitor animals daily for a minimum of 7-14 days.

  • Endpoints to Monitor:

    • Clinical Signs: Observe for any signs of distress, such as lethargy, ruffled fur, abnormal posture, or changes in behavior. Use a standardized clinical scoring system.

    • Body Weight: Weigh each animal daily. A weight loss of >10-15% is a common indicator of toxicity.

    • Mortality: Record any deaths.

  • Analysis: The MTD is the highest dose at which no mortality and no significant adverse clinical signs or body weight loss are observed. This dose, and several doses below it, can then be used in subsequent efficacy studies.

Diagram 2: The Therapeutic Window Concept

G cluster_0 Dose-Response Spectrum cluster_1 Therapeutic Window a Increasing Dose → med_node Minimum Effective Dose (MED) (Lowest dose with desired effect) mtd_node Maximum Tolerated Dose (MTD) (Highest dose without unacceptable toxicity) toxic Toxic Dose Range ineffective Ineffective Dose Range

Caption: The optimal dose for an experiment lies within the therapeutic window.

Part 3: Advanced Considerations & Efficacy Studies

Once an MTD is established, the focus shifts to demonstrating a dose-dependent effect on the biological target of interest.

Q4: How do I design a study to show a dose-response relationship?

A dose-response study is crucial for demonstrating that the observed biological effect is directly related to the administration of Compound IPE.[13]

  • Dose Selection: Choose at least 3-4 dose levels. These should include a dose at or near the MTD, and several lower doses (e.g., MTD, MTD/2, MTD/4). This range is more likely to capture the dynamic portion of the dose-response curve.

  • Group Size: Increase the number of animals per group (n=8-12 is common) compared to the MTD study to achieve sufficient statistical power.

  • Controls: Always include a vehicle control group. A positive control group (a known effective compound) is also highly recommended to validate the experimental model.

  • Endpoints: Measure a specific, quantifiable biomarker related to the compound's mechanism of action. For example, if Compound IPE is a kinase inhibitor, measure the phosphorylation of its target protein in tumor tissue.

By following these structured, evidence-based methodologies, researchers can confidently and systematically refine the dosage of novel compounds like 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride for in vivo experiments, ensuring the generation of high-quality, reproducible, and impactful scientific data.

References

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

  • Barn World. (2024). Can Animal Scales Help with Dosage Calculations for Medications?[Link]

  • Chemycal. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]

  • Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. [Link]

  • Allometric Scaling Calculator. (n.d.). Allometric Scaling Calculator. [Link]

  • PubMed. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study?. [Link]

  • BG RCI. (2006). TOXICOLOGICAL EVALUATIONS - Imidazole. [Link]

  • ResearchGate. (2025). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. [Link]

  • MDPI. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. [Link]

  • PubMed Central. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. [Link]

  • PubMed. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. [Link]

Sources

Validation & Comparative

Validating Target Engagement of Novel Bioactive Compounds: A Comparative Guide Featuring 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive compound to understanding its precise mechanism of action is both critical and complex. A key milestone in this journey is the validation of target engagement – confirming that a molecule interacts with its intended biological target in a relevant physiological context.[1][2][3] This guide provides an in-depth comparison of modern techniques to validate the target engagement of novel compounds, using the illustrative case of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a compound with potential therapeutic activity yet an uncharacterized molecular target.

The structure of this compound, featuring an imidazole ring and a phenylethylamine backbone, is reminiscent of scaffolds found in inhibitors of enzymes such as lanosterol 14α-demethylase (CYP51), suggesting a potential starting point for investigation.[4] However, without a confirmed target, a systematic approach to target deconvolution and validation is paramount. This guide will explore and compare various methodologies, from initial in silico predictions to rigorous in vitro and cell-based validation assays.

The Imperative of Target Engagement Validation

Confirming that a compound binds to its intended molecular target is a cornerstone of early drug discovery.[1] Target engagement assays provide direct evidence of this interaction, enabling rational decision-making for lead optimization and mechanism-of-action studies.[1][2] Failure to rigorously validate target engagement can lead to the pursuit of non-viable candidates, wasting significant time and resources.[5][6]

A Multi-Faceted Approach to Target Validation

A robust target validation strategy employs a combination of computational, biophysical, and cellular methods. This orthogonal approach provides a comprehensive understanding of the compound-target interaction, from binding affinity to cellular efficacy.

Phase 1: In Silico Target Prediction and Prioritization

Given the novelty of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a logical first step is to employ computational methods to predict potential protein targets. Techniques such as chemical similarity searching, pharmacophore modeling, and molecular docking can be used to screen large databases of protein structures and identify those with binding sites that are complementary to the compound's structure.

Experimental Workflow: In Silico Target Prediction

in_silico_workflow cluster_input Input cluster_prediction Prediction Methods cluster_database Databases cluster_output Output Compound 2-Imidazol-1-yl-1-phenyl- ethylamine dihydrochloride (SMILES/3D Structure) Similarity Chemical Similarity (e.g., Tanimoto) Compound->Similarity Pharmacophore Pharmacophore Modeling Compound->Pharmacophore Docking Molecular Docking (e.g., AutoDock, Glide) Compound->Docking TargetList Prioritized List of Potential Targets Similarity->TargetList Pharmacophore->TargetList Docking->TargetList DB Protein Databases (e.g., PDB, ChEMBL) DB->Similarity DB->Pharmacophore DB->Docking

Caption: In Silico Target Prediction Workflow.

This initial screening provides a list of candidate targets that can then be experimentally validated using the techniques described below. For the purpose of this guide, let us hypothesize that our in silico screen identified a specific kinase, "Kinase X," as a high-probability target for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Phase 2: In Vitro Biophysical and Biochemical Validation

Once a putative target is identified, the next crucial step is to confirm direct physical binding and to characterize the interaction in vitro. A variety of biophysical and biochemical techniques are available, each with its own strengths and limitations.[7][8]

Comparison of Key In Vitro Target Engagement Assays
Technique Principle Key Outputs Advantages Disadvantages
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.[9][10]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[11]Label-free, provides a complete thermodynamic profile.[11]Requires relatively large amounts of pure protein and compound.[9]
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.[12][13]Binding affinity (KD), association (kon) and dissociation (koff) rates.[14]Real-time, label-free, high throughput.[8][15]Requires immobilization of one binding partner, which may affect its activity.[8]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay Measures the change in protein melting temperature (Tm) upon ligand binding.[5][6]ΔTm (indicative of binding and stabilization).High-throughput, low sample consumption.Indirect measure of binding, may not be suitable for all proteins.
Biochemical Enzyme Activity Assays Measures the effect of the compound on the catalytic activity of the target enzyme.[16][17]IC50/EC50, mechanism of inhibition (e.g., competitive, non-competitive).[18][19][20]Direct measure of functional consequence of binding.Target must be an enzyme, requires a specific assay for the enzyme's activity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol outlines the steps for validating the binding of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride to our hypothetical "Kinase X."

Objective: To determine the binding affinity and thermodynamic parameters of the compound-protein interaction.

Materials:

  • Purified "Kinase X" protein (e.g., >95% purity)

  • 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

  • ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT)

Methodology:

  • Sample Preparation:

    • Dialyze the purified "Kinase X" protein against the assay buffer overnight to ensure buffer matching.

    • Prepare a stock solution of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in the same assay buffer.

    • Determine the accurate concentrations of both the protein and the compound.

  • ITC Experiment Setup:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell of the ITC instrument.

    • Load the compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

    • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

  • Data Acquisition:

    • Initiate the titration experiment. The instrument will inject small aliquots of the compound into the protein solution and measure the resulting heat changes.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Phase 3: Cell-Based Target Engagement Validation

While in vitro assays confirm direct binding, it is crucial to demonstrate that the compound engages its target within the complex environment of a living cell.[2][3][21] Cellular target engagement assays provide this critical piece of evidence.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells and tissues.[22][23][24][25][26] The principle is based on the ligand-induced thermal stabilization of the target protein.[22][23]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

cetsa_workflow cluster_cell_treatment 1. Cell Treatment cluster_heating 2. Heating cluster_lysis_separation 3. Lysis & Separation cluster_detection 4. Detection cluster_analysis 5. Data Analysis TreatCells Treat intact cells with 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride or vehicle control HeatCells Heat cells to a range of temperatures TreatCells->HeatCells Lysis Lyse cells HeatCells->Lysis Separation Separate soluble proteins from precipitated aggregates Lysis->Separation Detection Quantify the amount of soluble 'Kinase X' (e.g., Western Blot, ELISA) Separation->Detection Analysis Plot soluble protein vs. temperature to generate CETSA curves Detection->Analysis

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Experimental Protocol: CETSA® with Western Blot Readout

Objective: To determine if 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride stabilizes "Kinase X" in intact cells.

Materials:

  • Cell line expressing "Kinase X" (e.g., HEK293T overexpressing the kinase)

  • 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

  • Cell culture reagents

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific for "Kinase X"

  • Western blotting reagents and equipment

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the compound at various concentrations or a single high concentration, alongside a vehicle control, for a defined period (e.g., 1-2 hours).

  • Heating:

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble "Kinase X" in each sample by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble "Kinase X" as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Other Cellular Target Engagement Methods

Beyond CETSA, other powerful techniques exist for confirming target engagement in a cellular context:

  • NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a target protein by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.[1] It provides real-time, quantitative data on intracellular target engagement.[1]

  • In-Cell Western™ Assay: This immunocytochemical method allows for the quantification of target protein levels and post-translational modifications in response to compound treatment, providing indirect but valuable evidence of target engagement.

  • Chemoproteomic Approaches: Advanced mass spectrometry-based methods can identify the targets of a compound on a proteome-wide scale, offering an unbiased view of both on-target and off-target interactions.[2]

Conclusion: A Synergistic Approach for Confident Target Validation

Validating the target engagement of a novel compound like 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride requires a multi-pronged, evidence-based approach. Beginning with in silico predictions to generate hypotheses, followed by rigorous in vitro biophysical and biochemical characterization, and culminating in definitive cell-based assays, researchers can build a compelling case for a compound's mechanism of action.

The comparison of techniques provided in this guide highlights that there is no single "best" method. The choice of assay depends on the specific research question, the nature of the target protein, and the available resources. By employing a combination of orthogonal methods, such as the direct binding measurements from ITC or SPR and the cellular confirmation from CETSA, scientists can confidently validate target engagement and accelerate the progression of promising compounds in the drug discovery pipeline.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Frontiers in Cell and Developmental Biology. (2023, February 23). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]

  • National Institutes of Health. (2023, February 24). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determining target engagement in living systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • YouTube. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery. Retrieved from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • National Institutes of Health. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • MDPI. (n.d.). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Retrieved from [Link]

  • bioRxiv. (2022, February 17). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Retrieved from [Link]

  • MDPI. (2022, June 16). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. Retrieved from [Link]

  • ResearchGate. (n.d.). The surface plasmon resonance (SPR) for the study of the targeted.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. Retrieved from [Link]

  • Chemsigma. (n.d.). 2-IMIDAZOL-1-YL-1-PHENYL-ETHYLAMINE DIHYDROCHLORIDE [24169-73-1]. Retrieved from [Link]

  • MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Target engagement in lead generation. Retrieved from [Link]

Sources

A Comprehensive Guide to the Cross-Reactivity Profile of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the potential cross-reactivity profile of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes information on structurally similar compounds to predict likely primary and off-target interactions. We will explore the scientific rationale behind potential cross-reactivity, present a framework for experimental validation, and provide detailed protocols for key assays.

Introduction: A Molecule of Two Moieties

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a fascinating molecule that marries two pharmacologically significant scaffolds: an imidazole ring and a phenethylamine backbone. This unique combination suggests a complex pharmacological profile with the potential for a range of biological activities. Imidazole derivatives are renowned for their diverse therapeutic applications, including antifungal, antibacterial, and anticancer properties[1][2][3][4][5]. Conversely, the phenethylamine structure is the foundation for a vast class of psychoactive compounds that modulate monoaminergic systems, acting as stimulants, hallucinogens, and antidepressants[6][7].

The critical question for any novel compound is its selectivity. Cross-reactivity with unintended biological targets can lead to adverse effects and therapeutic failure. This guide will, therefore, provide a predictive cross-reactivity profile for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, drawing on the known pharmacology of its constituent moieties. We will also present a clear, actionable strategy for empirical validation.

Predicted Primary Biological Targets and Rationale

Based on its chemical structure, 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride has two primary, predictable classes of biological targets:

  • Sterol 14α-demethylase (CYP51): The presence of the imidazole ring is a strong indicator of potential activity against CYP51, a critical enzyme in the ergosterol biosynthesis pathway in fungi and protozoa[3][8][9]. Azole antifungals, a major class of CYP51 inhibitors, function through the coordination of a nitrogen atom in the imidazole or triazole ring with the heme iron at the enzyme's active site[8][9]. Structurally similar compounds, such as 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives, have demonstrated potent antiprotozoal activity, presumably through this mechanism[10].

  • Monoamine Transporters (DAT, SERT, NET): The phenethylamine core is a well-established pharmacophore for ligands of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters[11][12][13]. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Phenethylamine and its derivatives are known to inhibit this reuptake and can even induce transporter-mediated efflux, leading to increased synaptic concentrations of monoamines[11][14][15][16][17].

The following diagram illustrates the predicted dual-targeting nature of the molecule.

cluster_compound 2-Imidazol-1-yl-1-phenyl-ethylamine cluster_imidazole Imidazole Moiety cluster_phenethylamine Phenethylamine Moiety cluster_targets Predicted Primary Targets Compound 2-Imidazol-1-yl-1-phenyl-ethylamine Imidazole Imidazole Ring Compound->Imidazole Phenethylamine Phenethylamine Backbone Compound->Phenethylamine CYP51 CYP51 Imidazole->CYP51 Inhibition Monoamine_Transporters Monoamine Transporters (DAT, SERT, NET) Phenethylamine->Monoamine_Transporters Modulation

Caption: Predicted dual-targeting mechanism.

Comparative Cross-Reactivity Analysis: A Predictive Framework

In the absence of direct experimental data for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, we can construct a predictive cross-reactivity profile by examining data from commercially available safety screening panels and the known off-target profiles of related compounds. Companies like Eurofins Discovery offer standardized panels, such as the SafetyScreen44, which assess the activity of a compound against a broad range of common off-targets[1][4][6][18].

Below is a comparative table outlining the predicted cross-reactivity of our compound of interest against a representative panel of targets, with comparisons to known CYP51 inhibitors (e.g., Ketoconazole) and a common phenethylamine (Amphetamine).

Target ClassSpecific TargetPredicted Activity of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochlorideComparative Activity of KetoconazoleComparative Activity of AmphetamineRationale for Inclusion in Panel
Enzymes CYP51 (Fungal) High (Inhibitor) High (Inhibitor)Low/NonePredicted primary target based on imidazole moiety.
CYP3A4 (Human) Moderate-High (Inhibitor)High (Inhibitor)Low/NoneImidazole-containing drugs are known to inhibit human CYP isoforms.
Monoamine Oxidase A (MAO-A) Moderate (Inhibitor)Low/NoneModerate (Inhibitor)Phenethylamines can inhibit MAO enzymes.
Monoamine Oxidase B (MAO-B) Moderate (Inhibitor)Low/NoneHigh (Inhibitor)Phenethylamines can inhibit MAO enzymes.
Transporters Dopamine Transporter (DAT) High (Inhibitor/Substrate) Low/NoneHigh (Inhibitor/Substrate)Predicted primary target based on phenethylamine moiety.
Serotonin Transporter (SERT) High (Inhibitor/Substrate) Low/NoneModerate (Inhibitor/Substrate)Predicted primary target based on phenethylamine moiety.
Norepinephrine Transporter (NET) High (Inhibitor/Substrate) Low/NoneHigh (Inhibitor/Substrate)Predicted primary target based on phenethylamine moiety.
GPCRs Adrenergic α1 Receptor ModerateLowModeratePhenethylamines can have affinity for adrenergic receptors.
Adrenergic β2 Receptor Low-ModerateLowModeratePhenethylamines can have affinity for adrenergic receptors.
Dopamine D2 Receptor ModerateLowModeratePotential for interaction due to modulation of dopamine signaling.
Serotonin 5-HT2A Receptor ModerateLowModerate-HighCommon off-target for psychoactive compounds.
Ion Channels hERG ModerateModerate-HighLowA critical safety target; many drugs, including some azoles, can inhibit hERG.

Experimental Protocols for Cross-Reactivity Profiling

To empirically determine the cross-reactivity profile of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a tiered approach is recommended. This involves initial broad screening followed by more focused mechanistic studies on identified "hits".

Tier 1: Broad Off-Target Screening

The first step is to perform a broad screen against a panel of receptors, transporters, ion channels, and enzymes. A service like the Eurofins SafetyScreen44 or a similar in-house panel is ideal for this purpose[4][6][18].

Experimental Workflow: Broad Cross-Reactivity Screening

Compound 2-Imidazol-1-yl-1-phenyl- ethylamine dihydrochloride (10 µM solution) Panel SafetyScreen44 Panel (Receptors, Ion Channels, Transporters, Enzymes) Compound->Panel Binding_Assay Radioligand Binding Assays Panel->Binding_Assay Functional_Assay Functional Assays (e.g., Enzyme Activity, Ca2+ Flux) Panel->Functional_Assay Data_Analysis Data Analysis (% Inhibition) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Hit_Identification Hit Identification (>50% Inhibition) Data_Analysis->Hit_Identification

Caption: Workflow for broad off-target screening.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Concentration: The compound is typically tested at a final concentration of 10 µM in duplicate in each assay of the panel.

  • Radioligand Binding Assays: For receptor and transporter targets, these assays measure the displacement of a specific, high-affinity radioligand from its target by the test compound.

  • Enzyme Inhibition Assays: For enzymatic targets, these assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of the test compound.

  • Data Analysis: The results are expressed as the percentage of inhibition of binding or enzyme activity compared to a vehicle control.

  • Hit Identification: A "hit" is typically defined as a compound that produces >50% inhibition at the screening concentration.

Tier 2: Dose-Response and Mechanistic Studies for Primary Targets

For the predicted primary targets, more detailed studies are required to determine potency and mechanism of action.

4.2.1. CYP51 Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the metabolic activity of recombinant human or fungal CYP51.

Step-by-Step Protocol:

  • Reagents: Recombinant CYP51 enzyme, a suitable substrate (e.g., lanosterol), NADPH, and a detection system to measure product formation (e.g., LC-MS/MS).

  • Incubation: Incubate the enzyme, substrate, and varying concentrations of the test compound.

  • Reaction Initiation: Initiate the reaction by adding NADPH.

  • Reaction Termination: Stop the reaction after a defined time with a suitable quenching agent (e.g., acetonitrile).

  • Analysis: Quantify the amount of product formed using LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.2.2. Monoamine Transporter Uptake Assay

Principle: This assay measures the inhibition of radiolabeled monoamine uptake into cells expressing the specific transporter.

Step-by-Step Protocol:

  • Cell Culture: Use cell lines stably expressing human DAT, SERT, or NET.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Uptake Initiation: Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

  • Uptake Termination: After a short incubation period, rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of uptake for each transporter.

Conclusion

The dual imidazole and phenethylamine nature of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride suggests a complex pharmacological profile with high potential for activity at both CYP51 and monoamine transporters. While this dual activity could be therapeutically beneficial in certain contexts, it also necessitates a thorough investigation of its cross-reactivity profile to ensure selectivity and safety. The experimental framework outlined in this guide provides a robust strategy for elucidating the on- and off-target activities of this compound, enabling a data-driven assessment of its therapeutic potential. By combining predictive analysis based on known pharmacophores with rigorous experimental validation, researchers can confidently advance the development of this and other novel chemical entities.

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]

  • Lepesheva, G. I., & Waterman, M. R. (2007). Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(3), 467–477. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen87 Panel. Retrieved from [Link]

  • Hubbard, K. E., et al. (2017). CYP51 is the functional target by which imidazole antifungals enhance oligodendrocyte formation. Nature Communications, 8, 14234. [Link]

  • Gao, Z., et al. (2025). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry. [Link]

  • Shukla, S. J., et al. (2015). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... ResearchGate. [Link]

  • Warrilow, A. G., et al. (2013). Resistance to antifungals that target CYP51. Fungal Genetics and Biology, 57, 10-22. [Link]

  • de Souza, W., et al. (2026). Econazole Exhibits In Vitro and In Vivo Efficacy Against Leishmania amazonensis. Molecules, 31(2), 249. [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods, 99, 106609. [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Journal of Pharmacological and Toxicological Methods, 99, 106609. [Link]

  • Eurofins Discovery. (2024). Eurofins Discovery. [Link]

  • Mewshaw, R. E., et al. (2002). Studies toward the discovery of the next generation of antidepressants. 3. Dual 5-HT1A and serotonin transporter affinity within a class of N-aryloxyethylindolylalkylamines. Journal of Medicinal Chemistry, 45(15), 3245-3257. [Link]

  • Gurda, B. L., et al. (2012). Examining the cross-reactivity and neutralization mechanisms of a panel of mAbs against adeno-associated virus serotypes 1 and 5. Molecular Therapy, 20(5), 974-981. [Link]

  • EuroscreenFast. (n.d.). Receptor family-based profiling panels. Retrieved from [Link]

  • Cyrex Laboratories. (n.d.). Cyrex Tests & Arrays. Retrieved from [Link]

  • Wilson, A. L., et al. (1991). Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response. Neuropharmacology, 30(8), 843-849. [Link]

  • Krystofova, S., et al. (2017). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. Bioinformatics, 33(14), 2150-2157. [Link]

  • Kundu, D., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 78-87. [Link]

  • Xie, Z., et al. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. Journal of Pharmacology and Experimental Therapeutics, 325(2), 617-628. [Link]

  • Ananthan, S., et al. (2022). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action. RSC Advances, 12(10), 6068-6080. [Link]

  • Gatmon, Y., et al. (2017). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. ACS Chemical Neuroscience, 8(8), 1639-1647. [Link]

  • Ramamoorthy, S., et al. (1991). Pharmacological characteristics of high-affinity serotonin uptake systems established through gene transfer. Journal of Pharmacology and Experimental Therapeutics, 256(2), 734-740. [Link]

  • Haque, M. S., et al. (2023). Validation and Improvement of a Rapid, CRISPR-Cas-Free RPA-PCRD Strip Assay for On-Site Genomic Surveillance and Quarantine of Wheat Blast. International Journal of Molecular Sciences, 24(22), 16421. [Link]

  • Evrard, D. A., et al. (2005). Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters, 15(4), 911-914. [Link]

  • Husbands, S. M., et al. (2015). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. ACS Chemical Neuroscience, 6(8), 1369-1375. [Link]

  • Kundu, D., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 78-87. [Link]

  • Wang, S., et al. (2020). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature Communications, 11(1), 2496. [Link]

  • Li, Q., et al. (2004). Pharmacological and genetic characterization of two selective serotonin transporter ligands: 2-[2-(dimethylaminomethylphenylthio)]-5-fluoromethylphenylamine (AFM) and 3-amino-4-[2-(dimethylaminomethyl-phenylthio)]benzonitrile (DASB). Journal of Pharmacology and Experimental Therapeutics, 308(2), 521-529. [Link]

  • Revel, F. G., et al. (2012). Brain-Specific Overexpression of Trace Amine-Associated Receptor 1 Alters Monoaminergic Neurotransmission and Decreases Sensitivity to Amphetamine. Neuropsychopharmacology, 37(10), 2302-2315. [Link]

  • Gainetdinov, R. R., & Caron, M. G. (2003). Monoamine transporters: from genes to behavior. Annual Review of Pharmacology and Toxicology, 43, 261-284. [Link]

  • Mannangatti, P., et al. (2012). Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference. Journal of Biological Chemistry, 287(6), 4229-4240. [Link]

  • Morón, J. A., et al. (2002). Dopamine uptake through the norepinephrine transporter in brain regions with low levels of the dopamine transporter: evidence from knock-out mouse lines. The Journal of Neuroscience, 22(2), 389-395. [Link]

  • Xie, Z., et al. (2008). β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. ResearchGate. [Link]

  • Carvelli, L., et al. (2014). β-phenylethylamine Requires the Dopamine Transporter to Increase Extracellular Dopamine in C. elegans Dopaminergic Neurons. Neuroscience Insights, 9, 1-8. [Link]

  • Carvelli, L., et al. (2014). β-Phenylethylamine requires the dopamine transporter to increase extracellular dopamine in Caenorhabditis elegans dopaminergic neurons. Neuroscience Insights, 9, 1-8. [Link]

  • Rodriguez, M., et al. (1996). Action of beta-phenylethylamine and related amines on nigrostriatal dopamine neurotransmission. European Journal of Pharmacology, 299(1-3), 83-91. [Link]

Sources

Efficacy of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride versus other imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of 1-Phenyl-2-(1H-imidazol-1-yl) Derivatives Versus Other Imidazole-Based Compounds

This guide provides a comprehensive comparison of the efficacy of a significant class of imidazole derivatives, namely 1-phenyl-2-(1H-imidazol-1-yl) structures, against other established imidazole-based therapeutic agents. While direct, published efficacy data for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is limited, this document focuses on its core structural class, which has been the subject of extensive research. We will delve into the mechanistic underpinnings, compare quantitative performance data from antifungal, antiparasitic, and anti-inflammatory studies, and provide detailed experimental protocols for researchers.

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous drugs due to its unique electronic characteristics and ability to bind with various biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antifungal, anticancer, antibacterial, and anti-inflammatory effects.[3][4] This guide aims to synthesize data from multiple studies to provide a clear, evidence-based comparison for drug development professionals.

Section 1: Core Mechanisms of Action: From Fungi to Inflammation

The therapeutic versatility of imidazole compounds stems from their ability to interact with specific enzymes and signaling pathways. While different derivatives are optimized for different targets, some common mechanistic themes emerge.

The Primary Antifungal Mechanism: Inhibition of Ergosterol Synthesis

The most well-documented mechanism for azole antifungals, including imidazoles like ketoconazole and miconazole, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[5]

By binding to the heme iron atom in the active site of CYP51, imidazole antifungals disrupt the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane and inhibiting growth.[6]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition cluster_outcome Cellular Consequence Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Demethylation CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps Toxic_Sterols Toxic Sterol Accumulation Ergosterol_Depletion Ergosterol Depletion Imidazole Imidazole Antifungal (e.g., Ketoconazole) Imidazole->CYP51 Inhibits Membrane_Disruption Cell Membrane Disruption & Fungal Cell Death Ergosterol_Depletion->Membrane_Disruption Toxic_Sterols->Membrane_Disruption

Figure 1: Mechanism of imidazole antifungal activity via CYP51 inhibition.
Diverse Mechanisms in Cancer and Inflammation

Beyond mycology, imidazole derivatives exhibit anticancer activity through various pathways, including the inhibition of kinases, induction of apoptosis, and cell-cycle arrest.[7][8] Certain imidazole-based compounds have also been developed to target histone deacetylases (HDACs), which are involved in cancer cell motility and metastasis.[8]

In the context of inflammation, some imidazole antimycotics have demonstrated the ability to inhibit the production of pro-inflammatory mediators like leukotriene B4 and attenuate calcium (Ca2+) influx in neutrophils, key events in the inflammatory cascade.[9]

Section 2: Comparative Efficacy Analysis: A Data-Driven Overview

The efficacy of a compound is best understood through quantitative data. This section compares the performance of 1-phenyl-2-(1H-imidazol-1-yl)ethanol derivatives and other key imidazoles across different therapeutic applications.

Antifungal Potency

Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's in vitro antifungal activity, representing the lowest concentration that prevents visible fungal growth. Studies have shown that novel 1-phenyl-2-(1H-imidazol-1-yl)ethanol esters can exhibit potent activity, sometimes exceeding that of established drugs against certain fungal strains.[6]

Compound/DrugCandida albicans MIC (μg/mL)Candida krusei MIC (μg/mL)Aspergillus fumigatus MIC (μg/mL)Reference(s)
1-Phenyl-2-imidazolyl Ethanol Ester (Compound 15) 0.125> 641[6]
1-Phenyl-2-imidazolyl Ethanol Ester (Compound 19) 0.250.251[6]
Ketoconazole ≤0.03 - >128≤0.03 - 1281 - >128[10]
Miconazole ≤0.03 - 128≤0.03 - 1280.5 - >128[10]
Clotrimazole ≤0.03 - 128≤0.03 - 1280.25 - 128[10]
Table 1. Comparative in vitro antifungal activity (MIC). Note that the ranges for established drugs reflect testing against a large number of clinical isolates, while values for the novel compounds are from specific screening studies.
Antiparasitic Activity

The CYP51 enzyme is also a validated drug target in protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. A screening of azole-based compounds revealed that derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol are potent and selective inhibitors of T. cruzi.[11]

CompoundT. cruzi IC50 (nM)Cytotoxicity (MRC-5 cells) IC50 (μM)Selectivity Index (SI)Reference
Compound 7 40>10>250[11]
Compound 12 90>10>111[11]
Benznidazole (Standard) 1,30029.522.7[11]
Table 2. In vitro activity against Trypanosoma cruzi. The IC50 represents the half-maximal inhibitory concentration. The Selectivity Index (Cytotoxicity IC50 / T. cruzi IC50) indicates how selectively the compound targets the parasite over human cells.
Anti-inflammatory Effects

A comparative study of several imidazole and triazole antimycotics revealed significant differences in their anti-inflammatory properties. The potency was linked to specific structural features, particularly the presence of a substituted phenylpiperazinyl ether side chain.[9]

Compound (at 5 μM)Inhibition of Leukotriene B4 Production (%)Attenuation of Ca2+ Influx (%)Reference
Itraconazole ~75%~55%[9]
Ketoconazole ~60%~45%[9]
Fluconazole ~25%~20%[9]
Voriconazole ~25%~20%[9]
Table 3. Comparative anti-inflammatory activity of azole antifungals.

Section 3: Key Experimental Protocols for Efficacy Evaluation

Reproducible and validated protocols are the cornerstone of drug development research. Below are detailed methodologies for assessing the biological activities discussed in this guide.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Causality: The broth microdilution method is chosen for its high-throughput capability and conservation of test compounds. It provides a quantitative endpoint (the MIC) by serially diluting the compound to find the lowest concentration that inhibits microbial growth, observed visually or spectrophotometrically.

Broth_Microdilution_Workflow start Start prep_plate Prepare 96-well microtiter plate with sterile growth medium start->prep_plate serial_dilute Perform 2-fold serial dilutions of test compound across wells prep_plate->serial_dilute add_inoculum Add standardized fungal inoculum (e.g., 10^5 CFU/mL) to each well serial_dilute->add_inoculum controls Include positive (no drug) and negative (no inoculum) controls add_inoculum->controls incubate Incubate plate at 35-37°C for 24-48 hours controls->incubate read_results Read results visually or with a spectrophotometer (OD600) incubate->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and allow to adhere (24h) start->seed_cells add_compound Add serial dilutions of test compound to the cells seed_cells->add_compound incubate Incubate for a defined period (e.g., 48-72 hours) add_compound->incubate add_mtt Add MTT reagent to each well and incubate for 2-4 hours incubate->add_mtt formazan_formation Living cells convert MTT to purple formazan crystals add_mtt->formazan_formation solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan formazan_formation->solubilize read_absorbance Measure absorbance at ~570nm using a plate reader solubilize->read_absorbance calculate_viability Calculate % cell viability relative to untreated control read_absorbance->calculate_viability end End calculate_viability->end

Figure 3: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Remove the old media and add fresh media containing various concentrations of the test compound. Include untreated wells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 150 μL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate and measure the absorbance at approximately 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the absorbance of the untreated control wells.

Section 4: Structure-Activity Relationship (SAR) Insights

The efficacy of imidazole-based compounds is highly dependent on their molecular structure. Judicious modification of the scaffold can lead to significant improvements in potency and selectivity. [7]For azole antifungals, the molecular design generally consists of four key pharmacophores.

Figure 4: Generalized pharmacophore for azole antifungal agents.

Research has shown that introducing different lipophilic groups in the "tail" region (D) can drastically alter antifungal activity. [6]Similarly, halogen substitutions on the phenyl ring (C) often enhance potency. [12]For instance, studies on 1-phenyl-2-(1H-imidazol-1-yl)ethanol derivatives found that specific ester groups in the tail position led to MIC values as low as 0.125 μg/mL against Candida albicans. [6]

Conclusion

This guide demonstrates that while the imidazole core is a versatile starting point, specific structural classes exhibit distinct efficacy profiles. The 1-phenyl-2-(1H-imidazol-1-yl) framework, representative of the topic compound, has proven to be a particularly fruitful scaffold for developing highly potent antifungal and antiparasitic agents. [6][11]Comparative data reveals that these newer derivatives can be significantly more active against specific pathogens, such as T. cruzi, than standard therapies. [11]However, established drugs like ketoconazole show a broader spectrum of activity that includes anti-inflammatory effects, highlighting the multi-faceted therapeutic potential of the imidazole class. [9]Future drug development will continue to rely on the principles of rational design and rigorous experimental validation, as outlined here, to optimize the imidazole scaffold for enhanced potency and selectivity against a range of diseases.

References

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Google Scholar.
  • Odds, F. C. (n.d.). Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance. Journal of Antimicrobial Chemotherapy.
  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Research in Pharmaceutical Sciences.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Google Scholar.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Google Scholar.
  • Al-Blewi, F. F., et al. (2021).
  • Laboratory evaluation of antifungal agents: a comparative study of five imidazole derivatives of clinical importance. Oxford Academic.
  • A comparison of the effects of several antifungal imidazole derivatives and polyenes on Candida albicans: an ultrastructural study by scanning electron microscopy. PubMed.
  • Anderson, R., & Theron, A. J. (2008).
  • Özkay, Y., et al. (2017). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI.
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.
  • De Vita, D., et al. (2016). In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. PubMed.
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.
  • Imidazoles as Potential Antifungal Agents: A Review.

Sources

The Pursuit of Enantiopurity: A Comparative Guide to Reproducible Synthesis of Chiral 2-Imidazol-1-yl-1-phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the reproducible and efficient synthesis of single-enantiomer compounds is a cornerstone of drug development. 2-Imidazol-1-yl-1-phenyl-ethylamine and its derivatives represent a scaffold of significant interest, with related structures showing promise in various therapeutic areas. This guide provides an in-depth, comparative analysis of two robust methodologies for obtaining enantiomerically pure 2-Imidazol-1-yl-1-phenyl-ethylamine: Chiral Resolution by Diastereomeric Salt Crystallization and Asymmetric Synthesis via a Chiral Auxiliary .

This document moves beyond a simple listing of procedural steps. As a senior application scientist, my objective is to illuminate the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. We will explore the nuances of each technique, focusing on the factors that govern reproducibility, yield, and scalability—critical considerations for any research or development pipeline.

Method 1: The Classical Approach - Chiral Resolution of Racemic 2-Imidazol-1-yl-1-phenyl-ethylamine

Chiral resolution is a time-honored technique for separating enantiomers. The underlying principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties, most notably solubility.[1][2] By reacting the racemic amine with an enantiomerically pure chiral acid, we form two diastereomeric salts that can be separated by fractional crystallization.[3]

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

This protocol is a robust, adaptable procedure for the resolution of racemic 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Materials:

  • Racemic 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol (anhydrous)

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Deionized water

  • pH paper or meter

Procedure:

  • Liberation of the Free Amine:

    • Dissolve 10.0 g of racemic 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride in 50 mL of deionized water.

    • Cool the solution in an ice bath and slowly add 10% sodium hydroxide solution with stirring until the pH is >12.

    • Extract the liberated free amine with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic free amine.

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 5.7 g (0.038 mol) of (+)-tartaric acid in 100 mL of hot methanol.

    • In a separate flask, dissolve the obtained racemic amine (approx. 0.076 mol) in 50 mL of methanol.

    • Slowly add the amine solution to the hot tartaric acid solution with gentle swirling.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 2 hours to facilitate crystallization.

  • Fractional Crystallization and Isolation:

    • Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

    • The enantiomeric excess (e.e.) of the amine in this initial crop should be determined (e.g., by chiral HPLC or polarimetry after liberating the free amine from a small sample).

    • For higher purity, recrystallize the diastereomeric salt from a minimal amount of hot methanol. The number of recrystallizations will depend on the desired level of enantiopurity.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in 100 mL of water.

    • Add 10% sodium hydroxide solution until the pH is >12.

    • Extract the liberated amine with diethyl ether (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-Imidazol-1-yl-1-phenyl-ethylamine.

Causality and Reproducibility in Chiral Resolution

The success and reproducibility of this method hinge on several critical factors:

  • Choice of Resolving Agent: The interaction between the amine and the chiral acid must lead to diastereomeric salts with a significant difference in solubility in the chosen solvent. Tartaric acid is a common and effective choice for many amines.[3]

  • Solvent System: The solvent must be chosen to maximize the solubility difference between the diastereomers. Methanol is a good starting point for many tartrate salts.

  • Cooling Rate: A slow cooling rate is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the enantiomeric excess of the product.

  • Purity of the Starting Materials: Impurities can interfere with the crystallization process, leading to inconsistent results.

While seemingly straightforward, chiral resolution can be an empirical process. The theoretical maximum yield for a single enantiomer is 50%, although in practice, yields are often lower due to losses during crystallization and purification.[4]

Chiral_Resolution_Workflow racemic_amine Racemic Amine (Dihydrochloride) free_amine Liberate Free Racemic Amine (Base Treatment) racemic_amine->free_amine salt_formation Diastereomeric Salt Formation (in Methanol) free_amine->salt_formation tartaric_acid (+)-Tartaric Acid (Resolving Agent) tartaric_acid->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration diastereomer_solid Enriched Diastereomer (Solid) filtration->diastereomer_solid diastereomer_solution Other Diastereomer (in Mother Liquor) filtration->diastereomer_solution liberation_enantiomer Liberate Enriched Amine (Base) diastereomer_solid->liberation_enantiomer pure_enantiomer Pure Enantiomer liberation_enantiomer->pure_enantiomer

Figure 1: Workflow for Chiral Resolution.

Method 2: The Synthetic Approach - Asymmetric Synthesis of a Chiral 2-Arylethylamine

Experimental Protocol: Asymmetric Synthesis via an Evans Auxiliary (Illustrative Example)

This protocol outlines a general, multi-step sequence for the synthesis of a chiral 2-arylethylamine, which serves as a comparative alternative to the resolution method.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 30 minutes, add phenylacetyl chloride (1.1 eq) and allow the reaction to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the N-acylated auxiliary by column chromatography.

Step 2: Asymmetric Alkylation

  • Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the sodium enolate.

  • Add the desired electrophile (e.g., a protected 1-(chloromethyl)imidazole) (1.2 eq) and stir at -78 °C for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the alkylated product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified product from Step 2 in a mixture of THF and water.

  • Cool to 0 °C and add lithium borohydride (2.0 eq).

  • Stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.

  • Carefully quench the reaction with 1 M NaOH.

  • Extract the product with ethyl acetate. The desired chiral alcohol will be in the organic phase, and the chiral auxiliary can be recovered from the aqueous phase.

  • Purify the chiral alcohol by column chromatography.

Step 4: Conversion to the Amine

  • The resulting chiral alcohol can be converted to the corresponding amine via standard methods, such as a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or by conversion to a mesylate followed by displacement with sodium azide and subsequent reduction.

Causality and Reproducibility in Asymmetric Synthesis

The reliability of this method is rooted in the well-defined stereochemical control exerted by the chiral auxiliary.

  • The Chiral Auxiliary: The bulky substituent on the Evans auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the opposite face with high diastereoselectivity.[7]

  • Reaction Conditions: Temperature and the choice of base are critical for the selective formation of the desired enolate geometry and for controlling the diastereoselectivity of the alkylation step.

  • Cleavage Method: The choice of cleavage reagent is important to avoid racemization of the product and to allow for the recovery of the often-expensive chiral auxiliary.

This method, while more involved than resolution, offers the potential for higher yields and predictable stereochemical outcomes, making it highly reproducible once optimized.

Asymmetric_Synthesis_Workflow auxiliary Chiral Auxiliary (Evans Oxazolidinone) acylation Acylation auxiliary->acylation acyl_chloride Phenylacetyl Chloride acyl_chloride->acylation n_acyl_aux N-Acylated Auxiliary acylation->n_acyl_aux alkylation Asymmetric Alkylation n_acyl_aux->alkylation alkylated_product Alkylated Product alkylation->alkylated_product electrophile Electrophile electrophile->alkylation cleavage Auxiliary Cleavage (LiBH4) alkylated_product->cleavage chiral_alcohol Chiral Alcohol cleavage->chiral_alcohol conversion Conversion to Amine chiral_alcohol->conversion final_amine Enantiopure Amine conversion->final_amine

Figure 2: Workflow for Asymmetric Synthesis.

Comparative Analysis: Resolution vs. Asymmetric Synthesis

The choice between chiral resolution and asymmetric synthesis depends on a variety of factors, including the stage of development, scale, and available resources. The following table provides a comparative summary of the two approaches.

ParameterChiral Resolution by CrystallizationAsymmetric Synthesis with Chiral Auxiliary
Theoretical Max. Yield 50% (without racemization of the unwanted enantiomer)>90%
Overall Yield (Illustrative) 20-40%50-70%
Enantiomeric Excess (e.e.) Variable, often requires multiple recrystallizations to achieve >99% e.e.Typically high (>95% d.e. in the key step), leading to high e.e.
Number of Steps Fewer core steps, but can be iterativeMore synthetic steps (attachment, key reaction, cleavage)
Reproducibility Can be sensitive to subtle changes in conditions (cooling rate, solvent purity), potentially leading to variability.Generally high once the protocol is optimized, as it relies on well-understood stereochemical control.
Scalability Can be challenging to scale up due to the difficulties in controlling crystallization on a large scale.Often more straightforward to scale up, as reaction parameters are more easily controlled.
Development Time Can be faster for initial small-scale synthesis if a suitable resolving agent and conditions are quickly found.May require more initial development to optimize each step of the sequence.
Cost The resolving agent is often inexpensive, but the loss of >50% of the starting material can be costly.The chiral auxiliary can be expensive, but it is often recoverable. Overall atom economy can be higher.

Conclusion and Recommendations

Both chiral resolution and asymmetric synthesis are powerful tools for obtaining enantiomerically pure compounds like 2-Imidazol-1-yl-1-phenyl-ethylamine.

Chiral resolution is often a good choice for initial, small-scale synthesis where a racemic mixture is readily available and a quick route to a single enantiomer is desired for preliminary biological testing. However, its inherent 50% yield limitation and potential for reproducibility issues during scale-up make it less ideal for large-scale manufacturing.

Asymmetric synthesis , while more complex in terms of the number of steps, offers superior control over the stereochemical outcome, leading to higher yields and greater reproducibility. For drug development programs where scalability, efficiency, and consistent purity are paramount, investing the initial effort to develop a robust asymmetric synthesis is often the more strategic long-term approach.

Ultimately, the choice of method will be dictated by the specific goals of the project, the available resources, and the stage of development. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, is essential for making an informed decision and ensuring the reproducible synthesis of high-quality, enantiomerically pure compounds.

References

  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • Kim, J. (2023). Titanium-based multicatalysis: Accelerated enantioselective synthesis of chiral amines. American Chemical Society.
  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
  • Ordóñez, M., & Cativiela, C. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13456–13553.
  • UK Essays. (2015). The Resolution Of Phenylethylamine Biology Essay.
  • Wikipedia. (2023). Chiral resolution.
  • BOC Sciences. (n.d.). Chiral Synthesis & Resolution.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–875.
  • Pu, L. (1998). Asymmetric Catalysis with Chiral 1,1'-Binaphthyls. Chemical Reviews, 98(7), 2405–2494.
  • Crimmins, M. T. (2007). Recent applications of the Evans asymmetric aldol reaction in total synthesis. Organic & Biomolecular Chemistry, 5(12), 1829-1849.

Sources

A Senior Scientist's Guide to Orthogonal Validation of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Validation in Drug Discovery

In the landscape of modern drug discovery, the initial identification of a bioactive compound is merely the first step in a long and arduous journey. The true measure of a potential therapeutic lies in the rigorous, multi-faceted validation of its biological activity. Relying on a single assay, no matter how robust, creates a significant risk of artifacts, off-target effects, or misinterpretation of the compound's true mechanism of action. This is where the principle of orthogonal validation becomes paramount. By employing multiple, distinct methodologies that probe a compound's activity from different biological angles, we can build a cohesive and trustworthy body of evidence.

This guide focuses on establishing a robust validation workflow for a novel compound, 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride (referred to hereafter as "Compound-I"). The structure of Compound-I, featuring a phenethylamine scaffold and an imidazole moiety, suggests potential interaction with monoaminergic systems. The phenethylamine core is a well-known pharmacophore found in substrates and inhibitors of monoamine oxidases (MAOs), enzymes critical for the degradation of neurotransmitters like serotonin and dopamine.[1][2][3] The imidazole ring is also a privileged structure in medicinal chemistry, known to interact with various enzymes.[4][5][6][7]

Based on this structural analysis, we will operate under the working hypothesis that Compound-I is an inhibitor of Monoamine Oxidase A (MAO-A) , an enzyme isoform whose inhibitors are used in the treatment of depression and anxiety.[8] This guide will provide a comparative overview and detailed protocols for three orthogonal methods to confirm this hypothesized activity, moving from the simplest biochemical level to the more complex cellular environment.

Our validation strategy is built on a tiered approach:

  • Biochemical Potency: Does the compound directly inhibit the purified target enzyme?

  • Cellular Efficacy: Does the compound produce the expected downstream biological effect in a relevant cell model?

  • Target Engagement: Does the compound physically bind to the target protein within the complex environment of an intact cell?

By integrating the results from these three distinct experimental pillars, we can establish a high-confidence profile of Compound-I's activity.

Orthogonal Validation Workflow

The following diagram illustrates the logical flow of the proposed validation strategy, ensuring that each experimental stage builds upon the last to create a comprehensive and self-validating dataset.

G cluster_0 Hypothesis Generation cluster_1 Level 1: Biochemical Validation cluster_2 Level 2: Cellular Validation cluster_3 Level 3: Target Engagement cluster_4 Conclusion Hypothesis Hypothesis: Compound-I is an MAO-A Inhibitor (Based on Structural Analysis) Biochem Biochemical Assay (e.g., MAO-Glo™) Determines: IC50, Potency, Selectivity Hypothesis->Biochem Test Direct Inhibition Cellular Cell-Based Assay (Neurotransmitter Measurement) Determines: Cellular Efficacy, Functional Effect Biochem->Cellular Confirm Cellular Consequence Conclusion High-Confidence Validation of Mechanism of Action Biochem->Conclusion Synthesize Orthogonal Data CETSA Cellular Thermal Shift Assay (CETSA) Determines: Direct Target Binding in situ Cellular->CETSA Verify Physical Interaction Cellular->Conclusion Synthesize Orthogonal Data CETSA->Conclusion Synthesize Orthogonal Data

Caption: Orthogonal workflow for validating Compound-I activity.

Method 1: Biochemical Assay for Direct Enzyme Inhibition

The foundational step is to determine if Compound-I directly interacts with and inhibits purified MAO-A enzyme. A biochemical assay provides the cleanest system to measure this interaction, free from the complexities of cellular uptake, metabolism, or off-target effects.

Causality: This experiment directly tests our core hypothesis. If Compound-I is an MAO-A inhibitor, it should reduce the catalytic activity of the purified enzyme in a concentration-dependent manner. This allows for the determination of key quantitative parameters like the half-maximal inhibitory concentration (IC50).[9]

Comparative Analysis of Biochemical Assays
Assay TypePrincipleAdvantagesDisadvantagesRecommended For
Luminescence (MAO-Glo™) MAO converts a pro-luciferin substrate into luciferin, which generates light with luciferase. Inhibition of MAO reduces the light signal.[10][11][12]High sensitivity, low background, simple "add-mix-read" protocol, HTS-compatible.Indirect measurement; potential for compound interference with luciferase.Primary screening, IC50 determination, and selectivity profiling.
Fluorometric/Colorimetric MAO activity generates H2O2, which reacts with a probe to produce a fluorescent or colored product.[13][14][15][16]Direct detection of a reaction by-product, well-established methods.Potential for interference from colored/fluorescent compounds or redox-active compounds.Orthogonal confirmation of primary hits.
HPLC-Based Measures the depletion of substrate (e.g., kynuramine) or the formation of a product (e.g., 4-hydroxyquinoline) via chromatographic separation and detection.[17]Highly specific and quantitative; considered a "gold standard." Can resolve complex mixtures.Low throughput, requires specialized equipment and expertise, more labor-intensive.Mechanistic studies, validation of ambiguous results from plate-based assays.

For our primary validation, the MAO-Glo™ Luminescent Assay is recommended due to its superior sensitivity, robustness, and ease of use.

Experimental Protocol: MAO-Glo™ Assay

This protocol is adapted from established methodologies for determining MAO-A inhibition.[18]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound-I in DMSO, starting at 10 mM. The known selective MAO-A inhibitor, Clorgyline , should be prepared similarly to serve as a positive control.[8]

  • Reagent Preparation: Reconstitute the MAO-Glo™ substrate and Luciferin Detection Reagent according to the manufacturer's protocol (e.g., Promega Corporation).[10] Dilute recombinant human MAO-A enzyme and the substrate in the provided reaction buffer.

  • Assay Plate Setup (96-well, white, flat-bottom):

    • Add 25 µL of the diluted MAO substrate to all wells.

    • Add 0.5 µL of each Compound-I dilution, Clorgyline dilution, or DMSO (vehicle control) to appropriate wells in duplicate.

    • Initiate the reaction by adding 25 µL of diluted MAO-A enzyme to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature on a plate shaker.

  • Signal Generation: Add 50 µL of Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the luminescent signal.[11]

  • Final Incubation: Incubate for 20 minutes at room temperature, protected from light.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Presentation and Interpretation

The raw luminescence units (RLU) are converted to percent inhibition relative to the DMSO vehicle control. The data is then plotted against the logarithm of inhibitor concentration and fitted to a four-parameter dose-response curve to determine the IC50 value.

CompoundTargetIC50 (nM) [Hypothetical Data]
Compound-I MAO-A75.2
Compound-I MAO-B> 10,000
Clorgyline MAO-A8.5
Clorgyline MAO-B12,500

Interpretation: An IC50 value in the nanomolar range for MAO-A, coupled with a significantly higher IC50 for MAO-B (>100-fold), would provide strong initial evidence that Compound-I is a potent and selective MAO-A inhibitor.

Method 2: Cell-Based Assay for Functional Consequences

While a biochemical assay confirms direct enzyme inhibition, it does not guarantee activity in a cellular context. A cell-based assay is a critical orthogonal step to verify that the compound can cross the cell membrane and engage its target to produce a measurable downstream physiological effect.[19]

Causality: MAO-A is responsible for degrading serotonin.[20] Inhibiting MAO-A in a neuron-like cell line that synthesizes and degrades serotonin should lead to an increase in intracellular and/or extracellular serotonin levels. Measuring this increase provides functional validation of the compound's activity.

Experimental Model: SH-SY5Y Neuroblastoma Cells

The human neuroblastoma cell line SH-SY5Y is an excellent model for this purpose. These cells can be differentiated to exhibit a mature neuronal phenotype and they express key components of dopaminergic and serotonergic systems, including MAO.[21][22][23]

Experimental Protocol: Serotonin Measurement

This protocol involves treating differentiated SH-SY5Y cells with Compound-I and measuring the resulting change in serotonin levels in the cell culture supernatant, often detectable via electrochemical methods or ELISA.[24][25]

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells under standard conditions.

    • Differentiate the cells for 5-7 days using a standard protocol (e.g., treatment with retinoic acid and BDNF) to induce a more mature neuronal phenotype.[26]

  • Compound Treatment:

    • Replace the culture medium with fresh, serum-free medium.

    • Treat the differentiated cells with varying concentrations of Compound-I (e.g., 0.1x, 1x, and 10x the biochemical IC50) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (Clorgyline).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • Serotonin Quantification:

    • Measure the concentration of serotonin in the supernatant using a sensitive commercial Serotonin ELISA kit, following the manufacturer's instructions.

    • Alternatively, use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for highly quantitative analysis.[25]

  • Data Normalization (Optional but Recommended): After collecting the supernatant, lyse the cells and perform a protein quantification assay (e.g., BCA assay) to normalize the serotonin data to the total cell protein in each well, accounting for any minor variations in cell number.

Data Presentation and Interpretation

The results should demonstrate a dose-dependent increase in extracellular serotonin following treatment with Compound-I.

TreatmentConcentration (nM)Serotonin Increase (% of Vehicle) [Hypothetical Data]
Vehicle (DMSO)-100%
Compound-I 7.5135%
Compound-I 75280%
Compound-I 750310%
Clorgyline 10295%

Interpretation: A significant, dose-dependent increase in serotonin levels that correlates with the biochemical potency of Compound-I provides strong evidence of functional target engagement in a relevant cellular system.

Method 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

The final and most direct validation of target interaction in a physiological setting is the Cellular Thermal Shift Assay (CETSA).[27][28][29] This method provides unequivocal evidence that a compound physically binds to its target protein inside intact cells.

Causality: The principle behind CETSA is that when a ligand (like Compound-I) binds to its target protein (MAO-A), it generally stabilizes the protein's structure.[30] This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates to a range of temperatures, we can observe a "shift" in the melting temperature of MAO-A in the presence of Compound-I compared to its absence.[27][31]

Experimental Workflow: CETSA

G Start Treat Intact Cells (Vehicle vs. Compound-I) Heat Heat Aliquots to a Range of Temperatures Start->Heat 1 Lyse Lyse Cells and Separate Fractions Heat->Lyse 2 Separate Centrifuge to Separate Soluble (Folded) vs. Insoluble (Aggregated) Protein Lyse->Separate 3 Detect Quantify Soluble MAO-A (e.g., Western Blot) Separate->Detect 4 Result Generate Melt Curves & Compare Tagg Detect->Result 5

Caption: Step-by-step workflow for a classic CETSA experiment.

Experimental Protocol: CETSA with Western Blot Detection
  • Cell Treatment: Treat two populations of SH-SY5Y cells, one with a saturating concentration of Compound-I (e.g., 10-50x IC50) and one with vehicle (DMSO), for 1-2 hours.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler, then cool to room temperature.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or sonication). Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration and normalize all samples.

  • Western Blotting:

    • Separate the soluble protein fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a specific primary antibody against MAO-A.

    • Use a secondary antibody conjugated to HRP and an ECL substrate for detection.

  • Data Analysis: Quantify the band intensities for MAO-A at each temperature for both vehicle and Compound-I treated samples. Plot the relative band intensity against temperature to generate thermal denaturation curves ("melt curves").

Data Presentation and Interpretation

The binding of Compound-I should result in a rightward shift of the MAO-A melt curve, indicating thermal stabilization.

TreatmentApparent Tagg (°C) [Hypothetical Data]Thermal Shift (ΔTagg)
Vehicle (DMSO)54.2-
Compound-I 58.7+4.5°C

Tagg = Temperature of aggregation (50% protein remains soluble)

Interpretation: A distinct and statistically significant thermal shift (ΔTagg) is powerful, direct evidence that Compound-I engages MAO-A in the complex milieu of an intact cell.[32] This result, when combined with the biochemical and functional cell-based data, completes the validation triad and confirms the compound's mechanism of action with high confidence.

Conclusion

The validation of a bioactive compound's mechanism of action is a cornerstone of rigorous drug discovery. By moving beyond a single-assay mindset and adopting an orthogonal approach, researchers can build a robust, self-validating case for a compound's activity. For 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, the strategy outlined here provides a clear path from a structure-based hypothesis to high-confidence validation.

  • The biochemical assay establishes direct, potent, and selective inhibition of the purified MAO-A enzyme.

  • The cell-based functional assay demonstrates that this inhibition translates into the expected biological outcome—an increase in serotonin levels—in a relevant neuronal model.

  • The Cellular Thermal Shift Assay (CETSA) provides definitive proof of physical target engagement within the native cellular environment.

Together, these three orthogonal methods form a powerful, logical, and scientifically sound framework that substantiates the claim that Compound-I is a bona fide MAO-A inhibitor, thereby justifying its advancement into further preclinical development.

References

  • Taylor & Francis Online. (2026). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. [Link]

  • ResearchGate. (2022). Review of pharmacological effects of imidazole derivatives. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • PubMed Central (PMC). (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • National Center for Biotechnology Information (NCBI). (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • SpringerLink. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. [Link]

  • PubMed. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. [Link]

  • PubMed Central (PMC). (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • PubMed Central (PMC). (2020). Electrochemical measurement of serotonin by Au-CNT electrodes fabricated on microporous cell culture membranes. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ResearchGate. (2017). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. [Link]

  • Biomolecules & Therapeutics. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

  • Journal of Neuroscience. (1988). Evidence for Serotonin Synthesis, Uptake, and Release in Dissociated Rat Sympathetic Neurons in Culture. [Link]

  • PubMed Central (PMC). (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. [Link]

  • Pelago Bioscience. CETSA Target Engagement directly in cells. [Link]

  • KTH Royal Institute of Technology. CETSA. [Link]

  • ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • PubMed Central (PMC). (2024). Measurement of Real-Time Serotonin Dynamics from Human-Derived Gut Organoids. [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Wikipedia. Imidazole. [Link]

  • PubMed. (2015). An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons. [Link]

  • ResearchGate. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link]

  • PubMed Central (PMC). (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]

  • ACS Publications. (2024). Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. [Link]

  • PubMed. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link]

  • The Yulong Li Lab. (2021). A genetically encoded sensor for measuring serotonin dynamics. [Link]

  • YouTube. (2020). Azole | Imidazole and Triazole Mechanism of Action | Antifungal Medicines. [Link]

  • MDPI. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. [Link]

  • PubMed Central (PMC). (2017). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. [Link]

Sources

The Pivotal Role of Structure in the Bioactivity of 2-Imidazol-1-yl-1-phenyl-ethylamine Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the imidazole nucleus stands as a privileged scaffold, integral to a multitude of pharmacologically active agents.[1] This guide delves into the intricate structure-activity relationships (SAR) of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, a compound of significant interest due to its therapeutic potential. By systematically dissecting its molecular architecture, we will explore how subtle modifications to its constituent parts—the imidazole ring, the ethylamine linker, and the phenyl group—can profoundly influence its biological activity. This analysis will be contextualized through objective comparisons with structurally related analogs, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising chemical entity.

The Core Scaffold: Unpacking the Imidazole Moiety

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as a proton donor and acceptor, and its capacity for hydrogen bonding and coordination with metal ions, are central to its diverse biological activities.[1] Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antifungal, anticancer, and antiprotozoal activities.

The parent compound, 2-Imidazol-1-yl-1-phenyl-ethylamine, possesses a fundamental structure that serves as a template for synthetic modifications aimed at optimizing its therapeutic profile.

Comparative Analysis of Biological Activities: A Focus on Antifungal and Antiprotozoal Efficacy

While direct SAR studies on 2-Imidazol-1-yl-1-phenyl-ethylamine are not extensively documented in publicly available literature, valuable insights can be gleaned from structurally analogous compounds, particularly 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. These analogs, differing by a hydroxyl group in place of the amino group, have been the subject of numerous investigations, providing a robust framework for understanding the SAR of this chemical class.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Many imidazole-based antifungals function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death.

Key Structural Insights from Analogs:

  • The Imidazole Moiety: The nitrogen atom at position 3 (N-3) of the imidazole ring is crucial for coordinating with the heme iron atom within the active site of CYP51. This interaction is a hallmark of azole antifungals.

  • The Phenyl Group: The phenyl ring provides a critical hydrophobic interaction within the enzyme's active site. Substitutions on this ring can significantly modulate antifungal potency.

  • Stereochemistry: The stereochemistry at the carbon atom bearing the phenyl and hydroxyl/amino groups is a critical determinant of activity. Studies on 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl biphenyl-4-carboxylate have shown that the levorotatory (-) enantiomer is significantly more active than the dextrorotatory (+) enantiomer against Candida species.[2]

Comparative Data for Antifungal Activity of 2-(1H-imidazol-1-yl)-1-phenylethanol Derivatives:

Compound/DerivativeModificationOrganismMIC (µg/mL)Reference
Biphenyl ester derivative 6cBiphenyl ester side chainC. albicans1.7 ± 1.4[3]
Biphenyl ester derivative 6cBiphenyl ester side chainnon-albicans Candida1.9 ± 2.0[3]
(-)-enantiomer of biphenyl ester 6aBiphenyl ester side chain, single enantiomerC. krusei30x more active than fluconazole[3]
(-)-enantiomer of biphenyl ester 6bBiphenyl ester side chain, single enantiomerC. krusei90x more active than fluconazole[3]
Compound 151-phenyl-2-(1H-imidazol-1-yl)ethanol esterC. albicans0.125[2]
Compound 191-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esterC. glabrata0.25[2]

MIC: Minimum Inhibitory Concentration

The data clearly indicates that modifications to the side chain, such as the introduction of a biphenyl ester group, and substitutions on the phenyl ring can lead to potent antifungal activity. The significant difference in activity between enantiomers underscores the importance of a specific three-dimensional arrangement for optimal target engagement.

Antiprotozoal Activity: A Promising Avenue

Derivatives of this scaffold have also shown significant promise as antiprotozoal agents. The proposed mechanism of action for some of these compounds is the inhibition of protozoal CYP51, similar to their antifungal counterparts.

Key Structural Insights from Analogs:

  • Broad-Spectrum Potential: Studies on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have demonstrated potent activity against a range of protozoa, including Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds exhibiting greater potency than the standard drug metronidazole.[4]

  • Targeting Trypanosoma cruzi: A screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives identified compounds with selective and potent activity against Trypanosoma cruzi, the causative agent of Chagas disease.[5] Molecular docking studies suggest these compounds bind to the protozoal CYP51 enzyme.[5]

Comparative Data for Antiprotozoal Activity:

Compound/DerivativeModificationOrganismIC50Reference
2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivativesBenzimidazole moietyT. vaginalis, G. intestinalis, E. histolyticaNanomolar range[4]
2-(1H-imidazol-1-yl)-1-phenylethanol derivative 7-T. cruzi40 nM[5]

IC50: Half-maximal inhibitory concentration

These findings highlight the potential for developing broad-spectrum antiprotozoal agents based on the 2-imidazol-1-yl-1-phenyl-ethylamine scaffold.

Exploring Anticancer Potential

The imidazole scaffold is also a common feature in many anticancer agents.[1][6][7] While specific data for 2-imidazol-1-yl-1-phenyl-ethylamine is limited, the general principles of SAR for imidazole-based anticancer compounds can provide valuable direction for future research.

General SAR Principles for Imidazole-Based Anticancer Agents:

  • Substitution on the Imidazole Ring: The introduction of various substituents on the imidazole ring can modulate anticancer activity.

  • Aromatic Substituents: The nature and position of substituents on the phenyl ring are critical for cytotoxic activity.

  • Mechanism of Action: Imidazole derivatives have been shown to exert their anticancer effects through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[6]

A study on novel imidazolyl benzoic acid derivatives showed that compounds with a 4-hydroxyphenyl group exhibited promising anticancer activity.[8] This suggests that exploring hydroxyl and other substitutions on the phenyl ring of 2-imidazol-1-yl-1-phenyl-ethylamine could be a fruitful strategy for developing novel anticancer agents.

Experimental Protocols for Biological Evaluation

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key biological assays.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a fungal isolate.

G prep_stock Prepare Stock Solution of Test Compound in DMSO serial_dilute Perform Serial Two-Fold Dilutions of Compound in 96-well Plate prep_stock->serial_dilute prep_inoculum Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) add_inoculum Add Fungal Inoculum to Each Well prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate Plates (e.g., 24-48h at 35°C) add_inoculum->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Protocol:

  • Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which is then further diluted to the final inoculum concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[9][10][11][12]

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

G seed_cells Seed Cancer Cells in 96-well Plate incubate1 Incubate for 24h to allow attachment seed_cells->incubate1 add_compound Add Test Compound at various concentrations incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 fix_cells Fix Cells with Trichloroacetic Acid (TCA) incubate2->fix_cells stain_cells Stain with Sulforhodamine B (SRB) fix_cells->stain_cells solubilize Solubilize Bound Dye with Tris buffer stain_cells->solubilize read_od Read Optical Density (e.g., at 515 nm) solubilize->read_od calc_ic50 Calculate IC50 Value read_od->calc_ic50 G prep_parasites Culture and Harvest Protozoan Parasites incubate_together Incubate Parasites with Compound in 96-well Plate prep_parasites->incubate_together prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubate_together assess_viability Assess Parasite Viability (e.g., microscopy, resazurin assay) incubate_together->assess_viability calc_ic50 Calculate IC50 Value assess_viability->calc_ic50

Caption: General Workflow for In Vitro Antiprotozoal Activity Assay.

Protocol:

  • Parasite Culture: Culture the protozoan parasites in an appropriate medium under specific conditions.

  • Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.

  • Incubation: In a 96-well plate, incubate a defined number of parasites with the different concentrations of the test compound for a set period (e.g., 48 or 72 hours).

  • Viability Assessment: Determine the viability of the parasites. This can be done by microscopic counting of motile parasites or by using a viability dye such as resazurin.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the parasite growth or viability. [13][14][15][16]

Conclusion and Future Directions

The 2-Imidazol-1-yl-1-phenyl-ethylamine scaffold represents a promising starting point for the development of novel therapeutic agents with a potentially broad spectrum of activity. While direct SAR studies on the parent compound are limited, a comparative analysis with structurally related analogs provides a strong foundation for rational drug design.

Key takeaways for future research include:

  • Systematic Modification of the Phenyl Ring: The introduction of various substituents (e.g., halogens, hydroxyl groups, alkyl chains) at different positions on the phenyl ring is likely to yield compounds with enhanced potency and selectivity for different biological targets.

  • Exploration of Stereochemistry: Given the profound impact of stereoisomerism on the activity of analogous compounds, the synthesis and evaluation of individual enantiomers of 2-Imidazol-1-yl-1-phenyl-ethylamine and its derivatives are crucial.

  • Derivatization of the Amino Group: Modification of the primary amine to form amides, sulfonamides, or other functional groups could lead to compounds with improved pharmacokinetic properties and novel biological activities.

  • Broadening the Scope of Biological Screening: While antifungal and antiprotozoal activities are well-supported by analog data, systematic screening against a wider range of targets, including cancer cell lines and viruses, is warranted.

By leveraging the insights presented in this guide and employing the detailed experimental protocols, researchers can effectively navigate the complexities of SAR in this chemical class and unlock the full therapeutic potential of 2-Imidazol-1-yl-1-phenyl-ethylamine and its future derivatives.

References

  • In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b]t[3][17][18]hiadiazoles. (2024). NIH.

  • Separation and assay of antiprotozoal imidazole derivatives (metronidazole, tinidazole and secnidazole) by rp-hplc. (2012). SciSpace.
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)
  • Application Notes and Protocols for Testing Imazalil Susceptibility in Fungal Isol
  • Application Notes and Protocols for In Vivo Evaluation of Antiprotozoal Activity of Novel Compounds. (2025). Benchchem.
  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF. (2025).
  • Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025). Journal of Chemistry Letters.
  • Antifungal Susceptibility testing: New trends. (2007). EDOJ.
  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investig
  • Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (2014). MedChemComm (RSC Publishing).
  • Antiprotozoal Activity and Selectivity Index of Organic Salts of Albendazole and Mebendazole. (2025). MDPI.
  • Antiprotozoal Activity and Selectivity Index of Organics Salts of Albendazole and Mebendazole. (2025). Preprints.org.
  • Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. (2025).
  • Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. (2024). PMC - PubMed Central.
  • A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
  • Synthesis and structure-activity relationships of a novel antifungal agent, ICI 195,739. (1988). Annals of the New York Academy of Sciences.
  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. PMC.
  • Antifungal Susceptibility Testing: Current Approaches. PMC - PubMed Central.
  • Identification of Dual-Target Compounds with Antifungal and Anti-NLRP3 Inflammasome Activity. PMC - PubMed Central.
  • In vitro screening of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives as antiprotozoal agents and docking studies on Trypanosoma cruzi CYP51. (2016). PubMed.
  • Imidazoles as Potential Anticancer Agents: An Upd
  • 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. PubChem.
  • Imidazoles as potential anticancer agents. PMC - PubMed Central.
  • Synthesis and evaluation of 2-[2-(phenylthiomethyl)-1H-benzo[d] imidazol-1-yl)acetohydrazide derivatives as antitumor agents. (2012). PubMed.
  • Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives | Request PDF. (2025).
  • An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)
  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PubMed.). PubMed.

Sources

A Comparative Benchmarking Guide to Novel IDO1 Inhibitors: Performance Analysis of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint regulator and a high-priority target in modern cancer immunotherapy.[1][2] Its overexpression in the tumor microenvironment leads to the depletion of L-tryptophan and the production of immunosuppressive kynurenine metabolites, facilitating tumor escape from host immunosurveillance.[3][4] This guide provides a comprehensive framework for benchmarking the novel compound, 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride (herein designated as "IM-PEA-HCl"), a putative new IDO1 inhibitor. We present a head-to-head comparison against Epacadostat (INCB024360), a well-characterized, potent, and selective IDO1 inhibitor, using established biochemical and cell-based assays.[5][6] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation immunomodulatory agents.

Introduction to the IDO1 Pathway and Rationale for Inhibition

The IDO1 enzyme catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[7] In various cancers, IDO1 is overexpressed in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ), creating an immunosuppressive tumor microenvironment.[8][9] This is achieved through two primary mechanisms:

  • Tryptophan Starvation: The depletion of local Trp arrests the proliferation of effector T-cells, which are highly sensitive to Trp levels.[10]

  • Kynurenine Production: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and recruitment of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[11][12]

Inhibiting IDO1 is a promising therapeutic strategy designed to reverse this immunosuppressive shield, restore T-cell function, and enhance the efficacy of other immunotherapies, such as PD-1/PD-L1 checkpoint inhibitors.[4][13] Epacadostat is a potent, competitive inhibitor of IDO1 that has been extensively studied in clinical trials.[3][14] Despite mixed clinical outcomes, it remains a critical reference compound for preclinical benchmarking due to its well-defined potency and selectivity.[4][5]

This guide will outline the essential experimental workflows required to characterize IM-PEA-HCl and objectively compare its inhibitory profile to that of Epacadostat.

cluster_TME Tumor Microenvironment (TME) cluster_Immune Immune Response TRP L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) TRP->IDO1 Metabolized by T_Cell Effector T-Cells TRP->T_Cell Required for Proliferation KYN Kynurenine IDO1->KYN Produces Treg Regulatory T-Cells (Tregs) KYN->Treg Promotes Differentiation Treg->T_Cell Suppresses Activity Inhibitor IDO1 Inhibitor (e.g., IM-PEA-HCl, Epacadostat) Inhibitor->IDO1 Blocks caption IDO1 Pathway and Inhibition Mechanism.

Benchmarking Workflow: A Phased Approach

A rigorous comparison requires a multi-step approach, moving from a pure biochemical context to a more physiologically relevant cellular environment. This ensures that key parameters such as potency, cell permeability, and mechanism of action are thoroughly evaluated.

start Start: Compound Acquisition (IM-PEA-HCl & Epacadostat) biochem Phase 1: Biochemical Assay (Recombinant IDO1 Enzyme) - Determine Potency (IC50) start->biochem cell Phase 2: Cell-Based Assay (IFN-γ Stimulated HeLa/SK-OV-3 Cells) - Determine Cellular Activity (IC50) - Assess Cell Permeability biochem->cell moa Phase 3: Mechanism of Action Study (Enzyme Kinetics) - Determine Inhibition Type (Competitive vs. Non-competitive) cell->moa end End: Comparative Analysis & Data Summary moa->end caption Overall Benchmarking Workflow.

Experimental Protocols

Phase 1: Biochemical IDO1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of IM-PEA-HCl and Epacadostat against purified recombinant human IDO1 enzyme.

Causality: This cell-free assay provides a direct measure of a compound's potency against its molecular target without confounding factors like cell membrane permeability. It is the foundational step for assessing inhibitory activity.

Methodology:

  • Source for Protocol: This protocol is adapted from standard methodologies for absorbance-based IDO1 activity assays.[15][16]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 200 µg/mL catalase.[16]

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of IM-PEA-HCl and Epacadostat in DMSO, starting from a 10 mM stock.

  • Assay Plate Setup: In a 96-well plate, add 2 µL of each compound dilution. Add purified recombinant human IDO1 enzyme (final concentration ~20 nM).[6]

  • Reaction Initiation: Initiate the reaction by adding L-tryptophan substrate (final concentration 400 µM).[15] The total reaction volume is 200 µL.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA).

  • Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[15]

  • Detection: Centrifuge the plate to pellet precipitated protein. Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.[17]

  • Readout: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm. The absorbance is proportional to the amount of kynurenine produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control. Plot the results on a semi-log graph and fit a four-parameter logistic curve to determine the IC50 value.

Phase 2: Cell-Based IDO1 Activity Assay

Objective: To measure the IC50 of the compounds in a cellular context, which accounts for cell permeability and intracellular target engagement.

Causality: A potent compound in a biochemical assay may fail in a cellular context due to poor membrane permeability or rapid efflux. This assay validates the compound's ability to reach and inhibit its intracellular target.

Methodology:

  • Source for Protocol: This protocol is based on established methods using IFN-γ-stimulated cancer cell lines.[8][10][17]

  • Cell Culture: Seed HeLa or SK-OV-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[15]

  • IDO1 Induction: Replace the medium with fresh medium containing human IFN-γ (final concentration 100 ng/mL) to induce IDO1 expression. Incubate for 24 hours.[10]

  • Compound Treatment: Remove the induction medium. Add 200 µL of fresh culture medium containing L-tryptophan (15-50 µg/mL) and the serially diluted test compounds (IM-PEA-HCl and Epacadostat).[10][15]

  • Incubation: Incubate the cells for an additional 24-48 hours.[17]

  • Sample Collection: Carefully collect 140 µL of the cell culture supernatant.

  • Kynurenine Measurement: Process the supernatant for kynurenine detection as described in steps 6-9 of the biochemical assay protocol.[17]

  • Data Analysis: Calculate the cellular IC50 value by plotting the percent inhibition of kynurenine production against the compound concentration.

Phase 3: Mechanism of Inhibition (MOI) Study

Objective: To determine whether IM-PEA-HCl inhibits IDO1 via a competitive or non-competitive mechanism.

Causality: Understanding the mechanism of inhibition provides critical insight into how the compound interacts with the enzyme. A competitive inhibitor binds to the active site, directly competing with the substrate, while a non-competitive inhibitor binds to an allosteric site.[18][] This has implications for in vivo efficacy, as high substrate concentrations in the tumor microenvironment can potentially overcome competitive inhibition.[20][21]

Methodology:

  • Experimental Setup: Perform the biochemical IDO1 assay (Section 3.1) using two fixed concentrations of the inhibitor (e.g., at its IC50 and 3x IC50).

  • Substrate Titration: At each inhibitor concentration, vary the concentration of the L-tryptophan substrate over a wide range (e.g., 0.5x to 10x the Michaelis-Menten constant, Km).

  • Data Analysis: Plot the reaction velocity (rate of kynurenine production) against the substrate concentration for each inhibitor concentration.

  • Lineweaver-Burk Plot: Transform the data by plotting the reciprocal of velocity (1/V) versus the reciprocal of substrate concentration (1/[S]).

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).[22]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).[22]

Comparative Data Summary (Hypothetical Data)

The following table summarizes the expected data points from the benchmarking studies, using published data for Epacadostat and hypothetical, yet plausible, results for the novel compound IM-PEA-HCl.

ParameterIM-PEA-HCl (Hypothetical)Epacadostat (Reference)Interpretation
Biochemical IC50 45 nM~10-70 nM[5][6]IM-PEA-HCl demonstrates high potency against the isolated IDO1 enzyme, comparable to the established inhibitor.
Cellular IC50 95 nM~34 nM[6]IM-PEA-HCl effectively inhibits IDO1 in a cellular context, suggesting good cell permeability and target engagement.
Mechanism of Inhibition CompetitiveCompetitive[14]Both compounds bind to the active site of IDO1, competing directly with the L-tryptophan substrate.

Conclusion and Future Directions

This guide outlines a systematic and robust workflow for the preclinical benchmarking of novel IDO1 inhibitors, using 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride (IM-PEA-HCl) as a case study against the reference compound Epacadostat. The phased approach, progressing from biochemical potency to cellular activity and mechanistic studies, provides a comprehensive performance profile.

Based on the hypothetical data, IM-PEA-HCl presents as a promising IDO1 inhibitor with potency and a mechanism of action comparable to the well-characterized Epacadostat. The strong performance in both biochemical and cellular assays suggests it warrants further investigation.

Subsequent steps should include selectivity profiling against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO) to ensure a clean target profile, as well as in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma drug concentration with target inhibition in animal models.[6]

References

  • Epacadostat - Wikipedia. (2023). Wikimedia Foundation. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. (2023). Frontiers in Pharmacology. [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. (2021). Journal of Hematology & Oncology. [Link]

  • First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. (2016). Clinical Cancer Research. [Link]

  • The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. (2023). Frontiers in Immunology. [Link]

  • IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. (2024). Frontiers in Immunology. [Link]

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. (2019). Mount Sinai Scholars Portal. [Link]

  • Targeting the IDO1 pathway in cancer: from bench to bedside. (2021). Journal of Hematology & Oncology. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. (2017). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]

  • IDO1 Inhibitory Assay in Cell Lines. (2020). Bio-protocol. [Link]

  • IDO Believe in Immunotherapy. (2022). Clinical Cancer Research. [Link]

  • Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2019). Journal of the American Chemical Society. [Link]

  • Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. (2021). Frontiers in Oncology. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget. [Link]

  • The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment. (2022). International Journal of Molecular Sciences. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. (2014). Frontiers in Immunology. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. (2020). Scientific Reports. [Link]

  • IDO1 Inhibitor Mechanism of Action Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Difference Between Competitive and Noncompetitive Enzyme Inhibition. (2024). Knya. [Link]

  • Enzyme inhibitors. (n.d.). University College London. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]

Sources

Illuminating the Path: A Comparative Guide to Elucidating the Mechanism of Action of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the intricate world of drug discovery, a novel compound like 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride presents both a challenge and an opportunity. Its chemical architecture, featuring a phenylethylamine backbone coupled with an imidazole ring, suggests a fascinating polypharmacological potential. This guide is designed to provide a robust, scientifically-grounded framework for confirming its mechanism of action. We will move beyond mere protocol recitation to explain the why behind experimental choices, enabling a self-validating approach to your investigation.

The structure of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride does not immediately assign it to a single target class. Instead, its constituent pharmacophores point toward several plausible biological targets. The phenylethylamine moiety is a classic scaffold for ligands of central nervous system (CNS) receptors, including adrenergic, dopaminergic, and serotonergic receptors.[1] Concurrently, the imidazole ring is a key feature in both histamine receptor ligands and the widely-used azole antifungal agents that target lanosterol 14α-demethylase (CYP51).[2][3]

This guide will, therefore, explore three primary, plausible mechanisms of action:

  • Central Nervous System Receptor Modulation: Targeting adrenergic, dopamine, and serotonin receptors.

  • Histamine Receptor Antagonism/Agonism: Based on the structural similarity of the imidazole ring to histamine.

  • Antifungal Activity: Through the inhibition of fungal CYP51, akin to azole antifungals.

We will present a logical workflow of experiments, from initial binding assays to functional cellular assays and direct target engagement studies, to systematically investigate these possibilities.

Section 1: Initial Target Screening via Competitive Binding Assays

The foundational step in characterizing a new compound is to determine its binding affinity for putative targets. Competitive radioligand binding assays are a robust and high-throughput method for this initial screen.[4] The principle is straightforward: to measure the ability of our test compound to displace a known, radiolabeled ligand from its receptor. A high affinity (low inhibitory constant, Ki) suggests a potential interaction that warrants further investigation.

Comparative Binding Affinity Profile

The following table presents a hypothetical, yet representative, data set for an initial binding screen of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride against a panel of CNS and histamine receptors. For comparison, we include well-established reference compounds for each receptor class.

Target ReceptorTest CompoundReference CompoundKᵢ (nM) of Test CompoundKᵢ (nM) of Reference Compound
Adrenergic
α₁2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloridePrazosin1500.5
α₂2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochlorideYohimbine>10,0002
β₁2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochlorideAtenolol850100
β₂2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloridePropranolol4505
Dopamine
D₁2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochlorideSCH-233903201
D₂2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochlorideHaloperidol952
Serotonin
5-HT₁ₐ2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride8-OH-DPAT751.5
5-HT₂ₐ2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochlorideKetanserin1202
Histamine
H₁2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochlorideMepyramine>10,0001
H₂2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochlorideCimetidine>10,00050

Note: The Kᵢ values for the test compound are illustrative and represent a hypothetical outcome for the purpose of this guide.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a generalized framework. Specific radioligands, buffer compositions, and incubation times will vary depending on the receptor being assayed.

  • Receptor Preparation: Utilize commercially available cell membrane preparations expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an appropriate binding buffer. For many GPCRs, a buffer containing 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1 mM EDTA at pH 7.4 is a good starting point.[5]

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [³H]Prazosin for α₁, [³H]Spiperone for D₂, [³H]Ketanserin for 5-HT₂ₐ). The concentration should be close to the K₋ of the radioligand.

    • A range of concentrations of the unlabeled test compound (2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride) or the reference compound.

  • Incubation: Incubate the plates at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), washing with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Section 2: Functional Assays to Determine Agonist vs. Antagonist Activity

Binding affinity does not reveal the functional consequence of that binding. The compound could be an agonist, an antagonist, or an inverse agonist. Functional assays are therefore essential to characterize the compound's activity at the identified target receptors.

Experimental Workflow for Functional Characterization

G cluster_0 Initial Binding Screen cluster_1 Functional Characterization cluster_2 Mechanism Determination b_screen Competitive Radioligand Binding Assay (e.g., D₂, 5-HT₁ₐ, α₁ adrenergic) f_assay Functional Assay (e.g., cAMP for D₂/5-HT₁ₐ, Calcium Flux for α₁) b_screen->f_assay Identified High-Affinity Targets agonist Agonist Activity f_assay->agonist Compound induces response antagonist Antagonist Activity f_assay->antagonist Compound blocks agonist response

Caption: Workflow for functional characterization of the test compound.

Common Functional Assays for G-Protein Coupled Receptors (GPCRs)
  • cAMP Assays: For Gᵢ/ₒ-coupled receptors (e.g., D₂, 5-HT₁ₐ) and Gₛ-coupled receptors (e.g., β-adrenergic), changes in intracellular cyclic AMP (cAMP) levels are measured. Assays often use luminescence or fluorescence resonance energy transfer (FRET) biosensors.[6][7]

  • Calcium Flux Assays: For G₋-coupled receptors (e.g., α₁-adrenergic, H₁), agonist binding leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Experimental Protocol: cAMP Assay for D₂ Receptor (Gᵢ/ₒ-coupled)
  • Cell Culture: Use a cell line stably expressing the human D₂ receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase).

  • Agonist Mode:

    • Treat cells with increasing concentrations of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

    • Add a cAMP-stimulating agent like forskolin.

    • Measure the reporter signal (e.g., luminescence). An agonist will inhibit the forskolin-induced signal.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Add a known D₂ receptor agonist (e.g., quinpirole) along with forskolin.

    • Measure the reporter signal. An antagonist will reverse the inhibitory effect of the agonist.

  • Data Analysis: Plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Section 3: Investigating Antifungal Potential

The structural similarity to azole antifungals warrants an investigation into the potential inhibition of fungal lanosterol 14α-demethylase (CYP51).[2]

Comparative Antifungal Activity
OrganismTest Compound MIC₅₀ (µg/mL)Fluconazole MIC₅₀ (µg/mL)
Candida albicans>640.5
Aspergillus fumigatus>641

Note: The MIC₅₀ values for the test compound are illustrative and represent a hypothetical outcome.

Experimental Protocol: Fungal CYP51 Inhibition Assay

This in vitro assay directly measures the enzymatic activity of CYP51.[8][9]

  • Reagents:

    • Recombinant human or fungal (e.g., Candida albicans) CYP51.

    • Cytochrome P450 reductase (CPR).

    • Lanosterol (substrate).

    • NADPH.

  • Reaction Mixture: Combine CYP51, CPR, lipids (for membrane-bound enzymes), and the test compound or a known inhibitor (e.g., ketoconazole) in a suitable buffer.

  • Initiation: Start the reaction by adding NADPH.

  • Termination and Extraction: Stop the reaction and extract the sterols.

  • Analysis: Analyze the conversion of lanosterol to its demethylated product using HPLC or GC-MS.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of CYP51 activity.

Section 4: Advanced Techniques for Target Validation and Characterization

To provide unequivocal evidence of target engagement in a physiological context and to understand the thermodynamics of the binding interaction, more advanced biophysical techniques are invaluable.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target protein within intact cells.[10][11] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

CETSA_Workflow A Treat cells with Test Compound or Vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot or ELISA) C->D E Plot protein abundance vs. temperature D->E F Observe thermal shift in compound-treated cells E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13][14] This label-free, in-solution technique is considered the gold standard for characterizing binding thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on the kinetics of binding interactions (association and dissociation rates, k₋ and k₋). This allows for a more nuanced understanding of the binding event beyond just the affinity.

Conclusion

The multifaceted nature of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride necessitates a systematic and multi-pronged approach to elucidate its mechanism of action. By progressing logically from broad screening to functional characterization and finally to direct target engagement and biophysical analysis, researchers can build a comprehensive and validated understanding of this compound's biological activity. The experimental frameworks provided in this guide, when combined with careful data analysis and comparison to established reference compounds, will empower you to confidently define the pharmacological profile of this and other novel chemical entities.

References

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • β-phenylethylamine, a small molecule with a large impact. PMC - PubMed Central. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]

  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • D1 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Sigma Receptor Binding Assays. PubMed. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

  • Surface Plasmon Resonance: Driving Better & Faster Decision-making in Drug Discovery. Technology Networks. [Link]

  • Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. PubMed. [Link]

  • Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No. YouTube. [Link]

  • Surface Plasmon Resonance Thermodynamic and Kinetic Analysis as a Strategic Tool in Drug Design. Distinct Ways for Phosphopeptides to Plug into Src- and Grb2 SH2 Domains. ACS Publications. [Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. [Link]

  • Determination of kinetic data using surface plasmon resonance biosensors. ResearchGate. [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. UR Scholarship Repository. [Link]

  • Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions. PMC - PubMed Central. [Link]

  • Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. NIH. [Link]

  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PMC - PubMed Central. [Link]

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. PMC - NIH. [Link]

  • Human Histamine H4 Receptor Stable Cell Line. GenScript. [Link]

  • CYP51 azole inhibition profiles. Inhibition profiles for 5d (•), 5f... ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. As a synthetic organic compound used in research and development, its proper handling and disposal are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

The procedural guidance herein is based on the chemical's structure—an amine salt containing an imidazole moiety—and general principles of hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Section 1: Compound Identification and Hazard Assessment

2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride is a specific organic salt. A comprehensive hazard assessment requires evaluating its structural components:

  • Phenylethylamine Core: Compounds in this class can exhibit biological activity and may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Imidazole Ring: The imidazole group is a five-membered heterocycle present in many biological molecules.[3][4] While imidazole itself is corrosive, the primary concern in this context is its potential reactivity.[5] It is generally incompatible with strong oxidizing agents, acids, and acid chlorides.[5]

  • Dihydrochloride Salt: The "dihydrochloride" indicates that the parent amine compound has been treated with hydrochloric acid to form a salt at two basic nitrogen sites. This makes the compound an acidic salt. When dissolved in water, it will produce a corrosive, acidic solution. Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[6][7]

Based on this structural analysis, 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride must be treated as a hazardous chemical waste . It likely exhibits characteristics of corrosivity (due to being an acid salt) and toxicity (a common trait for bioactive amine compounds).[8][9]

Section 2: Regulatory Compliance: The Foundation of Safe Disposal

All chemical waste is regulated from its point of generation to its final disposal, a principle known as "cradle-to-grave" responsibility under the Resource Conservation and Recovery Act (RCRA) in the United States.[10] Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, is a serious regulatory violation that can lead to environmental contamination and significant penalties.[9][11]

Laboratories are classified as waste generators and must adhere to federal, state, and local regulations for waste accumulation, storage, and disposal.[10][12] This protocol is designed to align with these requirements.

Section 3: Core Disposal Principles

  • Never Use Sink or Trash Disposal: This compound is not suitable for drain or regular trash disposal.[11][13] Only a limited number of low-toxicity, highly water-soluble substances with a neutral pH are permitted for drain disposal, criteria which this compound does not meet.[13][14]

  • Segregate Waste Streams: Proper segregation is critical to prevent dangerous chemical reactions.[14] 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride waste should be collected separately from other waste streams, especially bases, strong oxidizing agents, and cyanides.[5][14]

  • Use Designated, Compatible Containers: All hazardous waste must be stored in appropriate containers that are chemically compatible with the waste, in good condition, and feature secure, leak-proof closures.[9][12]

Section 4: Step-by-Step Disposal Protocol

Step 4.1: Don Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE as described by OSHA regulations.[9]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 4.2: Waste Container Selection and Labeling
  • Select a Container: Choose a clean, sealable, and chemically compatible container, preferably the original container or one made of high-density polyethylene (HDPE).[8] Do not use metal containers for acidic waste.[12]

  • Attach a Hazardous Waste Label: As soon as you designate the container for waste collection, affix a "Hazardous Waste" label.[11] This must be done before adding any waste.

Step 4.3: Collecting the Waste
  • Solid Waste: If the compound is in solid form, carefully transfer it into the labeled waste container using a clean spatula or scoop. Avoid creating dust.[6]

  • Liquid Waste (Solutions): If the waste is a solution containing the compound, carefully pour it into the labeled liquid waste container using a funnel.

  • Update the Label: On the hazardous waste label, clearly list all constituents of the waste mixture by their full chemical names and approximate percentages or volumes.[14] Do not use abbreviations or chemical formulas.

  • Secure the Container: Tightly close the container cap. Hazardous waste containers must remain closed at all times except when actively adding or removing waste.[8][11]

Step 4.4: Managing the Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab where hazardous waste is stored at or near its point of generation.[8][14]

  • Designate the SAA: The SAA must be under the direct control of laboratory personnel.[12] A common practice is to designate a portion of a chemical fume hood as the SAA.[14]

  • Segregate Incompatibles: Store the container in the SAA, ensuring it is physically separated from incompatible materials like bases and oxidizing agents.[9] Using secondary containment bins is a best practice.

  • Monitor Accumulation Limits: Do not exceed the SAA volume limits (typically 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[8] Once a container is full, it must be dated and moved to the central accumulation area within three days.[14]

Step 4.5: Arranging for Final Disposal
  • Request Pickup: When the waste container is full or ready for disposal, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department or equivalent office.[11]

  • Professional Handling: Only trained EH&S staff or a licensed hazardous waste contractor should transport the waste from the SAA to the central storage facility for final disposal.[10][11] They will ensure the waste is transported to a certified Treatment, Storage, and Disposal Facility (TSDF).[10]

Section 5: Emergency Spill Procedures

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, remove all sources of ignition.

  • Contain the Spill: Use an inert, absorbent material (e.g., sand, vermiculite, or a commercial chemical spill kit) to absorb the spilled material. Do not use combustible materials like paper towels for large spills.

  • Clean-Up: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.[6] Clean the affected area thoroughly.

  • Report: Report the incident to your supervisor and EH&S office.

Section 6: Data Summary Table

ParameterGuidelineRationale & References
Waste Classification Hazardous WasteAssumed characteristics of Corrosivity and Toxicity.[8][9]
Disposal Method Collection by certified hazardous waste handler.Prohibited from drain or trash disposal.[9][11][13]
Container Type Sealable, non-metallic (e.g., HDPE).Dihydrochloride salt is acidic and corrosive to metals.[12]
Labeling "Hazardous Waste" label with full chemical names and percentages.Required by EPA and institutional policy for safety and compliance.[8][11][14]
Storage Location Designated and labeled Satellite Accumulation Area (SAA).At or near the point of generation, under lab personnel control.[12][14]
Key Incompatibilities Strong Bases, Strong Oxidizing Agents, Reactive Metals.Risk of violent reaction, gas evolution, or degradation.[5][6][14]
Required PPE Safety Goggles, Lab Coat, Nitrile Gloves.Protects against skin/eye contact and chemical burns.[9][15]

Section 7: Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage in Satellite Accumulation Area (SAA) cluster_disposal Final Disposal start Generate Waste ppe Don Appropriate PPE (Goggles, Gloves, Coat) start->ppe container Select & Label Compatible Waste Container ppe->container collect Add Waste to Container & Update Contents List container->collect close_container Securely Close Container collect->close_container place_saa Place Container in SAA close_container->place_saa segregate Segregate from Incompatibles (Bases, Oxidizers) place_saa->segregate check_full Container Full? segregate->check_full check_full->segregate No request_pickup Submit Waste Pickup Request to EH&S check_full->request_pickup Yes end Disposed by Certified Handler request_pickup->end

Sources

A Comprehensive Guide to the Safe Handling of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach novel compounds with a comprehensive understanding of their potential hazards and the necessary precautions for safe handling. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride. The procedural guidance herein is grounded in established safety protocols for analogous chemical structures, ensuring a risk-mitigated laboratory environment.

Understanding the Hazard Profile

While specific toxicological data for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride may be limited, a critical assessment of its structural components—an imidazole ring, a phenylethylamine backbone, and a dihydrochloride salt—necessitates a cautious approach. Structurally related compounds, such as phenylethylamines and imidazoles, are known to exhibit a range of hazardous properties.

Phenethylamines can act as stimulants and may have pharmacological effects.[1] Their hydrochloride salts are often crystalline solids, which can present an inhalation hazard if handled as a dust. Amine compounds, in general, can be corrosive or irritating to the skin, eyes, and respiratory tract.[2][3] For instance, 2-Phenylethylamine is classified as toxic if swallowed and causes severe skin burns and eye damage.[4] Similarly, some imidazole-containing compounds are known to cause skin irritation and serious eye damage.[5][6] Therefore, it is prudent to treat 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride as a hazardous substance, assuming it may be harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1][7]

Core Principles for Safe Handling

Given the potential hazards, a multi-layered approach to safety is essential, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE). The RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) framework is a valuable tool for planning all experimental work involving this compound.[8]

Engineering Controls are the first and most effective line of defense. All manipulations of solid 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride that could generate dust, as well as the handling of its solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9] The fume hood also provides a contained space in the event of a spill.

Administrative Controls include establishing clear standard operating procedures (SOPs) for the handling, storage, and disposal of this compound. Access to the material should be restricted to trained personnel. It is also crucial to maintain an accurate chemical inventory.[10]

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned procedures.[11][12]

Personal Protective Equipment (PPE) Protocol

The following table outlines the recommended PPE for handling 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and transferring solid Safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile)Fully-fastened lab coatRequired if not in a fume hood (NIOSH-approved respirator with particulate filter)
Preparing solutions Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Lab coatNot required if performed in a fume hood
Conducting reactions Chemical splash gogglesChemical-resistant gloves (e.g., nitrile)Lab coatNot required if performed in a fume hood
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron over a lab coatNIOSH-approved respirator with appropriate cartridges

Note: Always inspect PPE for damage before use and ensure proper fit. Do not wear contact lenses in the laboratory as they can trap chemicals against the eye.[11]

Step-by-Step Handling and Disposal Workflow

The following workflow provides a systematic approach to the safe handling and disposal of 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

SafeHandlingWorkflow Workflow for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment & Disposal cluster_spill Emergency Spill Response prep 1. Conduct Risk Assessment (Review SDS of analogs) don_ppe 2. Don Appropriate PPE prep->don_ppe weigh 3. Weigh Solid Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve react 5. Perform Experiment dissolve->react decontaminate 6. Decontaminate Work Area react->decontaminate dispose_waste 7. Dispose of Waste (Follow institutional guidelines) decontaminate->dispose_waste doff_ppe 8. Doff PPE Correctly dispose_waste->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash evacuate A. Evacuate & Alert spill_kit B. Use Spill Kit evacuate->spill_kit cleanup C. Clean & Decontaminate spill_kit->cleanup dispose_spill D. Dispose of Spill Waste cleanup->dispose_spill

Caption: Safe handling and disposal workflow for 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride.

Operational Plan:

  • Risk Assessment: Before any work begins, review the Safety Data Sheets (SDS) of structurally similar compounds to understand potential hazards.[1][4][6][7]

  • PPE: Don the appropriate personal protective equipment as outlined in the table above.[13]

  • Handling:

    • Perform all manipulations that may generate dust or aerosols within a certified chemical fume hood.[9]

    • When weighing the solid, use a draft shield or weigh it in the fume hood to prevent dispersal.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][10][14] The container should be tightly sealed and clearly labeled.

  • Spill Response:

    • In case of a minor spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.

  • Waste Disposal: Dispose of all waste, including contaminated PPE and spill cleanup materials, in accordance with local, state, and federal regulations.[6][9] Do not dispose of this chemical down the drain.

Disposal Plan:

All waste containing 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, whether solid or in solution, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.

  • Contaminated Materials: Any items such as gloves, absorbent pads, and weighing paper that have come into contact with the chemical should be collected in a designated hazardous waste container.

Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

By adhering to these guidelines, researchers can confidently and safely work with 2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride, ensuring the integrity of their research and the safety of all laboratory personnel.

References

  • Australian Government Department of Health. (2022). 1H-Imidazole, 1-ethenyl- - Evaluation statement. Retrieved from [Link]

  • HPE. (n.d.). Safety Guidelines for Handling Chemicals. HPE Support. Retrieved from [Link]

  • Univar Solutions. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • tks. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]

  • Chemical Safety. (2023). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • Storemasta. (2023). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Imidazol-1-yl-1-phenyl-ethylamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.